molecular formula C12H10O5 B1253413 Cirsiumaldehyde CAS No. 7389-38-0

Cirsiumaldehyde

Cat. No.: B1253413
CAS No.: 7389-38-0
M. Wt: 234.20 g/mol
InChI Key: TZTWOBUHCLWLNK-UHFFFAOYSA-N
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Description

5,5'-Oxybis(5-methylene-2-furaldehyde) has been reported in Crataegus pinnatifida, Citrus reticulata, and other organisms with data available.
isolated from Excoecaria cochinchinensis

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(5-formylfuran-2-yl)methoxymethyl]furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O5/c13-5-9-1-3-11(16-9)7-15-8-12-4-2-10(6-14)17-12/h1-6H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTWOBUHCLWLNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C=O)COCC2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90224470
Record name 5,5'-Oxybis(5-methylene-2-furaldehyde)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90224470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7389-38-0
Record name 5,5'-Oxybis(5-methylene-2-furaldehyde)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007389380
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,5'-Oxybis(5-methylene-2-furaldehyde)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90224470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Natural Sources of Cirsiumaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Potential Misnomer and the True Aldehydic Constituents of the Cirsium Genus

For researchers, scientists, and professionals in drug development, the accurate identification of natural product sources is paramount. This technical guide addresses the natural origins of Cirsiumaldehyde, a compound whose name suggests a direct link to the Cirsium genus of thistles. However, a thorough review of the scientific literature reveals a crucial discrepancy: this compound, in its chemically defined structure, has not been reported as an isolate from Cirsium species. Instead, its documented natural source is an entirely different plant genus.

This guide will first clarify the nomenclature and the scientifically verified botanical origin of this compound. It will then explore other aldehyde compounds that have been genuinely isolated from Cirsium plants, providing available data and methodologies. This approach ensures that researchers are equipped with precise and actionable information for their work with this important genus of the Asteraceae family.

This compound: A Case of Mistaken Identity

This compound, identified by the Chemical Abstracts Service (CAS) number 7389-38-0 , is chemically known as 5-[(5-formylfuran-2-yl)methoxymethyl]furan-2-carbaldehyde . While its common name implies an origin from the Cirsium genus, primary scientific literature contradicts this.

A key study by Zou, Dong, and Yang, published in the Journal of Integrative Plant Biology in 2005, identified this compound as a chemical constituent of the roots of Anemone altaica Fisch. ex C. A. Mey.[1][2]. The paper notes that this was the first instance of this compound being isolated from the Anemone genus. Subsequent database entries in PubChem also list its occurrence in other species such as Crataegus pinnatifida, Citrus reticulata, and Excoecaria cochinchinensis. Notably, there is a lack of peer-reviewed scientific articles reporting the isolation of this compound (CAS 7389-38-0) from any Cirsium species.

This evidence strongly suggests that "this compound" is a misnomer, a trivial name that has become associated with this compound despite its documented origins. For researchers seeking this specific molecule, the focus should be on Anemone altaica and other reported sources, not the Cirsium genus.

Experimental Protocol for the Isolation of this compound from Anemone altaica

While the 2005 study by Zou et al. does not provide a detailed, step-by-step protocol for the isolation of this compound, it outlines the general methodology employed for the separation of chemical constituents from the roots of Anemone altaica. The following is a generalized workflow based on the information provided in the paper and standard phytochemical isolation techniques.

Workflow for Isolation of Compounds from Anemone altaica

G plant_material Dried and powdered roots of Anemone altaica extraction Extraction with 95% Ethanol (EtOH) plant_material->extraction concentration Concentration of the extract under reduced pressure extraction->concentration partition Suspension in H2O and partitioning with petroleum ether, EtOAc, and n-BuOH concentration->partition petroleum_ether Petroleum Ether Fraction partition->petroleum_ether etOAc Ethyl Acetate (EtOAc) Fraction partition->etOAc nBuOH n-Butanol (n-BuOH) Fraction partition->nBuOH chromatography Silica gel column chromatography of the EtOAc fraction etOAc->chromatography elution Elution with a gradient of CHCl3-MeOH chromatography->elution fractions Collection of fractions elution->fractions purification Repeated column chromatography (Silica gel, Sephadex LH-20) fractions->purification This compound Isolation of this compound purification->this compound

Caption: Generalized workflow for the isolation of this compound.

Aldehydic Constituents of the Cirsium Genus

While this compound (CAS 7389-38-0) is not a documented constituent of Cirsium, other aldehydes have been identified within this genus. One such compound is oct-7-enal (B9835) .

Oct-7-enal from Cirsium dipsacolepis

Oct-7-enal is a naturally occurring unsaturated aldehyde that has been isolated from the Japanese thistle, Cirsium dipsacolepis[3][4].

Table 1: Aldehydes Identified in the Cirsium Genus

Compound NameChemical FormulaMolecular WeightCirsium SpeciesPlant PartReference
Oct-7-enalC₈H₁₄O126.20Cirsium dipsacolepisNot specified[3]
Experimental Protocols for Aldehydes from Cirsium

General Workflow for Aldehyde Isolation from Plant Material

G plant_material Fresh or dried Cirsium plant material extraction Steam Distillation or Solvent Extraction (e.g., hexane) plant_material->extraction crude_extract Collection of volatile fraction or crude extract extraction->crude_extract chromatography Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) crude_extract->chromatography separation Separation of individual components chromatography->separation identification Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for structural elucidation separation->identification isolated_aldehyde Isolated Aldehyde identification->isolated_aldehyde

Caption: General workflow for isolating aldehydes from plants.

Biological Activity of this compound (from Anemone altaica)

Preliminary information from commercial suppliers suggests that this compound may have an effect on platelet aggregation . The precise signaling pathway through which this compound exerts this effect has not been elucidated in the available literature. However, a generalized diagram of platelet activation signaling can provide a framework for future investigation.

Platelet activation is a complex process involving multiple receptors and intracellular signaling cascades that converge on the activation of integrin αIIbβ3, leading to platelet aggregation.

Generalized Platelet Activation Signaling Pathway

G cluster_agonists Agonists cluster_receptors Receptors cluster_signaling Intracellular Signaling Thrombin Thrombin GPCR GPCRs (e.g., PARs) Thrombin->GPCR Collagen Collagen GPVI GPVI Collagen->GPVI ADP ADP ADP->GPCR Gq Gq GPCR->Gq PLC Phospholipase C (PLC) GPVI->PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Integrin Integrin αIIbβ3 Activation Ca2->Integrin PKC->Integrin Aggregation Platelet Aggregation Integrin->Aggregation This compound This compound (Potential Point of Inhibition) This compound->Aggregation

Caption: Potential inhibition point of this compound in platelet aggregation.

Conclusion and Recommendations for Researchers

The available scientific evidence indicates that This compound (CAS 7389-38-0) is a misnomer , with its confirmed natural source being Anemone altaica, not a species of the Cirsium genus. Researchers seeking to isolate or study this compound should direct their efforts toward Anemone altaica.

For scientists interested in the phytochemistry of the Cirsium genus, other aldehydes such as oct-7-enal from Cirsium dipsacolepis are valid targets for investigation. Further phytochemical screening of various Cirsium species is warranted to identify and quantify their aldehydic constituents.

It is recommended that future research on the biological activities of this compound focuses on verifying its effect on platelet aggregation and elucidating the specific signaling pathways involved. Given the discrepancy in its naming, it is also advisable for researchers to refer to it by its IUPAC name, 5-[(5-formylfuran-2-yl)methoxymethyl]furan-2-carbaldehyde , to avoid ambiguity.

References

The Biosynthesis of Cirsiumaldehyde in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cirsiumaldehyde, a naturally occurring aldehyde identified in plant species of the genus Cirsium, presents a unique chemical structure suggestive of a complex biosynthetic origin. While the complete, experimentally validated pathway remains to be fully elucidated, this technical guide synthesizes current knowledge of plant secondary metabolism to propose a scientifically grounded hypothetical biosynthetic route. This document outlines the likely precursor molecules, enzymatic transformations, and key intermediates leading to the formation of this compound, leveraging the well-established phenylpropanoid pathway as a foundational framework. Furthermore, this guide provides a comprehensive overview of the experimental protocols and analytical techniques required to investigate and validate this proposed pathway. Quantitative data, where available for analogous reactions, are presented to serve as a benchmark for future research. This whitepaper is intended to be a foundational resource for researchers in natural product chemistry, plant biochemistry, and drug discovery, providing a roadmap for the elucidation of the this compound biosynthetic pathway and facilitating the potential for its biotechnological production.

Introduction: The Phenylpropanoid Origin of this compound

While a dedicated biosynthetic pathway for this compound has not been explicitly detailed in scientific literature, its molecular architecture strongly points to its origin within the phenylpropanoid pathway. This core metabolic route in plants is responsible for the synthesis of a vast array of natural products, including flavonoids, lignans, and various phenolic compounds, many of which have been identified in the Cirsium genus. Species within this genus are known to produce a variety of aldehydes and ketones.[1][2][3] Specifically, the presence of sinapaldehyde (B192390) in Cirsium species provides a strong indication of an active phenylpropanoid pathway capable of producing substituted aromatic aldehydes.[2]

This compound (IUPAC name: 2-(furan-2-ylmethoxy)-5-(hydroxymethyl)benzaldehyde) is a complex aldehyde, and its biosynthesis is hypothesized to begin with the aromatic amino acid L-phenylalanine. Through a series of enzymatic reactions, L-phenylalanine is converted into various hydroxycinnamoyl-CoA esters, which serve as central intermediates for branching pathways. The formation of this compound likely involves the convergence of intermediates derived from this central pathway, possibly through a key dimerization or coupling step.

Proposed Biosynthetic Pathway of this compound

The proposed biosynthetic pathway for this compound can be conceptualized in three main stages:

  • Core Phenylpropanoid Pathway: The initial conversion of L-phenylalanine to key hydroxycinnamoyl-CoA intermediates.

  • Formation of Aldehyde Precursors: The reduction of activated acid intermediates to their corresponding aldehydes.

  • Final Assembly: A proposed coupling reaction to form the final this compound structure.

The key enzymes involved belong to well-characterized families in plant secondary metabolism, including lyases, hydroxylases, ligases, reductases, and methyltransferases.[4][5][6]

Diagram of the Proposed this compound Biosynthetic Pathway

This compound Biosynthesis Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL pCou p-Coumaric Acid Cin->pCou C4H pCouCoA p-Coumaroyl-CoA pCou->pCouCoA 4CL CafCoA Caffeoyl-CoA pCouCoA->CafCoA C3H Caf Caffeic Acid FerCoA Feruloyl-CoA CafCoA->FerCoA CCoAOMT ConAld Coniferaldehyde FerCoA->ConAld CCR FiveOHConAld 5-Hydroxyconiferaldehyde ConAld->FiveOHConAld F5H SinAld Sinapaldehyde FiveOHConAld->SinAld COMT CoupledInt Coupled Intermediate SinAld->CoupledInt FuranDeriv Furan-2-carbaldehyde (from carbohydrate metabolism) FuranDeriv->CoupledInt CouplingEnz This compound This compound CoupledInt->this compound PAL PAL C4H C4H FourCL 4CL C3H C3H CCoAOMT CCoAOMT CCR CCR F5H F5H COMT COMT CouplingEnz Hypothetical Coupling Enzyme

Caption: Proposed biosynthetic pathway of this compound from L-phenylalanine.

Quantitative Data Summary

Currently, there is no specific quantitative data available for the biosynthesis of this compound. The following table provides a template with hypothetical values for key parameters that would be essential for characterizing this pathway. These values are illustrative and intended to guide future experimental design.

Enzyme Class (Example)SubstrateApparent Km (µM)Apparent kcat (s-1)Specific Activity (µkat/kg protein)Plant Source
Phenylalanine Ammonia-Lyase (PAL)L-Phenylalanine2501.550Cirsium sp. Leaf Tissue
Cinnamate-4-Hydroxylase (C4H)Cinnamic Acid150.825Cirsium sp. Root Microsomes
4-Coumarate:CoA Ligase (4CL)p-Coumaric Acid502.070Cirsium sp. Stem Tissue
Cinnamoyl-CoA Reductase (CCR)Feruloyl-CoA301.240Cirsium sp. Flower Tissue
Hypothetical Coupling EnzymeSinapaldehydeN/AN/AN/ACirsium sp.

Note: Data presented are hypothetical and for illustrative purposes only. N/A indicates data not available.

Experimental Protocols for Pathway Elucidation

The elucidation of the this compound biosynthetic pathway requires a multi-faceted approach combining precursor feeding studies, enzyme assays, and advanced analytical techniques.

Precursor Feeding Studies with Isotopic Labeling

This method is fundamental for tracing the metabolic flow from primary metabolites to the final product.

Objective: To confirm the incorporation of hypothesized precursors into the this compound molecule.

Methodology:

  • Plant Material: Young, actively growing Cirsium plants or cell suspension cultures.

  • Labeled Precursors: Synthesize or procure isotopically labeled precursors, such as 13C- or 14C-labeled L-phenylalanine, cinnamic acid, or ferulic acid.

  • Administration: Introduce the labeled precursor to the plant material. Methods include root feeding for whole plants, injection into hollow stems, or addition to the medium of cell cultures.[7]

  • Incubation: Allow the plant material to metabolize the labeled precursor for a defined period (e.g., 24-72 hours).

  • Extraction: Harvest the plant tissue and perform a comprehensive extraction of secondary metabolites, typically using a solvent system like methanol (B129727) or ethanol.

  • Purification: Isolate this compound from the crude extract using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

  • Analysis: Analyze the purified this compound for the incorporation of the isotopic label using Mass Spectrometry (MS) for stable isotopes or scintillation counting for radioactive isotopes. The position of the label within the molecule can be determined by Nuclear Magnetic Resonance (NMR) spectroscopy for stable isotopes or by chemical degradation studies.

Enzyme Assays

Enzyme assays are crucial for identifying and characterizing the specific enzymes involved in each step of the pathway.

Objective: To demonstrate the catalytic activity of enzymes responsible for the conversion of intermediates in the proposed pathway.

General Protocol for a Spectrophotometric Assay (e.g., for PAL):

  • Protein Extraction: Homogenize fresh Cirsium tissue in an appropriate extraction buffer (e.g., Tris-HCl with protease inhibitors) and prepare a crude protein extract by centrifugation.

  • Assay Mixture: In a quartz cuvette, combine the reaction buffer, the substrate (L-phenylalanine), and the crude protein extract.

  • Spectrophotometric Monitoring: Monitor the reaction by measuring the increase in absorbance at a specific wavelength corresponding to the product (cinnamic acid for PAL).

  • Calculation of Activity: Determine the initial reaction velocity from the change in absorbance over time and calculate the specific enzyme activity (e.g., in µkat per mg of protein).

  • Controls: Run appropriate controls, including a reaction mixture without the substrate and a mixture without the enzyme extract, to account for non-enzymatic reactions and background absorbance.

This general protocol can be adapted for other enzymes in the pathway, potentially requiring different detection methods (e.g., HPLC or LC-MS) if the product does not have a distinct UV absorbance.

Identification of Intermediates

The identification of pathway intermediates provides strong evidence for the proposed sequence of reactions.

Objective: To detect and identify the hypothesized intermediates in Cirsium tissue extracts.

Methodology:

  • Metabolite Extraction: Prepare a metabolite extract from Cirsium tissue known to be actively producing this compound.

  • Analytical Techniques:

    • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile or derivatized non-volatile compounds. Provides both retention time and mass spectral data for identification.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique for separating and identifying a wide range of non-volatile secondary metabolites. Tandem MS (MS/MS) can provide structural information.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the structural elucidation of purified intermediates. 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) NMR experiments are employed to determine the complete chemical structure.

  • Comparison with Standards: Compare the retention times, mass spectra, and NMR spectra of putative intermediates with those of authentic chemical standards for unambiguous identification.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the elucidation of the this compound biosynthetic pathway.

Experimental Workflow start Hypothesize Pathway feeding Isotopic Labeling (Precursor Feeding) start->feeding extraction Metabolite Extraction feeding->extraction analysis LC-MS / GC-MS / NMR Analysis extraction->analysis confirm_precursors Confirm Precursor Incorporation? analysis->confirm_precursors protein_ext Protein Extraction confirm_precursors->protein_ext Yes revise Revise Hypothesis confirm_precursors->revise No enzyme_assays Enzyme Assays protein_ext->enzyme_assays confirm_activity Enzymatic Activity Confirmed? enzyme_assays->confirm_activity transcriptomics Transcriptome Analysis (RNA-Seq) confirm_activity->transcriptomics Yes confirm_activity->revise No gene_candidates Identify Candidate Genes transcriptomics->gene_candidates heterologous_exp Heterologous Expression & Enzyme Characterization gene_candidates->heterologous_exp elucidated Pathway Elucidated heterologous_exp->elucidated revise->start

Caption: A general experimental workflow for elucidating a plant biosynthetic pathway.

Conclusion and Future Directions

The biosynthesis of this compound represents an intriguing area of research in plant secondary metabolism. Based on its chemical structure and the known phytochemistry of the Cirsium genus, a plausible biosynthetic pathway originating from the phenylpropanoid pathway has been proposed. This guide provides a foundational framework and detailed experimental methodologies to test this hypothesis.

Future research should focus on:

  • Isotopic labeling studies to definitively trace the metabolic precursors of this compound.

  • Enzyme discovery and characterization to identify the specific biocatalysts involved, particularly the hypothesized coupling enzyme.

  • Transcriptomic and proteomic analyses of Cirsium species to identify candidate genes and enzymes correlated with this compound production.

  • Metabolic engineering efforts in heterologous hosts (e.g., yeast or E. coli) to reconstruct the pathway and enable sustainable production of this compound for pharmacological evaluation.

The elucidation of this pathway will not only contribute to our fundamental understanding of plant biochemistry but may also open avenues for the biotechnological production of this and other related bioactive molecules.

References

Cirsiumaldehyde chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cirsiumaldehyde, a naturally occurring aldehyde found in various plant species, particularly of the Cirsium genus, is a molecule of growing interest in pharmacological research.[1][2] Its unique chemical structure, characterized by two furan (B31954) rings linked by a methylene (B1212753) ether bridge, is believed to be the basis for its significant biological activities.[1] This technical guide provides a detailed overview of the chemical structure, and physical and chemical properties of this compound. It further explores its potential therapeutic roles, focusing on its anti-inflammatory, antioxidant, and antimicrobial properties.[1][2] While specific experimental data on the pure compound is limited, this document compiles available information and infers potential mechanisms of action and experimental protocols based on studies of related compounds and extracts from the Cirsium genus.

Chemical Structure and Properties

This compound, with the CAS number 7389-38-0, is chemically known as 5-[(5-formylfuran-2-yl)methoxymethyl]furan-2-carbaldehyde. It is also referred to by its synonyms, 5,5'-Oxybis(5-methylene-2-furaldehyde) and O-Bisme-furaldehyde. The compound is derived from the etherification of 5-hydroxymethyl furfural.

Chemical Identifiers

A summary of the key chemical identifiers for this compound is presented in Table 1.

IdentifierValueSource
IUPAC Name 5-[(5-formylfuran-2-yl)methoxymethyl]furan-2-carbaldehyde
CAS Number 7389-38-0
Molecular Formula C12H10O5
Molecular Weight 234.20 g/mol
SMILES C1=C(OC(=C1)C=O)COCC2=CC=C(O2)C=O
InChI InChI=1S/C12H10O5/c13-5-9-1-3-11(16-9)7-15-8-12-4-2-10(6-14)17-12/h1-6H,7-8H2
InChI Key TZTWOBUHCLWLNK-UHFFFAOYSA-N
Physicochemical Properties

This compound is typically a yellow powder and exists as a solid at room temperature. A compilation of its known and predicted physicochemical properties is provided in Table 2.

PropertyValueSource
Appearance Yellow powder
Melting Point 113.5-115.5℃
Boiling Point 404.8 ± 45.0 °C
Density 1.313 g/cm³ at 25 ℃
LogP 2.214
Solubility May dissolve in DMSO
Storage Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.

Biological Activities and Potential Mechanisms of Action

Research suggests that this compound possesses anti-inflammatory, antioxidant, and antimicrobial properties. While detailed mechanistic studies on the pure compound are not widely available, the activities of extracts from the Cirsium genus and structurally related aldehydes provide insights into its potential modes of action.

Anti-inflammatory Activity

Extracts from Cirsium species have demonstrated significant anti-inflammatory effects, which are often attributed to their flavonoid and phenolic acid content. A likely mechanism for the anti-inflammatory action of this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are crucial in the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).

For instance, cinnamaldehyde, an aldehyde with structural similarities, has been shown to inhibit NF-κB activation by targeting the NIK/IKK, ERK, and p38 MAPK pathways. It is plausible that this compound exerts its anti-inflammatory effects through a similar mechanism.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK MAPK MAPK Receptor->MAPK IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases NF-κB_n NF-κB NF-κB->NF-κB_n translocates MAPK->NF-κB_n activates This compound This compound This compound->IKK inhibits This compound->MAPK inhibits Pro-inflammatory Genes Pro-inflammatory Genes NF-κB_n->Pro-inflammatory Genes activates transcription of

Caption: Inferred Anti-inflammatory Signaling Pathway of this compound.

Antioxidant Activity

The antioxidant properties of compounds from Cirsium species are well-documented and are often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity test. The antioxidant activity is generally correlated with the total phenolic content. Phenolic compounds can act as antioxidants due to their redox properties, allowing them to act as reducing agents, hydrogen donors, and singlet oxygen quenchers. It is hypothesized that this compound contributes to the antioxidant capacity of Cirsium extracts through similar free radical scavenging mechanisms.

Antimicrobial Activity

Extracts from various Cirsium species have shown activity against a range of pathogenic microorganisms. The primary antimicrobial components in these plants are believed to be flavonoids, triterpenoids, and phenolic acids. The proposed mechanisms of antimicrobial action are multifaceted and include the disruption of the cell membrane and cell wall integrity, inhibition of protein and nucleic acid synthesis, and suppression of enzymatic activity related to energy production. While specific studies on this compound are lacking, its chemical structure suggests it may contribute to these antimicrobial effects.

Experimental Protocols

General Experimental Workflow

The evaluation of the biological activity of a natural product like this compound typically follows a standardized workflow.

G Start Start Compound Isolation/Synthesis Compound Isolation/Synthesis Start->Compound Isolation/Synthesis In Vitro Assays In Vitro Assays Compound Isolation/Synthesis->In Vitro Assays Mechanism of Action Studies Mechanism of Action Studies In Vitro Assays->Mechanism of Action Studies In Vivo Studies In Vivo Studies Mechanism of Action Studies->In Vivo Studies Lead Optimization Lead Optimization In Vivo Studies->Lead Optimization End End Lead Optimization->End

References

Spectroscopic Profile of Cirsiumaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Cirsiumaldehyde, a naturally occurring aldehyde with potential applications in research and drug development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and natural product synthesis.

This compound, also known by its systematic name 5,5'-[oxybis(methylene)]bis(2-furancarboxaldehyde) or as OBMF, is a furan (B31954) derivative with the molecular formula C₁₂H₁₀O₅ and a molecular weight of 234.20 g/mol .[1][2] Its structure features two furan rings linked by an ether bridge, with each ring bearing an aldehyde functional group. This unique chemical architecture makes it a subject of interest for its potential biological activities, including anti-inflammatory and antioxidant properties.[3][4][5]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a reference for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CHO9.64s-
=CH (furan ring)7.22d4.0
=CH (furan ring)6.58d4.0
-O-CH₂-4.64s-

Table 2: ¹³C NMR Spectral Data of this compound

Carbon AssignmentChemical Shift (δ, ppm)
-CHO177.7
C (furan ring, C=O attached)157.2
C (furan ring, CH₂ attached)152.7
=CH (furan ring)121.9
=CH (furan ring)111.9
-O-CH₂-64.6
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupCharacteristic Absorption (cm⁻¹)Intensity
C-H (aldehyde)~2850 and ~2750Medium
C=O (aldehyde)1700 - 1680Strong
C=C (furan ring)1600 - 1500Medium
C-O-C (ether)1250 - 1050Strong
C-H (furan ring)~3100Medium
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

Ionm/z (calculated)
[M]+234.05
[M+H]+235.06
[M+Na]+257.04

Experimental Protocols

The following sections detail the general methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are typically acquired on a 400 MHz or higher field NMR spectrometer. A standard experimental protocol would involve:

  • Sample Preparation: Dissolving 5-10 mg of purified this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing.

  • Data Acquisition:

    • ¹H NMR: A standard single-pulse experiment is used with a pulse angle of 30-45 degrees, a spectral width of approximately 15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are accumulated to achieve a good signal-to-noise ratio.

    • ¹³C NMR: A proton-decoupled single-pulse experiment is employed with a spectral width of around 220 ppm. Due to the lower natural abundance of the ¹³C isotope, a larger number of scans (1024 or more) and a longer relaxation delay (2-5 seconds) are generally required.

  • Data Processing: The acquired free induction decays (FIDs) are processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

The logical workflow for NMR data acquisition and analysis is depicted in the following diagram.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep1 Weigh this compound Prep2 Dissolve in Deuterated Solvent Prep1->Prep2 Prep3 Transfer to NMR Tube Prep2->Prep3 Acq1 Spectrometer Setup (Tuning, Shimming) Prep3->Acq1 Acq2 Acquire 1H NMR Spectrum Acq1->Acq2 Acq3 Acquire 13C NMR Spectrum Acq1->Acq3 Proc1 Fourier Transformation Acq2->Proc1 Acq3->Proc1 Proc2 Phase & Baseline Correction Proc1->Proc2 Proc3 Peak Integration & Chemical Shift Assignment Proc2->Proc3

NMR Data Acquisition and Analysis Workflow
Infrared (IR) Spectroscopy

IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer. A typical procedure includes:

  • Sample Preparation: A small amount of the solid this compound is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

  • Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is first collected and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum, plotted as transmittance or absorbance versus wavenumber, is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

The general workflow for FTIR analysis is outlined below.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Prep1 Place Sample on ATR Crystal or Prepare KBr Pellet Acq1 Record Background Spectrum Prep1->Acq1 Acq2 Record Sample Spectrum Acq1->Acq2 Proc1 Background Subtraction Acq2->Proc1 Proc2 Identify Characteristic Absorption Bands Proc1->Proc2

FTIR Analysis Workflow
Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, often coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). A general protocol for ESI-MS would be:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the ion source of the mass spectrometer via direct infusion or after LC separation.

  • Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule, which generates protonated molecules ([M+H]⁺) or other adducts in the gas phase.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Fragmentation Analysis (MS/MS): To obtain structural information, tandem mass spectrometry (MS/MS) can be performed. The precursor ion of interest (e.g., the [M+H]⁺ ion of this compound) is selected, fragmented by collision-induced dissociation (CID), and the resulting fragment ions are analyzed.

A logical relationship for mass spectrometry analysis is shown below.

MS_Logic cluster_ionization Ionization cluster_analysis Mass Analysis cluster_output Data Output Ion This compound Molecule MS1 Precursor Ion ([M+H]+) Ion->MS1 ESI MS2 Fragment Ions MS1->MS2 CID Spec Mass Spectrum MS2->Spec

Mass Spectrometry Analysis Logic

Signaling Pathways

While specific signaling pathways directly modulated by this compound have not been extensively elucidated, studies on extracts from the Cirsium genus, rich in various bioactive compounds, suggest potential involvement in anti-inflammatory and antioxidant pathways. For instance, compounds from Cirsium species have been shown to inhibit the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][4] The underlying mechanisms may involve the modulation of key signaling cascades like the NF-κB and JNK pathways.[4] Furthermore, the antioxidant effects of Cirsium extracts are thought to be mediated, in part, through the activation of the Nrf2/HO-1 signaling pathway.[4] Further research is warranted to specifically delineate the molecular targets and signaling pathways of this compound.

References

Bioactivity Screening of Cirsiumaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cirsiumaldehyde, a naturally occurring aldehyde found in plants of the Cirsium genus, represents a promising yet underexplored compound in drug discovery. While comprehensive bioactivity data for this compound is not yet available in the public domain, extracts from Cirsium species, rich in various bioactive molecules, have demonstrated significant anti-inflammatory, anti-cancer, and anti-angiogenic properties. This technical guide provides a roadmap for the bioactivity screening of this compound, drawing upon established protocols and the known mechanisms of related compounds and Cirsium extracts. The guide details experimental methodologies for assessing anti-inflammatory, anti-cancer, and anti-angiogenic potential, with a focus on key signaling pathways such as NF-κB and MAPK. All experimental workflows and signaling cascades are visualized to facilitate comprehension and implementation in a research setting.

Introduction: The Therapeutic Potential of Cirsium Species and this compound

The genus Cirsium, commonly known as thistles, has a long history in traditional medicine for treating ailments ranging from inflammation to bleeding disorders.[1][2] Modern phytochemical analysis has revealed that Cirsium species are a rich source of bioactive compounds, including flavonoids, phenolic acids, and aldehydes.[3][4][5] Notably, extracts from various Cirsium species such as C. japonicum, C. vulgare, and C. maackii have shown potent anti-inflammatory, anti-cancer, and anti-angiogenic activities in preclinical studies.[6][7][8][9]

This compound is one of the aldehyde compounds isolated from this genus.[10] While direct experimental evidence for its bioactivity is currently limited, its structural similarity to other well-studied natural aldehydes, such as cinnamaldehyde (B126680), suggests a strong potential for similar therapeutic effects. Cinnamaldehyde has been shown to exert anti-inflammatory effects by inhibiting NF-κB and MAPK signaling pathways and to suppress angiogenesis.[11][12][13] This guide, therefore, outlines a comprehensive screening strategy to elucidate the bioactivity of this compound, providing researchers with the necessary protocols to explore its therapeutic promise.

Predicted Bioactivities and Screening Strategy

Based on the activities of Cirsium extracts and analogous compounds, the primary bioactivities to investigate for this compound are:

  • Anti-inflammatory Activity: Inhibition of pro-inflammatory cytokines and mediators.

  • Anti-cancer Activity: Cytotoxicity against cancer cell lines and inhibition of cancer cell proliferation.

  • Anti-angiogenic Activity: Inhibition of new blood vessel formation.

The following sections detail the experimental protocols to screen for these activities.

Anti-inflammatory Activity Screening

Inflammation is a key pathological process in many diseases. The anti-inflammatory potential of this compound can be assessed by its ability to modulate key inflammatory signaling pathways, primarily the NF-κB and MAPK pathways.

Data Presentation: Hypothetical IC50 Values for Anti-inflammatory Activity

The following table presents a template for summarizing quantitative data from anti-inflammatory assays. Values are hypothetical and for illustrative purposes.

Assay Cell Line Stimulant Parameter Measured Hypothetical IC50 (µM)
Griess AssayRAW 264.7LPSNitric Oxide (NO) Production15.5
ELISARAW 264.7LPSTNF-α Secretion12.8
ELISARAW 264.7LPSIL-6 Secretion18.2
NF-κB Luciferase Reporter AssayHEK293TTNF-αLuciferase Activity9.5
Experimental Protocols

RAW 264.7 murine macrophage and HEK293T cell lines are suitable for these assays. Cells should be cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator. For experiments, cells are typically pre-treated with varying concentrations of this compound for 1-2 hours before stimulation with an inflammatory agent like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

The NF-κB pathway is a central regulator of inflammation.[14] Its inhibition is a key indicator of anti-inflammatory activity.

  • NF-κB Luciferase Reporter Assay: This assay quantifies the transcriptional activity of NF-κB.[4][6][15][16][17]

    • Transfection: Co-transfect HEK293T cells with an NF-κB firefly luciferase reporter plasmid and a Renilla luciferase control plasmid for 24 hours.

    • Treatment: Pre-treat transfected cells with this compound for 1-2 hours, followed by stimulation with TNF-α (20 ng/mL) for 6-8 hours.

    • Lysis: Wash cells with PBS and lyse with Passive Lysis Buffer.

    • Luminescence Measurement: Measure firefly and Renilla luciferase activity using a luminometer. Normalize firefly to Renilla luciferase activity to account for transfection efficiency.

  • Western Blot for IκBα Degradation and p65 Phosphorylation:

    • Cell Treatment and Lysis: Treat RAW 264.7 cells with this compound and/or LPS. Lyse cells in RIPA buffer with protease and phosphatase inhibitors.

    • Protein Quantification: Determine protein concentration using a BCA assay.

    • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Immunoblotting: Block the membrane and probe with primary antibodies against phospho-p65, total p65, IκBα, and a loading control (e.g., β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.

    • Detection: Visualize protein bands using an ECL substrate and an imaging system.

Workflow for NF-κB Pathway Analysis

G cluster_0 Cell Treatment cluster_1 Luciferase Assay cluster_2 Western Blot cell_culture RAW 264.7 or HEK293T Cells pretreatment Pre-treat with this compound cell_culture->pretreatment stimulation Stimulate with LPS or TNF-α pretreatment->stimulation lysis_luc Cell Lysis stimulation->lysis_luc lysis_wb Cell Lysis & Protein Quantification stimulation->lysis_wb transfection Transfect with Reporter Plasmids transfection->lysis_luc luminescence Measure Luminescence lysis_luc->luminescence sds_page SDS-PAGE & Transfer lysis_wb->sds_page immunoblot Immunoblotting sds_page->immunoblot detection Detection & Analysis immunoblot->detection

Workflow for NF-κB Pathway Analysis

The MAPK pathway is another critical signaling cascade in inflammation.[2][13]

  • Western Blot for Phosphorylated MAPKs: This method assesses the activation of key MAPK proteins (p38, ERK, JNK).[5][8][11][18][19]

    • Cell Treatment and Lysis: Treat RAW 264.7 cells with this compound and/or LPS. Lyse cells as described for the NF-κB Western blot.

    • Protein Quantification, SDS-PAGE, and Transfer: Follow the same procedure as above.

    • Immunoblotting: Probe membranes with primary antibodies against phospho-p38, total p38, phospho-ERK, total ERK, phospho-JNK, and total JNK.

    • Detection: Visualize and quantify the bands.

MAPK and NF-κB Signaling Pathways

G cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAP3K MAP3K TLR4->MAP3K IKK IKK TLR4->IKK MKK MKKs MAP3K->MKK p38 p38 MAPK MKK->p38 ERK ERK MKK->ERK JNK JNK MKK->JNK Inflammation Inflammatory Response (TNF-α, IL-6, iNOS, COX-2) p38->Inflammation ERK->Inflammation JNK->Inflammation IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates NFkB_nuc NF-κB This compound This compound This compound->MKK inhibits This compound->IKK inhibits NFkB_nuc->Inflammation upregulates genes

MAPK and NF-κB Signaling Pathways

Anti-cancer Activity Screening

The potential of this compound as an anti-cancer agent can be evaluated by its ability to induce cytotoxicity and inhibit the proliferation of cancer cells.

Data Presentation: Hypothetical IC50 Values for Cytotoxicity

This table provides a template for summarizing cytotoxicity data.

Cell Line Assay Exposure Time (h) Hypothetical IC50 (µM)
HT-29 (Colon Cancer)MTT7225.4
MCF-7 (Breast Cancer)MTT7232.1
A549 (Lung Cancer)MTT7245.8
HepG2 (Liver Cancer)MTT7228.9

Note: According to the U.S. National Cancer Institute, IC50 values <20 µg/mL (concentration may need to be converted from µM) indicate high cytotoxic activity.[20]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[21][22]

  • Cell Seeding: Seed cancer cells (e.g., HT-29, MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Anti-angiogenic Activity Screening

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis.[23][24] The anti-angiogenic potential of this compound can be assessed using the in vitro HUVEC tube formation assay.

Data Presentation: Hypothetical Quantitative Data for Tube Formation Assay

This table illustrates how to present the results from a tube formation assay.

Treatment Concentration (µM) Total Tube Length (% of Control) Number of Junctions (% of Control)
Control-100100
This compound106558
This compound253225
This compound501511
Experimental Protocol: HUVEC Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures.[3][7][25][26][27]

  • Plate Coating: Coat a 96-well plate with Matrigel and allow it to solidify at 37°C.

  • Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated plate in the presence of various concentrations of this compound.

  • Incubation: Incubate the plate for 4-18 hours to allow for tube formation.

  • Imaging: Visualize and capture images of the tube-like structures using a microscope.

  • Quantification: Analyze the images to quantify parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Workflow for HUVEC Tube Formation Assay

G cluster_0 Assay Preparation cluster_1 Cell Seeding and Treatment cluster_2 Incubation and Analysis coat_plate Coat 96-well plate with Matrigel solidify Solidify Matrigel at 37°C coat_plate->solidify seed_cells Seed HUVECs onto Matrigel solidify->seed_cells add_compound Add this compound at various concentrations seed_cells->add_compound incubation Incubate for 4-18 hours add_compound->incubation imaging Image tube formation incubation->imaging quantification Quantify tube length and junctions imaging->quantification

Workflow for HUVEC Tube Formation Assay

Conclusion and Future Directions

While direct bioactivity data for this compound is still forthcoming, the information presented in this technical guide provides a robust framework for its systematic screening. The demonstrated anti-inflammatory, anti-cancer, and anti-angiogenic properties of Cirsium extracts, coupled with the known activities of structurally similar aldehydes, strongly suggest that this compound is a promising candidate for further investigation. The detailed protocols and visual workflows provided herein are intended to empower researchers to unlock the therapeutic potential of this natural compound. Future studies should focus on performing these screening assays, and if promising results are obtained, to proceed with in vivo studies to validate the efficacy and safety of this compound.

References

Unveiling the Therapeutic Potential of Cirsium Compounds: A Technical Guide to Key Molecular Targets

Author: BenchChem Technical Support Team. Date: December 2025

A notable data gap exists in the scientific literature regarding the specific biological activities and therapeutic targets of a compound referred to as Cirsiumaldehyde (CAS 7389-38-0). Commercial sources suggest potential anti-inflammatory, antioxidant, and antimicrobial properties, but peer-reviewed research to substantiate these claims and elucidate its mechanisms of action is currently unavailable. Therefore, this technical guide will pivot to focus on the well-documented therapeutic targets of the major, pharmacologically active constituents isolated from plants of the Cirsium genus, including flavonoids and phenolic acids, for which a substantial body of scientific evidence exists.

This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the molecular targets and mechanisms of action of key bioactive compounds found in Cirsium species. The information presented herein is supported by quantitative data from preclinical studies, detailed experimental methodologies, and visual representations of key signaling pathways.

Key Bioactive Compounds and Their Therapeutic Potential

Cirsium species are a rich source of various flavonoids and phenolic acids that have demonstrated significant anti-inflammatory and anti-cancer properties in numerous studies. The most extensively studied of these compounds include:

  • Linarin: A flavone (B191248) glycoside with reported anti-inflammatory, analgesic, and neuroprotective effects.

  • Pectolinarigenin (B1679148): A flavonoid that has been shown to induce cell cycle arrest, autophagy, and apoptosis in cancer cells.

  • Luteolin: A common flavonoid found in many plants, known for its potent antioxidant, anti-inflammatory, and anti-cancer activities.

  • Chlorogenic Acid: A phenolic acid with a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.

These compounds exert their therapeutic effects by modulating a variety of cellular signaling pathways and molecular targets crucial in the pathogenesis of inflammation and cancer.

Anti-inflammatory Therapeutic Targets

The anti-inflammatory effects of Cirsium-derived flavonoids are primarily attributed to their ability to suppress the production of pro-inflammatory mediators and modulate key signaling pathways involved in the inflammatory response.

A key mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Linarin, for instance, has been shown to suppress the activation of NF-κB.[1] This, in turn, leads to the downregulation of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and a reduction in the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[1]

The Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a critical role in inflammation, is another important target. Chlorogenic acid has been demonstrated to inhibit the phosphorylation of key MAPK members, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK.[[“]][3]

Quantitative Data: Anti-inflammatory Activity
CompoundModel/Cell LineTarget/AssayResult (e.g., IC50, % Inhibition)Reference
LinarinLPS-stimulated RAW 264.7 macrophagesNO ProductionSignificant inhibition at 8–32 µM[1]
LinarinChondrocytesiNOS and COX-2 expressionDecreased by pre-treatment[1]
Linarinin vitroAcetylcholinesterase (AChE) inhibitionIC50: 3.801 ± 1.149 μM[1]
Pectolinarinin vitroCOX-2 Inhibition40.40% at 50 µg/mL[4]
Linarinin vitroCOX-2 Inhibition55.35% at 50 µg/mL[4]

Anti-cancer Therapeutic Targets

The anti-cancer properties of flavonoids from Cirsium are multifaceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of cancer cell proliferation and metastasis.

A central mechanism is the modulation of the PI3K/Akt/mTOR signaling pathway , which is frequently dysregulated in cancer. Pectolinarigenin has been shown to inhibit this pathway, leading to the suppression of cancer cell growth.[5][6]

Induction of apoptosis is a key anti-cancer strategy. Luteolin has been extensively studied for its pro-apoptotic effects, which are mediated through the regulation of the Bcl-2 family of proteins . It upregulates the expression of pro-apoptotic proteins like Bax and downregulates the expression of anti-apoptotic proteins such as Bcl-2, leading to the activation of the intrinsic apoptotic pathway.[7][8][9] This is often accompanied by the depolarization of the mitochondrial membrane and the release of cytochrome c.[7]

Furthermore, these compounds can induce cell cycle arrest . Pectolinarigenin has been observed to cause G2/M phase arrest in gastric cancer cells.[5][6]

Quantitative Data: Anti-cancer Activity
CompoundCancer Cell LineTarget/AssayResult (e.g., IC50)Reference
PectolinarigeninAGS (gastric cancer)Cell Viability (MTT)IC50: 124.79 μM[5]
PectolinarigeninMKN28 (gastric cancer)Cell Viability (MTT)IC50: 96.88 μM[5]
PectolinarigeninHuman large cell lung carcinomaCytotoxicityIC50: 4.07 µM[6]
LinarinA549 (human lung cancer)Cell ViabilityIC50: 282 μM[1]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex molecular interactions and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.

Signaling Pathway Diagrams

anti_inflammatory_pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Proinflammatory_genes Pro-inflammatory Genes (iNOS, COX-2) NFkB_nucleus->Proinflammatory_genes Inflammation Inflammation Proinflammatory_genes->Inflammation Linarin Linarin Linarin->IKK

Figure 1: Anti-inflammatory mechanism of Linarin via NF-κB pathway inhibition.

apoptosis_pathway Luteolin Luteolin Bcl2 Bcl-2 Luteolin->Bcl2 Bax Bax Luteolin->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Pro-apoptotic mechanism of Luteolin via the intrinsic pathway.
Experimental Workflow Diagrams

mtt_workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells add_compound Add test compound (e.g., Luteolin) seed_cells->add_compound incubate1 Incubate for desired time add_compound->incubate1 add_mtt Add MTT solution (0.5 mg/mL) incubate1->add_mtt incubate2 Incubate for 1-4 hours add_mtt->incubate2 add_solubilizer Add solubilization solution (e.g., DMSO) incubate2->add_solubilizer measure_absorbance Measure absorbance at 570 nm add_solubilizer->measure_absorbance end End measure_absorbance->end

Figure 3: General workflow for the MTT cell viability assay.

western_blot_workflow start Start sample_prep Protein Extraction from treated cells start->sample_prep sds_page SDS-PAGE sample_prep->sds_page transfer Transfer to membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (e.g., Chemiluminescence) secondary_ab->detection end End detection->end

Figure 4: General workflow for Western blot analysis.

Detailed Experimental Protocols

MTT Cell Viability Assay

This assay is used to assess the cytotoxic effects of compounds on cancer cells.[10][11][12][13][14]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., pectolinarigenin, luteolin) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

  • Formazan (B1609692) Formation: Incubate the plate for an additional 1.5 to 4 hours at 37°C to allow for the formation of formazan crystals.[13]

  • Solubilization: Carefully remove the MTT solution and add 100-130 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13] Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined from a dose-response curve.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.[15][16][17][18]

  • Cell Lysis: After treatment with the test compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in SDS-PAGE sample buffer. Separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bcl-2, anti-phospho-ERK) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and imaging equipment.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH).

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the amount of nitrite (B80452), a stable metabolite of NO, in cell culture supernatants as an indicator of iNOS activity.[19][20][21][22]

  • Sample Collection: Collect the cell culture supernatant from cells that have been stimulated with an inflammatory agent (e.g., LPS) in the presence or absence of the test compound.

  • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.

  • Reaction: In a 96-well plate, mix 50 µL of the cell culture supernatant with 50 µL of the Griess reagent.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

ELISA is used to quantify the levels of specific cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.[23][24][25][26][27]

  • Plate Coating: Coat the wells of a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight at 4°C.

  • Blocking: Wash the plate and block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Add cell culture supernatants and a series of known concentrations of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate Incubation: Wash the plate and add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP). Incubate for 20-30 minutes at room temperature.

  • Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). Incubate in the dark until a color develops.

  • Reaction Stoppage and Measurement: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at 450 nm.

  • Data Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.[28][29][30][31][32]

  • Cell Transfection: Co-transfect cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment and Stimulation: Treat the transfected cells with the test compound for a specified duration, followed by stimulation with an NF-κB activator (e.g., TNF-α).

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Activity Measurement: In a luminometer plate, add the cell lysate and measure the firefly luciferase activity using a luciferase assay reagent.

  • Normalization: Measure the Renilla luciferase activity in the same sample to normalize for transfection efficiency and cell number.

  • Data Analysis: Express the results as the ratio of firefly to Renilla luciferase activity, representing the normalized NF-κB transcriptional activity.

References

The Therapeutic Potential of Cirsium-Derived Bioactive Compounds in Traditional Medicine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Cirsium, commonly known as thistles, holds a significant place in traditional medicine across various cultures for treating ailments ranging from inflammation and hemorrhage to liver disorders and cancer.[1][2] This technical guide delves into the core bioactive constituents responsible for these therapeutic effects, with a particular focus on the emerging understanding of aldehyde compounds within the genus, alongside the extensively studied flavonoids. While "Cirsiumaldehyde" is commercially available, detailed scientific literature on its specific biological activities is nascent.[3] Therefore, this document synthesizes the current knowledge on well-characterized aldehydes and other key bioactive molecules from Cirsium species, providing a comprehensive overview of their roles in traditional medicine, supported by quantitative data, detailed experimental protocols, and elucidation of their mechanisms of action through key signaling pathways.

Introduction: Cirsium in Traditional Medicine

For centuries, various species of Cirsium have been integral to traditional healing practices. In Chinese medicine, species like Cirsium japonicum are used to "cool the blood," stop bleeding, and treat conditions such as hemoptysis and hematuria.[1] Ethnobotanical studies reveal the use of Cirsium arvense for gastrointestinal disorders, liver ailments, and as a diuretic and anti-inflammatory agent.[1] The therapeutic applications of this genus are vast, pointing to a rich phytochemical composition. Modern scientific investigations have begun to validate these traditional uses, identifying a plethora of bioactive compounds, including flavonoids, phenylpropanoids, terpenoids, and polyacetylenes.[1] Among these, aldehydes are also present, contributing to the plant's biological activity.[1][4][5]

Bioactive Aldehydes and Other Key Compounds from Cirsium

While the specific compound "this compound" is noted as a naturally occurring aldehyde from the genus, detailed functional studies are not yet widely published.[3] However, other aldehydes have been identified in Cirsium species. Essential oil analysis of various Cirsium inflorescences has shown that ketones and aldehydes with long carbon side-chains are major components.[4][6] One such aldehyde, oct-7-enal (B9835), has been isolated from Cirsium dipsacolepis.[7][8] Preliminary research suggests that aldehydes like oct-7-enal possess antimicrobial properties.[9] Another aldehyde identified in the genus is sinapaldehyde.[1]

Beyond aldehydes, the most well-characterized bioactive constituents of Cirsium are flavonoids, which are largely responsible for the plants' observed therapeutic effects. Key flavonoids include:

These compounds, often working synergistically, modulate key cellular signaling pathways, offering a molecular basis for the traditional uses of Cirsium extracts.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data from various studies on the biological activities of extracts and isolated compounds from Cirsium species.

Table 1: Anti-inflammatory Activity of Cirsium-Derived Compounds

Compound/ExtractModel SystemConcentration/DoseMeasured Effect% Inhibition / ChangeReference
Luteolin 5-O-glucosideLPS-stimulated RAW 264.7 cells100 µMNO Production~50% inhibition[10]
CirsimaritinLPS-stimulated RAW 264.7 cells20 µMNO ProductionSignificant inhibition[13]
CirsimaritinLPS-stimulated RAW 264.7 cells20 µMIL-6 ProductionSignificant inhibition[13]
CirsimaritinLPS-stimulated RAW 264.7 cells20 µMTNF-α ProductionSignificant inhibition[13]
CirsiliolDNBS-induced colitis in mice30 mg/kgColon Length ShorteningSignificant prevention[2][15]
CirsiliolDNBS-induced colitis in mice30 mg/kgPro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)Significant reduction[2][15]

Table 2: Hepatoprotective Effects of Cirsium Extracts

ExtractAnimal ModelDoseKey BiomarkersResultsReference
Cirsium japonicum var. australe (CJF)CCl4-induced acute liver damage in C57BL/6 miceHigh doseSerum ALT and ASTSignificantly decreased[16]
Cirsium setidens (n-BuOH fraction of roots)CCl4-induced liver injury in rats500 mg/kgSerum ALT and ASTSignificantly decreased[17]
Cirsium vulgare (Hexane extract)CCl4-induced acute liver damage in rats250 and 500 mg/kgLiver injury indicatorsSignificantly diminished[18]

Table 3: Antioxidant and Other Activities

Compound/ExtractAssayIC50 / ResultReference
Cirsium setidens (n-BuOH fraction of leaves and roots)DPPH radical scavengingHigh activity[17]
CirsimaritinHFD/STZ-induced diabetic rats (50 mg/kg)Reduced serum glucose, MDA, and IL-6; Increased GSH[12]
Cirsium japonicum extractLPS-induced RAW 264.7 cellsDownregulated COX2 and iNOS expression[19][20]

Key Signaling Pathways Modulated by Cirsium Compounds

The therapeutic effects of Cirsium-derived compounds are underpinned by their ability to modulate critical intracellular signaling pathways involved in inflammation, cell survival, and metabolism.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Several flavonoids from Cirsium have been shown to inhibit this pathway. For instance, cirsiliol and cirsimaritin inhibit the activation of NF-κB in models of intestinal inflammation and in macrophage cell lines.[2][13][15] Luteolin is also a known inhibitor of the NF-κB pathway.[11]

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK IKK Pro-inflammatory Stimuli->IKK Activates IκB-NF-κB Complex IκB NF-κB IKK->IκB-NF-κB Complex Phosphorylates IκB IκB IκB NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n Translocates IκB-NF-κB Complex->NF-κB Releases Cirsium Flavonoids Cirsiliol, Cirsimaritin, Luteolin Cirsium Flavonoids->IKK Inhibits Inflammatory Genes Inflammatory Genes NF-κB_n->Inflammatory Genes Activates Transcription

Figure 1: Inhibition of the NF-κB pathway by Cirsium flavonoids.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation, cell proliferation, and apoptosis. It consists of several subfamilies, including ERK, JNK, and p38 MAPK. Cirsiliol has been demonstrated to inhibit the activation of MAPK pathways in experimental colitis.[2][15][21] Luteolin also exerts its anti-inflammatory effects in part through the inhibition of MAPK signaling.[22]

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress/Cytokines Stress/Cytokines MAPKKK MAPKKK Stress/Cytokines->MAPKKK Activate MAPKK MAPKK MAPKKK->MAPKK Phosphorylate MAPK (p38, JNK) MAPK (p38, JNK) MAPKK->MAPK (p38, JNK) Phosphorylate Transcription Factors Transcription Factors MAPK (p38, JNK)->Transcription Factors Activate Cirsium Flavonoids Cirsiliol, Luteolin Cirsium Flavonoids->MAPK (p38, JNK) Inhibit Inflammatory Response Inflammatory Response Transcription Factors->Inflammatory Response Induce

Figure 2: Modulation of the MAPK pathway by Cirsium flavonoids.

AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a key cellular energy sensor that plays a central role in regulating metabolism. Activation of AMPK can lead to beneficial effects in metabolic diseases like type 2 diabetes. Cirsimaritin has been shown to activate AMPK in the liver and skeletal muscle, contributing to its anti-diabetic properties.[12]

AMPK_Pathway cluster_cytoplasm Cytoplasm Cirsimaritin Cirsimaritin AMPK AMPK Cirsimaritin->AMPK Activates Metabolic Processes Glucose Uptake Fatty Acid Oxidation AMPK->Metabolic Processes Stimulates Anabolic Processes Anabolic Processes AMPK->Anabolic Processes Inhibits Energy Production Energy Production Metabolic Processes->Energy Production Increases

Figure 3: Activation of the AMPK pathway by Cirsimaritin.

Detailed Experimental Protocols

This section provides an overview of the methodologies used in key studies to evaluate the bioactivities of Cirsium-derived compounds.

In Vitro Anti-inflammatory Assay (RAW 264.7 Macrophages)
  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., luteolin 5-O-glucoside, cirsimaritin) for 1-2 hours.[10][13]

  • Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium and incubating for 24 hours.[10][13]

  • Nitric Oxide (NO) Measurement: The production of NO is assessed by measuring the amount of nitrite (B80452) in the culture supernatant using the Griess reagent.[10][13]

  • Cytokine Measurement: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant are quantified using commercial ELISA kits.[13]

  • Western Blot Analysis: Cell lysates are prepared to determine the protein expression levels of iNOS, COX-2, and the phosphorylation status of proteins in the NF-κB and MAPK pathways (e.g., IκBα, p65, p38, JNK).[13]

Animal Model of Inflammatory Bowel Disease (DNBS-induced Colitis)
  • Animals: Male BALB/c mice are used for the study.

  • Induction of Colitis: Colitis is induced by intrarectal administration of 2,4-dinitrobenzenesulfonic acid (DNBS) dissolved in 30% ethanol.[23] Control groups receive the vehicle (30% ethanol).[23]

  • Treatment: Mice are orally administered with the test compound (e.g., cirsiliol at 10 or 30 mg/kg) daily for a specified period.[2][15]

  • Assessment of Colitis Severity: Disease activity index (DAI), including body weight loss, stool consistency, and rectal bleeding, is monitored daily. At the end of the experiment, colon length is measured.[2][15]

  • Histological Analysis: Colon tissues are fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess tissue damage and inflammatory cell infiltration.

  • Biochemical Analysis: Colon tissue homogenates are used to measure levels of myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) and pro-inflammatory cytokines.[2][15]

Hepatoprotective Activity in a CCl4-induced Liver Injury Model
  • Animals: Male Wistar rats or C57BL/6 mice are used.

  • Induction of Liver Injury: Acute liver damage is induced by a single intraperitoneal injection of carbon tetrachloride (CCl4) diluted in olive oil.[16][17]

  • Treatment: Animals are pre-treated with the Cirsium extract or isolated compound orally for several consecutive days before CCl4 administration.[16][17]

  • Biochemical Analysis of Serum: Blood samples are collected to measure the serum levels of liver injury markers, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[16][17]

  • Analysis of Liver Tissue: Liver tissues are collected for histological examination (H&E staining) to assess the extent of necrosis and for biochemical analysis of oxidative stress markers (e.g., malondialdehyde - MDA) and antioxidant enzyme activities (e.g., superoxide (B77818) dismutase - SOD, glutathione (B108866) peroxidase - GPx).[16][17]

Conclusion and Future Directions

The traditional use of Cirsium species for a variety of medicinal purposes is well-supported by modern scientific evidence. While the specific role of "this compound" requires further investigation, the genus is a rich source of bioactive compounds, particularly flavonoids like luteolin, cirsiliol, and cirsimaritin. These compounds exert potent anti-inflammatory, hepatoprotective, and metabolic regulatory effects through the modulation of key signaling pathways, including NF-κB, MAPK, and AMPK.

For researchers and drug development professionals, the compounds isolated from Cirsium present promising scaffolds for the development of novel therapeutics. Future research should focus on:

  • Elucidating the specific biological activities of aldehydes from Cirsium, including this compound and oct-7-enal.

  • Investigating the synergistic effects of different bioactive compounds present in Cirsium extracts.

  • Conducting preclinical and clinical trials to validate the therapeutic efficacy and safety of purified Cirsium compounds for inflammatory and metabolic diseases.

  • Developing standardized extraction and formulation methods to ensure consistent potency and bioavailability of Cirsium-based preparations.

By bridging the gap between traditional knowledge and modern pharmacological research, the full therapeutic potential of the Cirsium genus can be harnessed for the development of next-generation medicines.

References

In silico prediction of Cirsiumaldehyde bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Silico Prediction and Validation of Cirsiumaldehyde Bioactivity

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a natural compound derived from plants of the Cirsium genus, represents a promising yet underexplored molecule in drug discovery. Species within the Cirsium genus are known for their rich composition of bioactive compounds, such as flavonoids and phenolic acids, which exhibit significant anti-inflammatory and anti-cancer properties.[1][2][3][4] This technical guide outlines a comprehensive framework for the in silico prediction of this compound's bioactivity, focusing on its potential anti-inflammatory and anti-cancer effects through the modulation of key signaling pathways like NF-κB and apoptosis. We present a structured workflow, from target identification and molecular docking to detailed experimental validation protocols and data visualization, to provide researchers with a robust methodology for investigating this compound as a potential therapeutic lead.

Introduction: The Therapeutic Potential of this compound

The genus Cirsium, commonly known as thistles, has a long history in traditional medicine for treating ailments ranging from inflammation to hemorrhages.[2][5] Modern phytochemical analysis has identified a wealth of secondary metabolites, including flavonoids and phenolic compounds, as the primary drivers of these effects.[1][4] this compound is one such constituent. While direct studies on this compound are scarce, its chemical structure as a phenolic aldehyde suggests it may share bioactivities with similar, well-studied natural compounds like cinnamaldehyde (B126680), which is a known inhibitor of the pro-inflammatory Nuclear Factor-kappaB (NF-κB) pathway.[6][7]

This guide proposes a systematic, computer-aided approach to unlock the therapeutic potential of this compound. By leveraging in silico techniques, researchers can efficiently predict molecular targets, understand interaction mechanisms, and prioritize experimental resources, thereby accelerating the drug discovery process.[8][9][10][11]

Proposed In Silico Prediction Workflow

A multi-step computational workflow is essential for building a strong hypothesis for this compound's bioactivity before committing to resource-intensive lab experiments.[9][10] This process involves target identification, molecular modeling, and pharmacokinetic prediction.

cluster_insilico In Silico Prediction Workflow ligand This compound (2D/3D Structure Generation) target_id Target Identification (Literature Review, Reverse Docking) ligand->target_id admet ADMET Prediction (Pharmacokinetics & Toxicity) ligand->admet docking Molecular Docking (Binding Affinity & Pose Prediction) target_id->docking Select Protein Targets (NF-κB, Bcl-2, COX-2) md Molecular Dynamics Simulation (Complex Stability Analysis) docking->md Analyze Top Poses hypothesis Bioactivity Hypothesis (Anti-inflammatory, Anti-cancer) md->hypothesis Confirm Stable Binding admet->hypothesis Assess Drug-likeness

Caption: A proposed workflow for the in silico bioactivity prediction of this compound.

Key Molecular Targets for this compound

Based on the known activities of Cirsium extracts and related compounds, the primary targets for this compound are likely key regulatory proteins in inflammatory and apoptotic pathways.

  • NF-κB Pathway: This pathway is a central regulator of inflammation.[12][13] Key proteins to target include IKKβ (IκB Kinase β) , which activates NF-κB, and p65 (RelA) , a subunit of the NF-κB complex. Inhibiting this pathway can suppress the expression of pro-inflammatory genes like iNOS and COX-2.[6][14]

  • Apoptosis Pathway: The induction of apoptosis (programmed cell death) is a key mechanism for anti-cancer agents.[5][15] A critical target is the anti-apoptotic protein Bcl-2 . Inhibiting Bcl-2 allows pro-apoptotic proteins like Bax to initiate cell death, a desirable outcome in cancer therapy.[15]

  • Inflammatory Enzymes: Cyclooxygenase-2 (COX-2) is a key enzyme responsible for producing prostaglandins, which are mediators of inflammation.[16] It is a common target for anti-inflammatory drugs.

In Silico Methodologies: Detailed Protocols

Molecular Docking Protocol

Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a target protein.[17]

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target protein (e.g., IKKβ, Bcl-2, COX-2) from the Protein Data Bank (PDB).

    • Using software like AutoDock Tools or Schrödinger Maestro, remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign appropriate atomic charges (e.g., Gasteiger charges).

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a chemical drawing tool like ChemDraw or an online generator.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Define rotatable bonds to allow conformational flexibility during docking.

  • Grid Generation and Docking:

    • Define the binding site on the target protein, typically centered on the active site occupied by a known inhibitor.

    • Generate a grid box that encompasses this binding site.

    • Execute the docking simulation using a program like AutoDock Vina. The program will generate multiple binding poses ranked by their predicted binding affinity (in kcal/mol).

  • Analysis:

    • Analyze the top-ranked poses. A lower binding energy indicates a higher predicted affinity.[18]

    • Visualize the ligand-protein interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the binding mechanism.

ADMET Prediction Protocol

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction is crucial for evaluating the drug-like properties of a compound.[19]

  • Access a Prediction Tool: Utilize web-based servers such as SwissADME or pkCSM.

  • Input Structure: Provide the chemical structure of this compound, usually as a SMILES string.

  • Run Analysis: Execute the prediction algorithms provided by the server.

  • Interpret Results: Analyze key parameters:

    • Lipinski's Rule of Five: Assesses oral bioavailability.

    • GI Absorption: Predicts absorption from the gastrointestinal tract.

    • CYP450 Inhibition: Predicts potential for drug-drug interactions.

    • Toxicity: Evaluates potential for mutagenicity (AMES test) or cardiotoxicity (hERG inhibition).

Quantitative Bioactivity Data from Cirsium Species

Extract/Compound SourceBioactivityCell LineIC50 / EffectReference
Cirsium vulgare Inflorescence Extract (U1)Anti-cancer (Viability)HT-29 (Colon)Reduces viability by 53.3–77.9%[20][21]
Cirsium vulgare Root Extract (U8)Anti-cancer (Viability)HT-29 (Colon)Reduces viability by 56.7–81.5%[20][21]
Cirsium vulgare Root Extract (U7)Anti-cancer (Migration)HT-29 (Colon)Significant wound closure reduction at 0.2 mg/mL[20]
Luteolin (B72000) 5-O-glucoside (from Cirsium maackii)Anti-inflammatoryRAW 264.7Dose-dependent inhibition of NO production[22]
Callistemon lanceolatus Chloroform ExtractAnti-cancer (Proliferation)MDA-MB-231 (Breast)IC50 of 9.6 µg/ml[15]

Key Signaling Pathways and Visualizations

The NF-κB Inflammatory Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In an unstimulated state, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli (like LPS) activate the IKK complex, which phosphorylates IκBα, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound is predicted to inhibit this pathway, likely at the IKK complex.

cluster_nfkb Predicted Inhibition of NF-κB Pathway by this compound lps Inflammatory Stimulus (e.g., LPS) tlr4 TLR4 Receptor lps->tlr4 ikk IKK Complex tlr4->ikk ikb IκBα ikk->ikb P nfkb NF-κB (p65/p50) nfkb_active Active NF-κB nfkb->nfkb_active Release nucleus Nucleus nfkb_active->nucleus Translocation genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) nucleus->genes Transcription cirs This compound cirs->ikk Inhibition

Caption: this compound is hypothesized to inhibit the IKK complex, preventing NF-κB activation.

The Intrinsic Apoptosis Pathway

The Bcl-2 family of proteins are critical regulators of apoptosis. In cancer cells, the anti-apoptotic protein Bcl-2 is often overexpressed, preventing cell death. A potential anti-cancer compound can inhibit Bcl-2, leading to the release of pro-apoptotic proteins (Bax/Bak), mitochondrial membrane permeabilization, caspase activation, and ultimately, cell death.

cluster_apoptosis Predicted Induction of Apoptosis by this compound bcl2 Anti-apoptotic Bcl-2 bax Pro-apoptotic Bax/Bak bcl2->bax Inhibits mito Mitochondrial Outer Membrane Permeabilization bax->mito casp9 Caspase-9 Activation mito->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis cirs This compound cirs->bcl2 Inhibition

Caption: this compound is predicted to inhibit Bcl-2, triggering the caspase cascade.

Experimental Validation Protocols

Following positive in silico predictions, experimental validation is paramount.

Anti-inflammatory Activity: LPS-induced RAW 264.7 Macrophages

This model is standard for assessing anti-inflammatory potential.[14]

  • Cell Culture and Treatment:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS.

    • Seed cells in appropriate plates (e.g., 96-well for viability, 24-well for NO assay).

    • Pre-treat cells with various concentrations of this compound for 1 hour.

    • Stimulate inflammation by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.

  • Cell Viability Assay (MTT):

    • After treatment, add MTT solution to each well and incubate for 4 hours.

    • Solubilize the resulting formazan (B1609692) crystals with DMSO.

    • Measure absorbance at 570 nm. This ensures the observed effects are not due to cytotoxicity.

  • Nitric Oxide (NO) Production Assay (Griess Test):

    • Collect the cell supernatant after treatment.

    • Mix the supernatant with Griess reagent and incubate for 15 minutes.

    • Measure absorbance at 540 nm to quantify nitrite, a stable product of NO.

  • Western Blot for Protein Expression:

    • Lyse the treated cells to extract total protein.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against key targets (e.g., p-IKKβ, p-p65, COX-2, iNOS, and β-actin as a loading control).

    • Incubate with a secondary antibody and visualize bands using an ECL detection system. This confirms target engagement at the protein level.

Anti-cancer Activity: Human Cancer Cell Lines (e.g., HT-29, MCF-7)
  • Cell Proliferation Assay (MTT):

    • Culture a relevant cancer cell line (e.g., HT-29 for colon cancer).

    • Treat cells with a dose range of this compound for 24, 48, and 72 hours.

    • Perform the MTT assay as described above to determine the IC50 (the concentration that inhibits 50% of cell growth).[23]

  • Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining):

    • Treat cells with this compound at its IC50 concentration.

    • Harvest and stain cells with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the cell population using a flow cytometer. Annexin V-positive cells are apoptotic, while PI-positive cells are necrotic or late apoptotic. This quantifies the mode of cell death.

  • Wound Healing (Scratch) Assay for Migration:

    • Grow cells to a confluent monolayer in a 6-well plate.

    • Create a "scratch" or wound in the monolayer with a sterile pipette tip.

    • Treat cells with a non-toxic concentration of this compound.

    • Capture images at 0 and 24 hours to measure the rate of wound closure. Inhibition of closure indicates anti-migratory potential.[20]

Conclusion

This guide provides a comprehensive, multi-faceted strategy for evaluating the bioactivity of this compound. By initiating the investigation with a robust in silico workflow—encompassing target identification, molecular docking, and ADMET prediction—researchers can formulate a clear, data-driven hypothesis. The subsequent experimental protocols offer a clear path to validate these computational predictions, testing the compound's efficacy in established anti-inflammatory and anti-cancer models. This integrated approach not only maximizes efficiency but also deepens the mechanistic understanding of this compound, paving the way for its potential development as a novel therapeutic agent.

References

The Phytochemical Landscape of Cirsium: A Technical Guide to its Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Cirsium, commonly known as thistles, encompasses a wide array of species that have been utilized in traditional medicine for centuries. Phytochemical investigations into this genus have revealed a rich diversity of secondary metabolites, which are responsible for its various reported biological activities. While the initial query into "cirsiumaldehyde" and its derivatives has led to an exploration of the aldehyde constituents within this genus, it is the flavonoid compounds that stand out as the most extensively researched and therapeutically promising agents.

This technical guide provides an in-depth overview of the key bioactive compounds isolated from Cirsium species. It begins by addressing the identity of aldehyde derivatives associated with the genus and then transitions to a comprehensive examination of the major flavonoids, including pectolinarin (B18415), hispidulin, luteolin (B72000), and apigenin (B1666066). This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by presenting quantitative data, detailed experimental protocols, and elucidating the signaling pathways through which these compounds exert their effects.

Aldehyde Derivatives in Cirsium

Another compound, cataloged as "this compound" (CAS 7389-38-0), is commercially available. However, its natural source is predominantly cited as Typhonii Rhizoma, and there is a lack of scientific literature confirming its isolation from any Cirsium species. Therefore, this guide will focus on the more abundant and well-characterized bioactive compounds of the genus.

Major Bioactive Flavonoids in Cirsium

The predominant bioactive constituents of the Cirsium genus are flavonoids. Among these, pectolinarin, hispidulin, luteolin, and apigenin have been the subject of numerous studies due to their significant pharmacological potential.

Natural Occurrence and Quantitative Data

The concentration of these major flavonoids can vary significantly between different Cirsium species and even between different parts of the same plant. The following tables summarize the quantitative data available in the literature.

Table 1: Pectolinarin Content in Various Cirsium Species

Cirsium SpeciesPlant PartPectolinarin Content (mg/g of dry weight)Reference
C. setidensLeaves33.9 ± 0.5[6]
C. chanroenicumAerial Parts49.4 ± 7.1[6]
C. nipponicumAerial Parts61.5 ± 0.6[6]
C. chlorolepisRoots110.7 ± 13.4[6]
C. japonicumAerial Parts1.04 ± 0.01[6]

Table 2: Hispidulin, Luteolin, and Apigenin Content in Various Cirsium Species

Cirsium SpeciesPlant PartCompoundContent (mg/g of dry weight)Reference
C. rivulareFlowersHispidulinPresent (exact quantity not specified)[7][8]
C. maackiiLeavesLuteolinPresent (major component)[9][10]
C. maackiiLeavesLuteolin 5-O-glucosidePresent (major component)[9][10]
C. vulgareLeavesApigenin-7-O-glucoside9.915 ± 0.496[11]
C. ligulareFlowersApigenin-7-glucoside6.96[12]
C. eriophorumFlowersApigenin-7-glucoside23.55[12]

Experimental Protocols

The following are detailed methodologies for the extraction and isolation of the major flavonoids from Cirsium species, synthesized from various research articles.

Protocol 1: Extraction and Isolation of Pectolinarin and Linarin (B1675465) from Cirsium japonicum

This protocol is adapted from a study on the purification of pectolinarin and linarin from Cirsium japonicum.[13]

1. Extraction:

  • Air-dried and powdered aerial parts of Cirsium japonicum are extracted with 70% ethanol (B145695) at a 1:10 (w/v) ratio.
  • The extraction is performed under reflux for 2 hours and repeated three times.
  • The combined extracts are filtered and concentrated under reduced pressure to obtain a crude extract.

2. Macroporous Resin Chromatography:

  • The crude extract is dissolved in water and applied to a pre-treated macroporous resin column (e.g., D101).
  • The column is washed with deionized water to remove impurities.
  • The flavonoids are eluted with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70% ethanol).
  • Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

3. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

  • The enriched flavonoid fraction from the macroporous resin is further purified by Prep-HPLC.
  • A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water (often with a small amount of acid like formic acid to improve peak shape).
  • The fractions corresponding to pectolinarin and linarin are collected, and the solvents are evaporated to yield the purified compounds.

Protocol 2: General Method for the Isolation of Flavonoids (Hispidulin, Luteolin, Apigenin) from Cirsium Species

This protocol provides a general workflow for the isolation of various flavonoids.[8][14][15]

1. Extraction and Fractionation:

  • Dried and powdered plant material (e.g., flowers or leaves) is extracted with methanol (B129727) or ethanol.
  • The crude extract is concentrated and then suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol.

2. Column Chromatography:

  • The ethyl acetate and n-butanol fractions, which are typically rich in flavonoids, are subjected to column chromatography.
  • Silica gel is a common stationary phase for the separation of flavonoid aglycones. The mobile phase is usually a mixture of chloroform and methanol or hexane (B92381) and ethyl acetate in a gradient elution.
  • For flavonoid glycosides, polyamide or Sephadex LH-20 columns are often used.

3. Further Purification:

  • Fractions containing the target flavonoids are further purified using repeated column chromatography or Prep-HPLC until the desired purity is achieved.
  • The structure and purity of the isolated compounds are confirmed by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Signaling Pathways and Mechanisms of Action

The bioactive flavonoids from Cirsium exert their effects through the modulation of various cellular signaling pathways.

Anti-inflammatory Pathways of Luteolin

Luteolin is known to possess potent anti-inflammatory properties. It can suppress inflammatory responses by inhibiting key signaling pathways such as NF-κB and AP-1.[16][17][18][19]

Luteolin_Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes transcription Luteolin Luteolin Luteolin->IKK Luteolin->NFκB inhibits translocation

Caption: Luteolin's anti-inflammatory mechanism via NF-κB pathway inhibition.

Anticancer Signaling Pathways of Hispidulin

Hispidulin has demonstrated anticancer activity by inducing apoptosis and inhibiting cell proliferation. One of the key mechanisms is through the modulation of the PI3K/Akt signaling pathway.[20][21][22][23]

Hispidulin_Anticancer_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Cell_Survival Cell Proliferation & Survival mTOR->Cell_Survival Hispidulin Hispidulin Hispidulin->PI3K Hispidulin->Akt

Caption: Hispidulin's anticancer effect through PI3K/Akt pathway inhibition.

Apigenin's Modulation of MAPK Signaling Pathway

Apigenin has been shown to inhibit cell migration and proliferation by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2][5][24][25]

Apigenin_MAPK_Pathway Extracellular_Stimuli Extracellular Stimuli MEKK1 MEKK1 Extracellular_Stimuli->MEKK1 MAPKs MAPKs (ERK, JNK, p38) MEKK1->MAPKs phosphorylates Transcription_Factors Transcription Factors (c-Jun, c-Fos) MAPKs->Transcription_Factors activates Cell_Response Cell Migration & Proliferation Transcription_Factors->Cell_Response promotes Apigenin Apigenin Apigenin->MAPKs inhibits phosphorylation

Caption: Apigenin's inhibitory effect on the MAPK signaling pathway.

Antioxidant Mechanism of Pectolinarin and Pectolinarigenin

Pectolinarin and its aglycone, pectolinarigenin, exhibit antioxidant properties through both direct radical scavenging and by modulating endogenous antioxidant systems, such as the Nrf2/ARE pathway.[3][6][26][27]

Pectolinarigenin_Antioxidant_Pathway Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 activates Nrf2 Nrf2 Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes induces transcription Pectolinarigenin Pectolinarigenin Pectolinarigenin->Keap1 inhibits Nrf2 degradation

Caption: Pectolinarigenin's antioxidant action via the Nrf2/ARE pathway.

Conclusion

The Cirsium genus is a rich source of bioactive flavonoids with significant potential for therapeutic applications. While aldehyde derivatives are present, the current body of scientific literature points to flavonoids such as pectolinarin, hispidulin, luteolin, and apigenin as the key players in the pharmacological effects of Cirsium extracts. This technical guide provides a foundational understanding of these compounds, from their natural occurrence and isolation to their mechanisms of action at the molecular level. Further research into these and other constituents of the Cirsium genus is warranted to fully elucidate their therapeutic potential and to develop novel, nature-derived pharmaceuticals.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Cirsiumaldehyde from Cirsium Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cirsiumaldehyde

This compound, with the chemical formula C₁₂H₁₀O₅, is a naturally occurring aldehyde found in certain plant species, including those of the Cirsium genus.[1][2] Its systematic IUPAC name is 5-[(5-formylfuran-2-yl)methoxymethyl]furan-2-carbaldehyde, and it is also known by synonyms such as 5,5'-Oxybis(5-methylene-2-furaldehyde).[1] The structure of this compound, featuring two furan (B31954) rings linked by an ether bond, suggests its potential as a bioactive molecule and a precursor for the synthesis of various heterocyclic compounds.[3][4] While specific research on the biological activities of this compound is emerging, related furan-2-carbaldehyde derivatives have shown a range of pharmacological properties, including antimicrobial and anti-inflammatory effects. These application notes provide a comprehensive overview of the methodologies for the isolation and purification of this compound from Cirsium species, intended for research and drug development purposes.

Experimental Protocols

The following protocols are detailed methodologies for the extraction, isolation, and purification of this compound from the biomass of Cirsium species. These protocols are based on established methods for the isolation of aldehydes and other secondary metabolites from plant sources.

Protocol 1: Extraction of Crude this compound

This protocol outlines various methods for the extraction of this compound from dried and powdered Cirsium plant material. The choice of method may depend on the available equipment and the desired scale of extraction.

1.1. Plant Material Preparation:

  • Collect fresh aerial parts (leaves, stems, and flowers) of a selected Cirsium species.

  • Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until brittle.

  • Grind the dried plant material into a fine powder using a mechanical grinder.

1.2. Extraction Methods:

1.2.1. Maceration Extraction:

  • Weigh 100 g of the powdered plant material and place it in a large Erlenmeyer flask.

  • Add 1 L of 80% ethanol (B145695) (or methanol) to the flask.

  • Seal the flask and allow it to stand at room temperature for 72 hours with occasional shaking.

  • Filter the mixture through Whatman No. 1 filter paper.

  • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude extract.

1.2.2. Soxhlet Extraction:

  • Place 50 g of the powdered plant material into a thimble.

  • Insert the thimble into the main chamber of the Soxhlet extractor.

  • Fill the distilling flask with 500 mL of ethyl acetate (B1210297).

  • Heat the solvent to reflux. The solvent vapor will travel up a distillation arm, condense in the condenser, and drip down into the thimble containing the plant material.

  • Continue the extraction for 6-8 hours.

  • After extraction, concentrate the solvent in the distilling flask using a rotary evaporator to yield the crude extract.

1.2.3. Ultrasound-Assisted Extraction (UAE):

  • Suspend 50 g of the powdered plant material in 500 mL of ethanol in a beaker.

  • Place the beaker in an ultrasonic bath.

  • Sonicate the mixture for 30-60 minutes at a frequency of 20-40 kHz and a controlled temperature (e.g., 40°C).

  • Filter the mixture and concentrate the filtrate as described for maceration.

Protocol 2: Purification of this compound

This protocol describes a multi-step approach to purify this compound from the crude extract, involving liquid-liquid extraction, bisulfite adduct formation, and column chromatography.

2.1. Liquid-Liquid Extraction:

  • Dissolve the crude extract in a mixture of methanol (B129727) and water (9:1 v/v).

  • Transfer the solution to a separatory funnel.

  • Perform sequential extractions with solvents of increasing polarity, starting with n-hexane to remove nonpolar compounds, followed by dichloromethane (B109758) and then ethyl acetate. This compound is expected to partition into the ethyl acetate fraction.

  • Collect the ethyl acetate fraction and concentrate it under reduced pressure.

2.2. Bisulfite Adduct Formation for Aldehyde Enrichment: This step selectively isolates aldehydes from the enriched extract.

  • Dissolve the concentrated ethyl acetate fraction in a minimal amount of a water-miscible solvent like methanol or THF.

  • Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃) to the mixture and shake vigorously for 30-60 minutes. This forms a water-soluble bisulfite adduct with the aldehyde.

  • Add an immiscible organic solvent (e.g., diethyl ether) and more water to the mixture and shake.

  • Separate the aqueous layer containing the this compound-bisulfite adduct.

  • To regenerate the aldehyde, add a strong base (e.g., sodium hydroxide (B78521) solution) to the aqueous layer until the pH is strongly basic, while stirring.

  • Extract the liberated this compound with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate it.

2.3. Column Chromatography:

  • Prepare a silica (B1680970) gel (60-120 mesh) column using a suitable solvent system (e.g., a gradient of n-hexane and ethyl acetate).

  • Dissolve the enriched this compound fraction in a minimal amount of the initial mobile phase.

  • Load the sample onto the column.

  • Elute the column with the gradient solvent system, starting with a low polarity mixture and gradually increasing the polarity.

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable visualization agent (e.g., UV light or an anisaldehyde-sulfuric acid spray).

  • Combine the fractions containing the pure this compound and evaporate the solvent.

2.4. Purity Assessment:

  • Assess the purity of the isolated this compound using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase gradient of acetonitrile (B52724) and water.

  • Confirm the structure of the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation

The following tables present hypothetical quantitative data that could be obtained during the isolation and purification of this compound, based on typical yields for natural product isolation.

Table 1: Comparison of Extraction Methods for this compound

Extraction MethodSolventExtraction Time (hours)Temperature (°C)Crude Extract Yield ( g/100g of dry plant material)
Maceration80% Ethanol72Room Temperature10.5 ± 0.8
Soxhlet ExtractionEthyl Acetate8778.2 ± 0.5
Ultrasound-AssistedEthanol14012.1 ± 1.1

Table 2: Purification Summary for this compound

Purification StepStarting Material (g)Final Product (mg)Purity (%)
Crude Extract10.0-~5% (estimated)
Liquid-Liquid Extraction (EtOAc)10.01200~30% (estimated)
Bisulfite Adduct Formation1.2250~85%
Column Chromatography0.25180>95% (by HPLC)

Visualizations

Experimental Workflow

experimental_workflow plant_material Cirsium sp. Biomass (Dried and Powdered) extraction Extraction (Maceration/Soxhlet/UAE) plant_material->extraction crude_extract Crude Extract extraction->crude_extract liquid_extraction Liquid-Liquid Partitioning crude_extract->liquid_extraction aldehyde_fraction Ethyl Acetate Fraction (Enriched in Aldehydes) liquid_extraction->aldehyde_fraction bisulfite_adduct Bisulfite Adduct Formation & Regeneration aldehyde_fraction->bisulfite_adduct purified_aldehyde Purified this compound Fraction bisulfite_adduct->purified_aldehyde column_chromatography Silica Gel Column Chromatography purified_aldehyde->column_chromatography pure_compound Pure this compound (>95% Purity) column_chromatography->pure_compound analysis Structural Elucidation (NMR, MS) & Purity Check (HPLC) pure_compound->analysis

Caption: A generalized workflow for the isolation and purification of this compound.

Hypothetical Signaling Pathway

Given that derivatives of furan-2-carbaldehyde have shown anti-inflammatory properties, a hypothetical signaling pathway that this compound might modulate is the NF-κB pathway, a key regulator of inflammation.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB_inactive NF-κB (p50/p65) (Inactive) NFkB_active NF-κB (p50/p65) (Active) IkB->NFkB_active Degradation NFkB_inactive->NFkB_active DNA DNA NFkB_active->DNA Transcription NFkB_active->DNA Inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, TNF-α, IL-6) DNA->Inflammatory_Genes

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

References

Synthesis of Cirsiumaldehyde from 5-Hydroxymethylfurfural: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – These application notes provide detailed protocols for the synthesis of Cirsiumaldehyde, a valuable bio-based platform chemical, from 5-hydroxymethylfurfural (B1680220) (5-HMF). This document is intended for researchers, scientists, and drug development professionals interested in sustainable chemical synthesis and the exploration of novel scaffolds for therapeutic agents.

This compound, also known by its systematic name 5,5'-Oxybis(methylene)bis-2-furfural (OBMF), is a derivative of the versatile biomass-derived platform molecule 5-HMF.[1][2][3] Its structure, featuring two furan (B31954) rings linked by an ether bridge, makes it a compelling building block for the development of advanced polymers and as a precursor in pharmaceutical synthesis, notably in the preparation of hepatitis antiviral precursors.[2][4] The synthesis primarily involves the self-etherification of 5-HMF, a reaction that can be achieved under various catalytic conditions.

Synthesis Pathway: Self-Etherification of 5-HMF

The core transformation in the synthesis of this compound from 5-HMF is a dehydration reaction between two molecules of 5-HMF, forming an ether linkage. This reaction is typically catalyzed by acids. The general scheme involves the protonation of a hydroxyl group of one 5-HMF molecule, followed by nucleophilic attack by the hydroxyl group of a second 5-HMF molecule, leading to the elimination of a water molecule and the formation of the ether bond.

Various catalytic systems have been explored to facilitate this transformation efficiently, including zeolites, solid acid resins like Amberlyst-15, and metal salts such as iron(III) sulfate (B86663).[1][5][6] The choice of catalyst and solvent system significantly influences reaction rates and yields.

Quantitative Data Summary

The following table summarizes key quantitative data from various reported methods for the synthesis of this compound from 5-HMF. This allows for a comparative assessment of different catalytic approaches.

CatalystSolventTemperature (°C)Time5-HMF Conversion (%)This compound (OBMF) Yield (%)Reference
Iron(III) sulfateDimethyl carbonate (DMC)Not specifiedNot specifiedNot specifiedup to 99% (mg-scale), 81% (g-scale)[7][8]
SiO2/CF3SO3HSolvent-free (vacuum)Not specified1 minNot specified55%[1]
Amberlyst-15Solvent-free (vacuum)Not specified20 minNot specified51%[1]
SO2/PPASolvent-free (vacuum)Not specified10 minNot specified46%[1]
Sn-Montmorillonite1,2-DichloroethaneNot specifiedNot specified~100%98%[6]
Hierarchically Micromesoporous ZSM-5 (HPZ-100)Not specifiedNot specifiedNot specifiedNot specifiedApparent activation energy: 104.6 kJ/mol[9][10]

Experimental Protocols

Below are detailed methodologies for two distinct and effective protocols for the synthesis of this compound from 5-HMF.

Protocol 1: Green Synthesis using Iron(III) Sulfate in Dimethyl Carbonate

This protocol outlines a high-yield, environmentally conscious approach to the synthesis of this compound.[7][8][11]

Materials:

  • 5-Hydroxymethylfurfural (5-HMF)

  • Iron(III) sulfate (Fe2(SO4)3)

  • Dimethyl carbonate (DMC)

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-HMF (1.0 g, 7.93 mmol).

  • Add dimethyl carbonate (20 mL) to dissolve the 5-HMF.

  • Add iron(III) sulfate (0.1 g, 0.25 mmol) to the solution.

  • Heat the reaction mixture to reflux and stir for the time determined by reaction monitoring (e.g., by TLC or GC-MS) to ensure complete conversion.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the catalyst from the reaction mixture.

  • Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.

Protocol 2: Solvent-Free Synthesis using a Solid Acid Catalyst under Vacuum

This protocol provides a rapid and solvent-free method for the synthesis of this compound.[1]

Materials:

  • 5-Hydroxymethylfurfural (5-HMF)

  • Amberlyst-15 (or other suitable solid acid catalyst)

  • Schlenk flask or similar reaction vessel suitable for vacuum

  • High-vacuum pump

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

Procedure:

  • In a Schlenk flask, combine 5-HMF (1.0 g, 7.93 mmol) and Amberlyst-15 (10% w/w, 0.1 g).

  • Place the flask in a heating mantle or oil bath and connect it to a high-vacuum line.

  • Heat the mixture to the desired temperature (e.g., 120 °C) under vacuum while stirring.

  • Maintain the reaction under these conditions for the specified time (e.g., 20 minutes for Amberlyst-15).

  • After the reaction is complete, cool the flask to room temperature and break the vacuum.

  • Dissolve the reaction mixture in a suitable solvent such as ethyl acetate.

  • Filter to remove the solid catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Applications in Drug Development

This compound holds promise as a scaffold in drug discovery and development. Its documented application is as a precursor in the synthesis of antiviral agents for hepatitis.[2][4] The dialdehyde (B1249045) functionality and the furan rings provide multiple points for chemical modification, allowing for the generation of diverse molecular libraries for screening against various therapeutic targets.

While specific pharmacological data for this compound is limited, the broader Cirsium genus, from which it derives its name, is known for a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[12][13][14] These properties are attributed to a variety of phytochemicals within the plants. The furan scaffold present in this compound is a common motif in many biologically active compounds, suggesting that derivatives of this compound could be explored for similar activities. The aldehyde functional groups are reactive handles for the synthesis of imines, amines, and other functionalities that are crucial for pharmacophore development.

Visualizations

The following diagrams illustrate the synthesis pathway and a general experimental workflow.

Synthesis_Pathway Synthesis of this compound from 5-HMF cluster_products Products HMF1 5-Hydroxymethylfurfural (5-HMF) This compound This compound (5,5'-Oxybis(methylene)bis-2-furfural) HMF1->this compound label_edge Acid Catalyst Self-etherification HMF2 5-Hydroxymethylfurfural (5-HMF) HMF2->this compound Water H2O This compound->Water + label_edge->this compound

Caption: Reaction scheme for the synthesis of this compound.

Experimental_Workflow General Experimental Workflow Start Start Reactants Combine 5-HMF and Catalyst (with or without solvent) Start->Reactants Reaction Heat and Stir (under specified conditions) Reactants->Reaction Workup Reaction Workup (e.g., filtration, extraction) Reaction->Workup Purification Purification (e.g., column chromatography) Workup->Purification Analysis Characterization (e.g., NMR, MS) Purification->Analysis End Pure this compound Analysis->End

Caption: A generalized workflow for this compound synthesis.

References

Application Note and Protocol: Quantification of Cirsiumaldehyde using HPLC-DAD

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cirsiumaldehyde, with the chemical name 5-[(5-formylfuran-2-yl)methoxymethyl]furan-2-carbaldehyde and CAS number 7389-38-0, is a naturally occurring aldehyde compound found in various plant species, including those of the Cirsium genus. Its unique structure, featuring two furan (B31954) rings linked by an ether bond, suggests potential biological activities that are of interest to researchers in pharmacology and drug development. Accurate quantification of this compound in plant extracts and other matrices is essential for quality control, pharmacokinetic studies, and understanding its biological role. This document provides a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).

While a specific validated HPLC-DAD method for this compound is not extensively documented in current literature, this protocol has been developed based on established methods for analogous furan aldehydes, such as 5-hydroxymethylfurfural (B1680220) (HMF) and furfural.[1][2][3][4]

Principle of the Method

This method utilizes reversed-phase HPLC to separate this compound from other components in the sample matrix. A C18 column is used as the stationary phase, and a gradient elution with a mobile phase consisting of acidified water and an organic solvent (acetonitrile or methanol) allows for the effective separation of the analyte. The Diode Array Detector (DAD) is used for the detection and quantification of this compound by monitoring its UV absorbance at a specified wavelength. The structure of this compound, containing two furan aldehyde chromophores, is expected to have a UV absorption maximum in the range of 275-285 nm, similar to other furan aldehydes.

Experimental Protocols

1. Reagents and Materials

  • This compound analytical standard (>95% purity)

  • HPLC grade acetonitrile

  • HPLC grade methanol (B129727)

  • HPLC grade water (e.g., Milli-Q or equivalent)

  • Formic acid (analytical grade)

  • Plant material (e.g., dried and powdered Cirsium species)

  • Syringe filters (0.45 µm, PTFE or nylon)

2. Instrumentation

  • HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Analytical column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Data acquisition and processing software (e.g., Empower, Chromeleon).

  • Analytical balance

  • Ultrasonic bath

  • Centrifuge

  • Vortex mixer

3. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask. This solution should be stored at 4°C in the dark.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.5 µg/mL to 50 µg/mL (e.g., 0.5, 1, 5, 10, 25, and 50 µg/mL). These solutions are used to construct the calibration curve.

4. Sample Preparation (from Plant Material)

  • Extraction: Accurately weigh 1.0 g of the dried and powdered plant material into a centrifuge tube. Add 20 mL of methanol.

  • Ultrasonication: Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • Dilution: If necessary, dilute the filtered extract with the mobile phase to bring the concentration of this compound within the linear range of the calibration curve.

5. HPLC-DAD Conditions

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 50% B

    • 20-25 min: 50% to 90% B

    • 25-30 min: 90% B (hold)

    • 30.1-35 min: 10% B (column re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • DAD Wavelength: 280 nm (with a full scan from 200-400 nm to confirm peak purity)

6. Method Validation

The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines. The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be evaluated by comparing the chromatograms of a blank sample, a standard solution, and a sample extract. Peak purity analysis using the DAD is also recommended.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. This is determined by injecting the working standard solutions and plotting the peak area against the concentration. The correlation coefficient (r²) should be >0.999.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. These can be calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

  • Precision: The closeness of agreement between a series of measurements. It is expressed as the relative standard deviation (RSD) and should be evaluated at both intra-day and inter-day levels.

  • Accuracy: The closeness of the test results obtained by the method to the true value. It can be determined by performing recovery studies on samples spiked with known amounts of the this compound standard.

Data Presentation

The quantitative data for the HPLC-DAD method for this compound should be summarized in the following tables. Please note that the data presented in these tables are hypothetical and for illustrative purposes, as no specific quantitative data for this compound using a validated HPLC-DAD method has been found in the published literature.

Table 1: Linearity, LOD, and LOQ

AnalyteLinear Range (µg/mL)Calibration EquationCorrelation Coefficient (r²)LOD (µg/mL)LOQ (µg/mL)
This compound0.5 - 50y = 12345x + 678> 0.9990.150.45

Table 2: Precision

AnalyteConcentration (µg/mL)Intra-day Precision (RSD, n=6)Inter-day Precision (RSD, n=6)
This compound1< 2.0%< 3.0%
10< 1.5%< 2.5%
25< 1.0%< 2.0%

Table 3: Accuracy (Recovery)

AnalyteSpiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)RSD (%)
This compound10.9898.0< 2.5%
1010.15101.5< 2.0%
2524.7599.0< 1.5%

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-DAD Analysis cluster_data_analysis Data Analysis plant_material Dried & Powdered Plant Material (1g) extraction Add 20 mL Methanol & Sonicate (30 min) plant_material->extraction centrifugation Centrifuge (4000 rpm, 15 min) extraction->centrifugation filtration Filter Supernatant (0.45 µm syringe filter) centrifugation->filtration hplc_system HPLC System (C18 Column) filtration->hplc_system Inject 10 µL gradient_elution Gradient Elution (Water/Acetonitrile + 0.1% Formic Acid) detection DAD Detection (280 nm) chromatogram Obtain Chromatogram detection->chromatogram calibration_curve Construct Calibration Curve (0.5 - 50 µg/mL) quantification Quantify this compound in Sample calibration_curve->quantification

References

Gas chromatography-mass spectrometry analysis of Cirsiumaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cirsiumaldehyde is a naturally occurring aldehyde compound found in various plant species, particularly within the genus Cirsium.[1] Due to the recognized anti-inflammatory, antioxidant, and antimicrobial properties of compounds from Cirsium species, this compound is a molecule of interest for pharmacological research and drug development.[1][2] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of volatile and semi-volatile compounds.[3] However, due to its polarity and molecular weight, this compound requires derivatization to improve its volatility for GC-MS analysis. This document provides a detailed protocol for the extraction, derivatization, and subsequent GC-MS analysis of this compound from a plant matrix.

Principle of the Method

This protocol outlines a robust method for the analysis of this compound, which involves three main stages:

  • Extraction: this compound is first extracted from the dried and homogenized plant material using a solvent-based method, such as ultrasonic-assisted extraction with methanol (B129727).

  • Derivatization: The extracted this compound is subjected to a two-step derivatization process. First, methoximation is used to stabilize the aldehyde functional group. This is followed by silylation, which replaces the active hydrogen on the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, rendering the molecule more volatile and thermally stable for GC-MS analysis.[4][5]

  • GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The gas chromatograph separates the components of the mixture based on their boiling points and interaction with the stationary phase. The mass spectrometer then fragments the eluted components and detects the resulting ions, allowing for identification and quantification based on the unique mass spectrum and retention time of the derivatized this compound.

Experimental Protocols

Sample Preparation and Extraction

This protocol is designed for the extraction of this compound from a dried plant matrix (e.g., leaves, flowers).

Materials and Reagents:

  • Dried plant material (e.g., Cirsium species)

  • Methanol (HPLC grade)

  • Deionized water

  • Grinder or mortar and pestle

  • Ultrasonic bath

  • Centrifuge and centrifuge tubes (50 mL)

  • Rotary evaporator

  • Syringe filters (0.22 µm)

Procedure:

  • Drying and Grinding: Dry the plant material in an oven at a low temperature (40-60°C) or by freeze-drying to remove excess water, which can interfere with the analysis. Grind the dried material into a fine, homogeneous powder.

  • Extraction: Accurately weigh approximately 1.0 g of the powdered plant material into a 50 mL centrifuge tube.

  • Add 20 mL of methanol to the tube.

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes to facilitate the extraction of phytochemicals.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid plant material.

  • Collection and Concentration: Carefully decant the supernatant (the methanol extract) into a round-bottom flask.

  • Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 40°C.

  • Re-dissolve the dried extract in 2 mL of methanol.

  • Filter the re-dissolved extract through a 0.22 µm syringe filter into a clean GC vial. The sample is now ready for derivatization.

Derivatization: Methoximation followed by Silylation

This two-step process ensures the stability and volatility of this compound.[4][5]

Materials and Reagents:

  • Dried plant extract (from step 2.1)

  • Methoxyamine hydrochloride (MeOx) in pyridine (B92270) (20 mg/mL)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Drying: Evaporate 100 µL of the filtered plant extract to complete dryness in a GC vial under a gentle stream of nitrogen gas. It is critical to remove all solvent and water.[4]

  • Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine solution to the dried extract. Cap the vial tightly.

  • Vortex the mixture for 1 minute to ensure complete dissolution.

  • Incubate the vial at 37°C for 90 minutes in a heating block.[4]

  • Silylation: After cooling to room temperature, add 80 µL of MSTFA (with 1% TMCS) to the vial.

  • Cap the vial tightly, vortex for 1 minute, and incubate at 37°C for 30 minutes.[4]

  • After cooling, the sample is ready for GC-MS injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following parameters serve as a starting point and may require optimization based on the specific instrumentation used.

Instrumentation:

  • A standard Gas Chromatograph coupled with a Mass Selective Detector (MSD) or a Time-of-Flight (TOF) mass spectrometer.

ParameterRecommended Setting
GC Column DB-5ms, HP-5ms, or similar (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injector Temperature 280°C
Injection Volume 1 µL
Injection Mode Splitless
Oven Program Start at 80°C, hold for 2 min. Ramp to 220°C at 10°C/min. Ramp to 300°C at 20°C/min, hold for 5 min.
Transfer Line Temp. 290°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Scan Range m/z 50-650

Data Presentation and Analysis

Identification

The identification of the derivatized this compound is achieved by comparing its retention time and the acquired mass spectrum with that of a known standard or by matching the spectrum against a reference library (e.g., NIST, Wiley). The TMS derivative of this compound will exhibit a characteristic molecular ion peak and fragmentation pattern.

Quantification

For quantitative analysis, a calibration curve should be prepared using a this compound standard subjected to the same derivatization procedure. The concentration of this compound in the sample is determined by plotting the peak area of a characteristic ion against the concentration of the standard.

Table 1: Example Quantitative Data Structure for this compound Analysis

Sample IDRetention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)Peak AreaConcentration (µg/g of dry plant material)
Standard 115.45[M-15]+[M]+[Fragment A]50,0001.0
Standard 215.45[M-15]+[M]+[Fragment A]250,0005.0
Standard 315.45[M-15]+[M]+[Fragment A]500,00010.0
Sample A15.46[M-15]+[M]+[Fragment A]315,0006.3
Sample B15.45[M-15]+[M]+[Fragment A]420,0008.4
Blank----0Not Detected

Note: Specific m/z values for the derivatized this compound must be determined experimentally.

Visualizations

Experimental Workflow

The overall process from sample collection to data analysis is outlined in the workflow diagram below.

G cluster_prep Sample Preparation cluster_der Derivatization cluster_analysis Analysis PlantSample Plant Material Drying Drying & Grinding PlantSample->Drying Extraction Ultrasonic Extraction (Methanol) Drying->Extraction Concentration Concentration & Filtration Extraction->Concentration Derivatization Methoximation & Silylation (MSTFA) Concentration->Derivatization GCMS GC-MS Analysis Derivatization->GCMS DataAnalysis Data Processing & Quantification GCMS->DataAnalysis

Caption: Workflow for GC-MS analysis of this compound.

Potential Signaling Pathway Modulation

Extracts from Cirsium species are known to possess anti-inflammatory properties, often by inhibiting the NF-κB signaling pathway.[6][7] This pathway is a key regulator of inflammation, controlling the expression of pro-inflammatory cytokines like TNF-α and IL-6, and enzymes such as COX-2.[8] this compound, as a constituent of Cirsium, may contribute to this activity by inhibiting key steps in this pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB (leading to degradation) NFkB_active NF-κB (Active) IkB_NFkB->NFkB_active Releases DNA DNA NFkB_active->DNA Translocates This compound This compound This compound->IKK Inhibition Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription

Caption: Potential inhibition of the NF-κB pathway by this compound.

References

Application Notes and Protocols for the Extraction of Cirsiumaldehyde from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the extraction and potential biological activities of cirsiumaldehyde, a naturally occurring aldehyde found in various plant species, particularly those of the Cirsium genus. The protocols detailed below are based on established methodologies for the extraction of related phenolic compounds from plant materials.

Introduction to this compound

This compound, with the chemical formula C₁₂H₁₀O₅ and a molecular weight of 234.2 g/mol , is a bioactive compound of interest for its potential therapeutic properties.[1][] Also known as 5,5'-Oxybis(5-methylene-2-furaldehyde), it is a solid at room temperature with a melting point of 113.5-115.5°C.[3][4] Research suggests that this compound may possess anti-inflammatory, antioxidant, and antimicrobial activities, making it a candidate for further investigation in drug development.[1] While found in Cirsium species, it has also been isolated from other plants, such as the roots of Anemone altaica.

Experimental Protocols

The following protocols outline a general procedure for the extraction and purification of this compound from dried plant material, such as the roots or aerial parts of Cirsium species. These are based on methods for extracting phenolic compounds and flavonoids, and may require optimization for specific plant matrices.

Plant Material Preparation
  • Collection and Identification: Collect the desired plant material (e.g., roots, leaves, or whole plant) from a reputable source. Ensure proper botanical identification of the Cirsium species.

  • Washing and Drying: Thoroughly wash the plant material with distilled water to remove any soil and debris. Air-dry or use a plant dryer at a controlled temperature (typically 40-50°C) to a constant weight.

  • Grinding: Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

Extraction of this compound

Several extraction techniques can be employed. Heat-reflux extraction is often efficient for phenolic compounds.

Method: Heat-Reflux Extraction

  • Solvent Selection: Methanol (B129727) or ethanol (B145695) (50-96%) are commonly used and effective solvents for extracting phenolic compounds from Cirsium species.

  • Extraction Procedure:

    • Place 100 g of the dried plant powder into a 2 L round-bottom flask.

    • Add 1 L of 80% methanol to the flask.

    • Set up a reflux apparatus in a fume hood.

    • Heat the mixture to the boiling point of the solvent and maintain a gentle reflux for 2-3 hours.

    • Allow the mixture to cool to room temperature.

  • Filtration: Filter the extract through Whatman No. 1 filter paper to separate the plant debris from the liquid extract.

  • Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain a crude extract.

Purification of this compound

Column chromatography is a standard method for the purification of aldehydes and other natural products from crude extracts.

Method: Silica (B1680970) Gel Column Chromatography

  • Column Preparation:

    • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

    • Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.

    • Equilibrate the column by running the non-polar solvent through it.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase solvent.

    • Adsorb the dissolved extract onto a small amount of silica gel and allow it to dry.

    • Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether) in a stepwise or gradient manner. A typical gradient might be from 100% hexane (B92381) to a mixture of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3, etc.).

  • Fraction Collection: Collect the eluting solvent in fractions of a specific volume (e.g., 20 mL).

  • Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound. Combine the pure fractions.

  • Final Concentration: Evaporate the solvent from the combined pure fractions to obtain purified this compound.

Data Presentation

Extraction MethodCompoundYield (mg/g of dry material)Reference
Ultrasound-Assisted Extraction (30 min) Rutin0.1695 ± 0.008
Hyperoside0.8638 ± 0.043
Isoquercitrin0.873 ± 0.044
Apigenin-7-O-glucoside7.604 ± 0.38
Ultrasound-Assisted Extraction (15 min) Chlorogenic acid7.314 ± 0.366
Heat-Reflux Extraction (90 min) Rutin0.2372 ± 0.012
Hyperoside1.331 ± 0.067
Isoquercitrin1.2624 ± 0.063
Chlorogenic acid13.098 ± 0.655
Apigenin-7-O-glucoside9.915 ± 0.496

Mandatory Visualizations

Experimental Workflow

Extraction_Workflow PlantMaterial Plant Material (e.g., Cirsium roots) Preparation Preparation (Wash, Dry, Grind) PlantMaterial->Preparation Extraction Heat-Reflux Extraction (80% Methanol) Preparation->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract Purification Silica Gel Column Chromatography CrudeExtract->Purification Fractionation Fraction Collection Purification->Fractionation TLC TLC Analysis Fractionation->TLC PureFractions Combine Pure Fractions TLC->PureFractions FinalProduct Purified this compound PureFractions->FinalProduct

Caption: Workflow for the extraction and purification of this compound.

Proposed Anti-Inflammatory Signaling Pathway

While the direct effects of this compound on specific signaling pathways are still under investigation, based on the known anti-inflammatory properties of Cirsium extracts and other natural aldehydes, a likely mechanism involves the inhibition of the NF-κB and MAPK signaling pathways.

Signaling_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway Activates IKK IKK TLR4->IKK Activates NFkB_active NF-κB (p50/p65) MAPK_pathway->NFkB_active Activates IkB IκB IKK->IkB Phosphorylates & Degrades NFkB_inactive NF-κB (p50/p65) NFkB_inactive->NFkB_active Translocates GeneExpression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_active->GeneExpression Induces This compound This compound This compound->MAPK_pathway Inhibits This compound->IKK Inhibits

Caption: Proposed inhibition of NF-κB and MAPK signaling by this compound.

References

Cirsiumaldehyde: Application Notes and Protocols for Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Cirsium, commonly known as thistles, has been a subject of interest in traditional medicine for its potential therapeutic properties. Scientific investigations into various Cirsium species have revealed a range of biological activities, including antimicrobial effects. These properties are often attributed to a rich phytochemical profile that includes flavonoids, triterpenoids, and phenolic acids. While the specific compound "Cirsiumaldehyde" is not extensively documented in scientific literature regarding its antimicrobial properties, the broader study of Cirsium extracts provides a valuable framework for understanding the potential antimicrobial applications of its constituents.

This document provides detailed application notes and standardized protocols for evaluating the antimicrobial efficacy of compounds derived from the Cirsium genus, which can be applied to the study of this compound should it be isolated and made available for testing. The protocols for widely accepted antimicrobial susceptibility tests, such as the Broth Microdilution and Agar (B569324) Disk Diffusion assays, are outlined below. Additionally, a protocol for assessing cytotoxicity is included, which is a critical step in the early stages of drug development.

Antimicrobial Activity of Cirsium Species Extracts

While specific data for this compound is not available, numerous studies have demonstrated the antimicrobial potential of extracts from various Cirsium species against a range of pathogenic microorganisms. The main antimicrobial components identified in these plants are flavonoids, triterpenoids, and phenolic acids.[1] These compounds have been shown to exhibit antibacterial and antifungal activities. The mechanisms behind these antimicrobial actions are thought to include the disruption of cell membranes and walls, damage to mitochondria and the nucleus, and the inhibition of essential cellular processes like protein and nucleic acid synthesis, as well as key metabolic pathways such as the tricarboxylic acid cycle and glycolysis.[1]

The following tables summarize the reported Minimum Inhibitory Concentration (MIC) values of extracts from different Cirsium species against various bacterial and fungal strains. This data provides a baseline for the potential efficacy of compounds derived from this genus.

Table 1: Antibacterial Activity of Cirsium Species Extracts

Cirsium SpeciesExtract TypeBacterial StrainMIC (mg/mL)Reference
C. vulgareDiethyl etherStaphylococcus aureus15.62[2]
C. vulgareEthyl acetateStaphylococcus aureus15.62[2]
C. vulgareEthyl acetateBacillus subtilis3.9[2]
C. vulgareHexaneEscherichia coli15.62-125[2]
C. vulgareDiethyl etherPseudomonas aeruginosa15.62-250[2]
C. tenoreanumNot specifiedStaphylococcus aureus0.5[2]
C. tenoreanumNot specifiedEscherichia coli1[2]
C. rivulareAqueous leafStaphylococcus aureus6.2-25[2]
C. rivulareAqueous leafBacillus subtilis6.2-25[2]
C. rivulareAqueous leafEscherichia coli6.2-50[2]
C. rivulareAqueous leafPseudomonas aeruginosa6.2-50[2]
C. englerianumMethanolStaphylococcus aureus0.016[2]
C. englerianumMethanolEnterococcus faecalis0.001[2]

Table 2: Antifungal Activity of Cirsium Species Extracts

Cirsium SpeciesExtract TypeFungal StrainMIC (mg/mL)Reference
C. vulgareHexaneCandida albicans1.95-250[2]
C. vulgareHexaneCandida glabrata1.95-125[2]
C. vulgareHexaneCandida parapsilosis1.95-15.62[2]
C. vulgareHexaneCandida krusei0.97-31.25[2]
C. vulgareHexaneAspergillus fumigatus0.97-250[2]
C. vulgareNot specifiedPenicillium chrysogenum3.9-31.25[2]
C. arvenseMethanolic leafMacrophomina phaseolina10-74% reduction in biomass[3]
C. arvenseMethanolic stemMacrophomina phaseolina6-57% reduction in biomass[3]
C. arvenseMethanolic rootMacrophomina phaseolina11-39% reduction in biomass[3]

Experimental Protocols

The following are detailed protocols for standard antimicrobial susceptibility and cytotoxicity assays.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][5]

Materials:

  • Test compound (e.g., this compound) stock solution

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Positive control (growth control, no compound)

  • Negative control (sterility control, no inoculum)

  • Reference antibiotic (e.g., Gentamicin for bacteria, Amphotericin B for fungi)

  • Multichannel pipette

  • Incubator

Protocol:

  • Prepare Serial Dilutions:

    • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.

  • Prepare Inoculum:

    • Prepare a microbial suspension in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation:

    • Inoculate each well (except the sterility control) with 100 µL of the standardized inoculum. The final volume in each well will be 200 µL.

  • Controls:

    • Growth Control: Wells containing broth and inoculum but no test compound.

    • Sterility Control: Wells containing only broth to check for contamination.

  • Incubation:

    • Seal the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).

  • Reading Results:

    • The MIC is determined as the lowest concentration of the test compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or by using a microplate reader to measure optical density.[4][6]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_plate Prepare Serial Dilutions of Test Compound inoculate Inoculate Microtiter Plate prep_plate->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_results Read Results (Visual or Spectrophotometric) incubate->read_results determine_mic Determine MIC read_results->determine_mic

Broth Microdilution Assay Workflow

Agar Disk Diffusion Assay

This qualitative or semi-quantitative method assesses the susceptibility of bacteria to an antimicrobial agent.[7]

Materials:

  • Test compound solution

  • Sterile filter paper disks

  • Agar plates (e.g., Mueller-Hinton agar)

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Sterile swabs

  • Positive control (disk with a known antibiotic)

  • Negative control (disk with solvent only)

  • Forceps

  • Incubator

Protocol:

  • Prepare Inoculum:

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland standard.

  • Inoculate Agar Plate:

    • Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

    • Streak the swab evenly across the entire surface of the agar plate in three directions to ensure a confluent lawn of growth.

  • Apply Disks:

    • Impregnate sterile filter paper disks with a known concentration of the test compound solution.

    • Aseptically place the impregnated disks, along with positive and negative control disks, onto the inoculated agar surface. Ensure disks are at least 24 mm apart.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Measure Zones of Inhibition:

    • After incubation, measure the diameter of the zone of no growth around each disk in millimeters. The size of the zone indicates the susceptibility of the microorganism to the compound.[7]

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Standardized Bacterial Inoculum inoculate_plate Inoculate Agar Plate prep_inoculum->inoculate_plate prep_disks Impregnate Disks with Test Compound place_disks Place Disks on Agar prep_disks->place_disks inoculate_plate->place_disks incubate Incubate Plate place_disks->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones interpret_results Interpret Susceptibility measure_zones->interpret_results

Agar Disk Diffusion Assay Workflow

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells and can be used to measure cytotoxicity or cytostatic activity of a compound.

Materials:

  • Test compound

  • Mammalian cell line (e.g., HEK293, MCF7)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include vehicle-treated (negative) and untreated (positive) controls.

  • Incubation:

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization:

    • Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading:

    • Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability compared to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) value can be determined from the dose-response curve.

Cytotoxicity_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation & Reaction cluster_readout Data Acquisition & Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with Test Compound seed_cells->treat_cells incubate_compound Incubate with Compound treat_cells->incubate_compound add_mtt Add MTT Reagent incubate_compound->add_mtt incubate_mtt Incubate for Formazan Formation add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Read Absorbance solubilize->read_absorbance analyze_data Calculate Cell Viability / IC50 read_absorbance->analyze_data

MTT Cytotoxicity Assay Workflow

Potential Signaling Pathways and Mechanisms of Action

While the specific signaling pathways affected by this compound are unknown, the antimicrobial mechanisms of compounds commonly found in Cirsium species, such as flavonoids and phenolic acids, have been studied. These compounds can disrupt bacterial cell integrity and function through various mechanisms.

Antimicrobial_Mechanisms cluster_compound Antimicrobial Compound (e.g., from Cirsium) cluster_bacterial_cell Bacterial Cell cluster_outcome Outcome Compound Flavonoids, Phenolic Acids, etc. Membrane Cell Membrane Disruption Compound->Membrane Wall Cell Wall Synthesis Inhibition Compound->Wall DNA DNA/RNA Synthesis Inhibition Compound->DNA Protein Protein Synthesis Inhibition Compound->Protein Metabolism Metabolic Pathway Inhibition (e.g., TCA Cycle) Compound->Metabolism Outcome Bacteriostatic or Bactericidal Effect Membrane->Outcome Wall->Outcome DNA->Outcome Protein->Outcome Metabolism->Outcome

General Antimicrobial Mechanisms of Cirsium Constituents

Conclusion

While direct research on the antimicrobial applications of this compound is currently limited, the established antimicrobial activities of various Cirsium species suggest that their constituent compounds hold promise for further investigation. The protocols provided herein offer a standardized approach for researchers and drug development professionals to systematically evaluate the antimicrobial and cytotoxic properties of this compound and other novel compounds. Such studies are essential for the discovery and development of new antimicrobial agents.

References

Application Notes and Protocols for In Vitro Anti-inflammatory Activity of Compounds from Cirsium Genus

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

The genus Cirsium, commonly known as thistles, is a source of various pharmacologically active compounds, particularly flavonoids.[1] Several of these compounds have demonstrated significant anti-inflammatory properties in vitro by inhibiting the production of pro-inflammatory mediators and modulating key signaling pathways such as NF-κB and MAPK.[2][3] This document provides an overview of the reported activities of representative flavonoids from Cirsium and detailed protocols for their in vitro evaluation.

Data Presentation: Anti-inflammatory Activity of Flavonoids from Cirsium Genus

The following tables summarize the quantitative data on the inhibitory effects of Pectolinarin (B18415), Cirsiliol, and Hispidulin on various inflammatory markers.

Table 1: Inhibition of Pro-inflammatory Mediators

CompoundCell LineInflammatory StimulusMediator InhibitedIC50 / % InhibitionReference
Pectolinarigenin (B1679148) RAW 264.7Lipopolysaccharide (LPS)Prostaglandin E2 (PGE2)Strong inhibition at >1 µM[4][5]
RBL-1A23187Leukotrienes (LT)Strong inhibition at >1 µM[4][5]
Cirsiliol IEC-6LPS + IFN-γTNF-α, IL-6, IL-1βSignificant suppression[3]
Hispidulin Microglial cellsLPSTNF-α, IL-1β, IL-6Significant downregulation[6]
C6 astroglial cellsH2O2Nitric Oxide (NO)Significant attenuation[7]
BV2 microglial cellsLPSNitric Oxide (NO)IC50 of 7.6 µM[8]

Table 2: Effects on Inflammatory Enzymes and Signaling Pathways

CompoundCell LineTarget Enzyme/PathwayEffectReference
Pectolinarigenin RAW 264.7COX-2, 5-LOXDual inhibitor[4][5]
RAW 264.7NF-κBNo effect on activation[4][5]
Cirsiliol IEC-6NF-κB, MAPKInhibition of activation[3]
Hispidulin Microglial cellsNF-κB, AKT, STAT3Suppression of activation[6]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the in vitro anti-inflammatory activity of compounds like Cirsiumaldehyde.

Cell Culture and Maintenance
  • Cell Line: RAW 264.7 murine macrophage cell line is commonly used.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. The medium is changed every 2-3 days, and cells are subcultured upon reaching 80-90% confluency.

Measurement of Nitric Oxide (NO) Production (Griess Assay)
  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1 hour.

  • Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours. Include a vehicle control group (no LPS) and a positive control group (LPS only).

  • Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

  • Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Calculate the nitrite (B80452) concentration using a standard curve prepared with sodium nitrite. The percentage of inhibition is calculated relative to the LPS-only control.

Measurement of Pro-inflammatory Cytokines (ELISA)
  • Cell Culture and Treatment: Follow steps 1-3 from the NO production protocol (Section 3.2).

  • Supernatant Collection: After the 24-hour incubation, collect the cell culture supernatant.

  • ELISA: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the cytokine concentrations based on the standard curves and determine the percentage of inhibition for each treatment group compared to the LPS-only control.

Western Blot Analysis for Protein Expression (iNOS, COX-2)
  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Visualization of Signaling Pathways and Workflows

General Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture RAW 264.7 Cell Culture seeding Seed Cells in Plates cell_culture->seeding compound_prep Prepare this compound Stock pretreatment Pre-treat with this compound compound_prep->pretreatment seeding->pretreatment lps_stimulation Induce Inflammation with LPS pretreatment->lps_stimulation griess Nitric Oxide (Griess Assay) lps_stimulation->griess elisa Cytokines (ELISA) lps_stimulation->elisa western Protein Expression (Western Blot) lps_stimulation->western

Caption: General workflow for in vitro anti-inflammatory assays.

NF-κB Signaling Pathway Inhibition

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->Genes transcription Cirsium_Comp Cirsium Compound Cirsium_Comp->IKK Cirsium_Comp->IkB degradation Cirsium_Comp->NFkB_nucleus

Caption: Inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway Inhibition

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK MAPKK MAPKK (MKK3/6, MKK4/7) MAPKKK->MAPKK P MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK P AP1 AP-1 (nucleus) MAPK->AP1 translocation Genes Pro-inflammatory Genes AP1->Genes transcription Cirsium_Comp Cirsium Compound Cirsium_Comp->MAPK phosphorylation

Caption: Inhibition of the MAPK signaling pathway.

References

Cirsiumaldehyde: Application Notes for Phytochemical Analysis and Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cirsiumaldehyde is a naturally occurring aldehyde compound found in various plant species, particularly those belonging to the genus Cirsium (thistles). Its chemical structure and bioactive potential make it a compound of interest for phytochemical, pharmacological, and drug discovery research. As a phytochemical standard, this compound is essential for the accurate identification and quantification of its presence in plant extracts and derived products. Furthermore, its potential anti-inflammatory and antioxidant properties, characteristic of many phenolic aldehydes, warrant detailed investigation into its mechanism of action.

This document provides comprehensive application notes for utilizing this compound as an analytical standard. It includes detailed protocols for its quantification via High-Performance Liquid Chromatography (HPLC), methods for evaluating its biological activity, and an overview of the key signaling pathways it may modulate.

Physicochemical Properties and Storage

Proper handling and storage of the this compound standard are critical for maintaining its integrity and ensuring accurate and reproducible results.

PropertyValueReference
CAS Number 7389-38-0N/A
Molecular Formula C₁₂H₁₀O₅N/A
Molecular Weight 234.2 g/mol N/A
Appearance Yellow PowderN/A
Purity ≥99% (recommended for standard)N/A
Long-Term Storage Store at 10°C - 25°C in a well-closed container.N/A
Solution Stability Prepare fresh solutions for analysis. If short-term storage is necessary, store at 2-8°C in the dark for no longer than 24-48 hours to minimize degradation. Stability should be validated under specific laboratory conditions.[1]

Biological Activity and Therapeutic Potential

While specific quantitative data for this compound is limited in publicly accessible literature, compounds with similar aldehyde and phenolic structures, as well as extracts from the Cirsium genus, exhibit significant biological activities. These activities provide a rationale for its quantification and further study.

  • Anti-inflammatory Activity : Aldehyde-containing compounds, such as cinnamaldehyde (B126680), have been shown to inhibit the activation of the pro-inflammatory transcription factor NF-κB.[2][3] NF-κB controls the expression of genes involved in inflammation, including iNOS and COX-2.[4] Extracts from various Cirsium species have demonstrated potent anti-inflammatory effects by inhibiting nitric oxide (NO) production and suppressing the expression of iNOS and COX-2 proteins in macrophage cell lines.[5]

  • Antioxidant Activity : Phenolic compounds are well-known antioxidants. The antioxidant potential of Cirsium species extracts has been positively correlated with their total phenolic content. The evaluation of antioxidant activity is crucial for understanding the therapeutic potential against oxidative stress-related diseases.

  • Anticancer and Apoptotic Activity : Various natural compounds induce apoptosis (programmed cell death) in cancer cells. Extracts from Cirsium japonicum have been found to inhibit the proliferation of cancer cell lines by inducing cell cycle arrest and apoptosis through the mitochondrial pathway. The modulation of key signaling pathways, such as NF-κB and those involving Bcl-2 family proteins, is a common mechanism for these effects.

Key Signaling Pathways

Understanding the molecular pathways affected by this compound is critical for drug development. Based on the activities of related compounds, two key pathways of interest are the NF-κB signaling cascade and the apoptosis pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that activates the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of inflammatory genes. Many natural polyphenols exert their anti-inflammatory effects by inhibiting a step in this pathway.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) Stimulus->Receptor IKK IKK Complex Receptor->IKK Activation IkBa_NFkB IκBα NF-κB (p65/p50) IKK->IkBa_NFkB Phosphorylation NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB IkBa_p P-IκBα (Ubiquitinated) IkBa_NFkB->IkBa_p NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation Proteasome Proteasome Degradation IkBa_p->Proteasome This compound This compound (Potential Inhibition) This compound->IKK ? DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Transcription (COX-2, iNOS, Cytokines) DNA->Genes Transcription Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FasL FasL / TNF-α DeathReceptor Death Receptor (e.g., Fas) FasL->DeathReceptor Caspase8 Pro-Caspase-8 → Caspase-8 DeathReceptor->Caspase8 Caspase3 Pro-Caspase-3 → Caspase-3 (Executioner) Caspase8->Caspase3 Stress Cellular Stress (DNA Damage, ROS) Bax Bax (Pro-apoptotic) Stress->Bax Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion MOMP CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Pro-Caspase-9 → Caspase-9 CytochromeC->Caspase9 Caspase9->Caspase3 Cirsiumaldehyde_I This compound (Potential Modulation) Cirsiumaldehyde_I->Bcl2 ? Cirsiumaldehyde_I->Bax ? Apoptosis Apoptosis Caspase3->Apoptosis HPLC_Workflow start Start prep_std Prepare Standard Stock & Working Solutions start->prep_std prep_sample Prepare Sample Extract (Weigh, Extract, Filter) start->prep_sample calibration Inject Standards & Generate Calibration Curve prep_std->calibration injection Inject Sample prep_sample->injection hplc_setup Set Up HPLC Conditions (Column, Mobile Phase, Gradient) hplc_setup->calibration hplc_setup->injection analysis Peak Integration & Quantification calibration->analysis validation Method Validation (Linearity, Precision, Accuracy) calibration->validation data_acq Data Acquisition (Chromatogram) injection->data_acq data_acq->analysis report Report Results (mg/g) analysis->report

References

Application Notes and Protocols for Evaluating Cirsiumaldehyde Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cirsiumaldehyde, a naturally occurring aldehyde, has garnered interest for its potential therapeutic properties, including its cytotoxic effects on cancer cells. This document provides detailed application notes and experimental protocols for evaluating the cytotoxicity of this compound using common cell-based assays. The methodologies described herein are essential for researchers in drug discovery and development to assess the compound's efficacy and mechanism of action. While direct comprehensive studies on this compound are emerging, research on related compounds from the Cirsium genus and other structurally similar aldehydes suggests that its cytotoxic activity may be mediated through the induction of apoptosis and inhibition of cell proliferation. Extracts from Cirsium species have demonstrated cytotoxic effects against various cancer cell lines, including breast, colon, and gastric cancer.[1][2][3]

Data Presentation: Efficacy of this compound

The cytotoxic potential of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell viability. The following tables summarize hypothetical IC50 values of this compound in various cancer cell lines, as determined by the MTT assay, and comparative data for other cytotoxicity markers.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines (MTT Assay)

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
MCF-7Breast Cancer2445.2
4828.7
7215.1
HT-29Colon Cancer2452.8
4835.4
7220.3
A549Lung Cancer2468.5
4842.1
7225.9
HepG2Liver Cancer2458.0
4839.6
7222.8

Table 2: Comparative Cytotoxicity of this compound (48-hour treatment)

Cell LineAssayParameter MeasuredThis compound (µM)% of Control
MCF-7MTTCell Viability3048%
LDHCytotoxicity (LDH Release)30180%
Caspase-3/7Apoptosis Induction30250%
HT-29MTTCell Viability3552%
LDHCytotoxicity (LDH Release)35170%
Caspase-3/7Apoptosis Induction35230%

Experimental Protocols

Detailed methodologies for key cell-based assays are provided below. These protocols are designed to be a starting point and may require optimization based on the specific cell line and laboratory conditions.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][5]

Materials:

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in culture medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Materials:

  • This compound stock solution (in DMSO)

  • Commercially available LDH cytotoxicity assay kit

  • 96-well plates

  • Complete cell culture medium

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours). Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • After incubation, centrifuge the plate at 250 x g for 10 minutes.

  • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well.

  • Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Measure the absorbance at the wavelength specified in the kit's instructions (typically around 490 nm).

  • Calculate the percentage of cytotoxicity according to the kit's formula, which typically involves subtracting the spontaneous release from the treated and maximum release values.

Caspase-3/7 Activity Assay for Apoptosis

This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • This compound stock solution (in DMSO)

  • Commercially available Caspase-Glo® 3/7 Assay kit or similar

  • 96-well, opaque-walled plates

  • Complete cell culture medium

Protocol:

  • Seed cells in a 96-well opaque-walled plate at a density of 10,000 cells/well in 100 µL of medium.

  • After 24 hours, treat the cells with different concentrations of this compound and incubate for the desired duration.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1 to 2 hours, protected from light.

  • Measure the luminescence using a plate-reading luminometer.

Visualizations

Hypothesized Signaling Pathway for this compound-Induced Apoptosis

Based on studies of related cinnamaldehyde (B126680) compounds, a plausible mechanism of action for this compound involves the induction of reactive oxygen species (ROS) and inhibition of the STAT3 signaling pathway, leading to apoptosis.

cluster_extracellular Extracellular cluster_cell Cell This compound This compound ROS ROS Generation This compound->ROS induces STAT3 STAT3 (Signal Transducer and Activator of Transcription 3) This compound->STAT3 inhibits ROS->STAT3 inhibits pSTAT3 p-STAT3 (Inactive) STAT3->pSTAT3 Bcl2 Bcl-2 (Anti-apoptotic) STAT3->Bcl2 activates Bax Bax (Pro-apoptotic) Bcl2->Bax inhibits Mitochondrion Mitochondrion Bax->Mitochondrion promotes Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes cluster_workflow Experimental Workflow cluster_assays Cytotoxicity Assays start Start cell_culture Cell Culture (e.g., MCF-7, HT-29) start->cell_culture treatment Treatment with This compound cell_culture->treatment incubation Incubation (24, 48, 72h) treatment->incubation MTT MTT Assay (Viability) incubation->MTT LDH LDH Assay (Cytotoxicity) incubation->LDH Caspase Caspase Assay (Apoptosis) incubation->Caspase data_analysis Data Analysis (IC50, % Cytotoxicity) MTT->data_analysis LDH->data_analysis Caspase->data_analysis end End data_analysis->end cluster_relationship Assay Logic This compound This compound Treatment Cell_Death Cell Death This compound->Cell_Death Reduced_Viability Reduced Cell Viability Cell_Death->Reduced_Viability Membrane_Damage Membrane Damage Cell_Death->Membrane_Damage Apoptosis_Induction Apoptosis Induction Cell_Death->Apoptosis_Induction MTT_Assay MTT Assay Reduced_Viability->MTT_Assay measured by LDH_Assay LDH Assay Membrane_Damage->LDH_Assay measured by Caspase_Assay Caspase Assay Apoptosis_Induction->Caspase_Assay measured by

References

Troubleshooting & Optimization

Technical Support Center: Large-Scale Synthesis of Cirsiumaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the large-scale synthesis of Cirsiumaldehyde, also known as 5,5'-Oxybis(5-methylene-2-furaldehyde).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound in a question-and-answer format.

Question 1: Why is the yield of this compound consistently low?

Answer: Low yields can stem from several factors related to starting materials, reaction conditions, and catalyst efficiency.

  • Purity of 5-Hydroxymethylfurfural (B1680220) (HMF): The primary starting material, HMF, must be of high purity. Reactions performed with raw or impure HMF (up to 90% pure) often result in significantly lower yields of this compound compared to those using purified HMF[1]. Impurities can interfere with the catalyst and promote the formation of side products.

  • Inefficient Water Removal: The self-etherification of HMF to form this compound produces water. If not continuously removed, this water can inhibit the forward reaction and reduce the overall yield. On a large scale, employing a Dean-Stark apparatus or conducting the reaction under vacuum are effective strategies for water removal[1][2].

  • Catalyst Deactivation: High temperatures can lead to the formation of polymeric by-products known as humins, which can deposit on the catalyst surface and block active sites[3]. Both Brønsted and Lewis acid sites on catalysts like zeolites play a role in the etherification, and their deactivation will reduce reaction efficiency[4]. Consider catalyst regeneration or using fresh catalyst if performance declines over several runs.

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time is critical. For instance, a green synthesis using dimethyl carbonate (DMC) as a solvent and iron(III) sulfate (B86663) as a catalyst has shown high yields. Ensure that the reaction temperature is optimized; excessively high temperatures can favor byproduct formation.

Question 2: What is causing the formation of dark, insoluble byproducts (humins)?

Answer: The formation of dark, polymeric materials, often referred to as humins, is a common challenge in biomass conversion processes, particularly those involving furan (B31954) derivatives like HMF and this compound.

  • High Reaction Temperatures: Elevated temperatures are a primary cause of humin formation. HMF and its derivatives can degrade and polymerize under harsh thermal conditions. It is crucial to maintain the reaction temperature within the optimal range for the specific catalyst and solvent system being used.

  • Strong Acid Catalysis: While acid catalysis is necessary for the etherification reaction, overly strong acidic conditions can accelerate the degradation of sugars and furan compounds into humins. The use of solid acid catalysts with controlled acidity, such as certain zeolites or sulfonic resins, can help mitigate this issue.

Question 3: How can I effectively purify this compound at a large scale?

Answer: Purifying furan derivatives on a large scale can be challenging due to the presence of unreacted starting materials and structurally similar byproducts.

  • Adsorption on Activated Carbon: One industrial approach involves the adsorption of the furan derivative from the reaction mixture onto activated carbon. The adsorbed this compound can then be desorbed using a suitable solvent, leaving impurities behind.

  • Liquid Chromatography: For high-purity applications, liquid chromatography using a silicate-based stationary phase and an organic acid mobile phase can be an effective method for separating this compound from other components in the feed mixture.

  • Extraction: If the reaction is conducted in a biphasic system (e.g., DMC/TEAB), this compound can be selectively extracted from the reaction mixture. This simplifies the initial purification steps.

  • Crystallization/Precipitation: After initial purification, obtaining this compound as a pure crystalline solid can be achieved through techniques like cold precipitation from a suitable solvent system.

Question 4: What are the key challenges when scaling up the synthesis from gram to kilogram-scale?

Answer: Scaling up presents several challenges that are not always apparent at the lab scale.

  • Heat Management: The etherification reaction is often exothermic. On a large scale, inefficient heat dissipation can lead to temperature gradients within the reactor, creating localized hot spots that promote byproduct formation and potential thermal runaways. The use of reactors with a high surface-area-to-volume ratio or specialized cooling systems is essential for effective thermal management.

  • Mass Transfer Limitations: In heterogeneous catalysis, ensuring efficient contact between the reactants and the solid catalyst becomes more difficult at a larger scale. Proper agitation and reactor design are critical to avoid mass transfer limitations that could slow down the reaction rate.

  • Catalyst Handling and Recovery: The separation and recovery of heterogeneous catalysts can be more complex in large reactors. The chosen catalyst should be robust enough to withstand the mechanical stresses of large-scale processing and allow for efficient filtration or separation and reuse.

Logical Flow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield of this compound check_hmf Check Purity of HMF Starting Material start->check_hmf is_hmf_pure Is HMF >98% Pure? check_hmf->is_hmf_pure purify_hmf Purify HMF via Chromatography or Recrystallization is_hmf_pure->purify_hmf No check_water Evaluate Water Removal Method is_hmf_pure->check_water Yes purify_hmf->check_water is_water_removed Is Water Efficiently Removed? check_water->is_water_removed improve_water_removal Implement Dean-Stark or Vacuum is_water_removed->improve_water_removal No check_catalyst Inspect Catalyst Activity is_water_removed->check_catalyst Yes improve_water_removal->check_catalyst is_catalyst_active Is Catalyst Active and Non-Fouled? check_catalyst->is_catalyst_active replace_catalyst Regenerate or Replace Catalyst is_catalyst_active->replace_catalyst No optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent) is_catalyst_active->optimize_conditions Yes replace_catalyst->optimize_conditions end_node Yield Improved optimize_conditions->end_node

Caption: A flowchart to diagnose and resolve common causes of low this compound yield.

Frequently Asked Questions (FAQs)

What is the primary synthetic pathway for this compound? this compound is primarily synthesized through the acid-catalyzed self-etherification of 5-hydroxymethylfurfural (HMF). HMF itself is a key bio-based platform chemical produced from the dehydration of C6 sugars like fructose. The synthesis involves the formation of an ether linkage between two HMF molecules.

What are the most promising green synthesis methods for this compound? Green synthesis approaches focus on using environmentally benign solvents, reusable catalysts, and energy-efficient conditions. A notable method involves using dimethyl carbonate (DMC), a green solvent, with iron(III) sulfate as a recyclable catalyst, achieving yields up to 81% on a gram scale. Another approach is a one-pot synthesis directly from D-fructose using a biphasic system of DMC and tetraethyl ammonium (B1175870) bromide (TEAB) with a reusable solid acid resin, which avoids the isolation of the HMF intermediate.

What are the main industrial and research applications of this compound? this compound is a versatile compound with several applications:

  • Polymer Synthesis: It serves as a crucial raw material for synthesizing bio-based polymers, such as polyamides and polyimides.

  • Pharmaceutical Precursor: It is a precursor in the synthesis of antiviral agents, particularly for hepatitis.

  • Bioactive Research: this compound is explored for its potential therapeutic roles in anti-inflammatory, antioxidant, and antimicrobial treatments.

How should this compound be stored to ensure its stability? As an aldehyde, this compound should be stored in a cool, dry place, away from light and air to prevent oxidation and degradation. It is typically supplied as a yellow powder. Long-term storage recommendations are often between 10°C and 25°C in a well-closed container.

What analytical methods are suitable for monitoring the synthesis and purity of this compound? A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for monitoring the reaction progress by quantifying the consumption of HMF and the formation of this compound. It is also used to assess the final purity of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify this compound and potential volatile byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure of the synthesized this compound.

Quantitative Data on Synthesis Methods

Synthesis MethodStarting MaterialCatalystSolvent SystemTemp. (°C)Time (h)ScaleYield (%)Reference
Green Self-EtherificationHMFIron(III) SulfateDimethyl Carbonate (DMC)N/AN/Amg-scaleup to 99%
Green Self-EtherificationHMFIron(III) SulfateDimethyl Carbonate (DMC)N/AN/Agram-scale81%
One-Pot SynthesisD-FructosePurolite CT275DRDMC / TEAB110240 g~70% (HMF)¹
Solvent-Free SynthesisHMFSiO₂/CF₃SO₃HNone (Vacuum)N/A1 minN/A55%
Zeolite CatalysisHMFAl-MCM-41N/AN/AN/AN/A~99%

¹Yield reported for the intermediate HMF, which is then converted. The residual oil containing HMF is used in subsequent steps.

Experimental Protocols

Protocol 1: Green Synthesis of this compound from HMF

This protocol is based on the green synthetic approach using iron(III) sulfate.

Materials:

  • 5-Hydroxymethylfurfural (HMF), high purity

  • Iron(III) sulfate (Fe₂(SO₄)₃)

  • Dimethyl carbonate (DMC)

  • Ethyl acetate (B1210297)

  • Hexane (B92381)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve HMF (1.0 g) in DMC (20 mL).

  • Add iron(III) sulfate (5 mol%) to the solution.

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the solid catalyst. The catalyst can be washed with ethyl acetate, dried, and potentially reused.

  • Combine the filtrate and washes and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel, using a gradient of ethyl acetate in hexane as the eluent, to yield pure this compound.

  • Dry the purified product under vacuum. An isolated yield of approximately 81% can be expected on a gram scale.

Protocol 2: One-Pot Synthesis of this compound from D-Fructose

This protocol is adapted from methods that avoid the isolation of the HMF intermediate.

Materials:

  • D-Fructose

  • Purolite CT275DR (or other suitable heterogeneous sulfonic resin)

  • Dimethyl carbonate (DMC)

  • Tetraethylammonium bromide (TEAB)

  • Celite and basic alumina (B75360)

Procedure:

  • Dry the TEAB in an oven at 100°C overnight before use.

  • In a stainless-steel autoclave, combine D-fructose (10.0 g), TEAB (1.0 g), Purolite CT275DR (0.5 g), and DMC (40 mL).

  • Seal the autoclave and heat the mixture to 110°C for 2 hours with stirring. Autogenous pressure will be generated.

  • After the reaction, cool the autoclave to room temperature.

  • Filter the reaction mixture through a pad of celite and basic alumina to remove the catalyst and insoluble byproducts. Rinse the autoclave and the pad with a small amount of warm ethyl acetate.

  • The resulting filtrate is a solution containing HMF and this compound (as a byproduct) in the DMC/TEAB system.

  • To increase the yield of this compound, the reaction can be continued under conditions that favor etherification (e.g., continued heating with water removal via a Dean-Stark trap if using glassware, though this is adapted from a different setup).

  • The product can then be isolated and purified from the DMC/TEAB mixture using extraction and chromatography.

Visualizations of Workflows and Pathways

General Synthesis Workflow

Synthesis_Workflow start Starting Material (D-Fructose or HMF) dehydration Step 1: Dehydration (if starting from Fructose) start->dehydration hmf_intermediate Intermediate: 5-Hydroxymethylfurfural (HMF) start->hmf_intermediate Start with HMF dehydration->hmf_intermediate etherification Step 2: Acid-Catalyzed Self-Etherification hmf_intermediate->etherification crude_product Crude this compound etherification->crude_product purification Step 3: Purification (Chromatography/Adsorption) crude_product->purification final_product Final Product (Pure this compound) purification->final_product

Caption: General experimental workflow for the synthesis of this compound.

Potential Anti-inflammatory Signaling Pathway Modulation

Based on studies of extracts from the Cirsium genus, this compound may exert anti-inflammatory effects by modulating key signaling pathways. The following diagram illustrates a potential mechanism.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS Inflammatory Stimulus (e.g., LPS) JNK JNK Pathway LPS->JNK NFkB p65 (NF-κB) LPS->NFkB PI3K PI3K/Akt Pathway LPS->PI3K p65_nuc p65 JNK->p65_nuc Activation NFkB->p65_nuc Translocation Nrf2_Keap1 Nrf2-Keap1 Complex PI3K->Nrf2_Keap1 Activation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Release Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ProInflammatory Pro-inflammatory Genes (iNOS, COX-2) p65_nuc->ProInflammatory Transcription Antioxidant Antioxidant Genes (HO-1) Nrf2_nuc->Antioxidant Transcription This compound This compound This compound->JNK Inhibition This compound->NFkB Inhibition This compound->PI3K Activation

Caption: Potential anti-inflammatory mechanism of this compound.

References

Technical Support Center: Cirsiumaldehyde Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Cirsiumaldehyde extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield of this compound from Cirsium species.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which plant species can it be found?

A1: this compound, with the chemical formula C₁₂H₁₀O₅, is a naturally occurring aldehyde.[1][2][3] Its IUPAC name is 5-[(5-formylfuran-2-yl)methoxymethyl]furan-2-carbaldehyde.[2] It is primarily derived from various plant species belonging to the genus Cirsium, commonly known as thistles.[3]

Q2: What are the potential applications of this compound?

A2: this compound is a valuable compound in several research and industrial applications. It serves as a crucial starting material for the synthesis of bio-based polymeric materials, such as polyamides and polyimides. Additionally, it is a precursor in the development of antiviral drugs, particularly for hepatitis.[4] Its unique chemical structure also makes it a subject of interest in pharmacological research for its potential anti-inflammatory, antioxidant, and antimicrobial properties.[3]

Q3: Which extraction methods are suitable for obtaining this compound?

A3: While specific studies on this compound extraction are limited, methods proven effective for extracting structurally similar phenolic compounds and aldehydes from Cirsium species are recommended. These include:

  • Heat-Reflux Extraction (HRE): This method has shown high recovery for various phenolic compounds from Cirsium vulgare.[5][6]

  • Ultrasound-Assisted Extraction (UAE): UAE is a modern technique that can reduce extraction time and improve efficiency.[5]

  • Maceration: A simple and widely used method, though it may require longer extraction times.[5]

  • Soxhlet Extraction: An efficient method for exhaustive extraction, but the prolonged heat may affect thermolabile compounds.

Q4: How can I quantify the yield of this compound in my extract?

A4: High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) is a suitable method for quantifying this compound. For method development, a C18 reversed-phase column is often used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water, often with a small amount of acid like formic or phosphoric acid to improve peak shape.[1][7] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for identifying and quantifying volatile and semi-volatile compounds in the extract.[8][9]

Troubleshooting Guide: Improving this compound Yield

Low yield is a common challenge in natural product extraction. This guide provides a systematic approach to identifying and resolving potential issues during your this compound extraction experiments.

Problem Potential Cause Recommended Solution
Low or No this compound Detected Incorrect Plant Material: Misidentification of the Cirsium species or use of a chemotype with low this compound content.Verify the botanical identity of your plant material. Analyze a small sample of the raw material to confirm the presence of this compound before large-scale extraction.
Improper Plant Material Preparation: Inadequate drying or grinding of the plant material can lead to poor solvent penetration.Ensure the plant material is thoroughly dried to a moisture content below 10%. Grind the material to a fine, uniform powder (e.g., 40-60 mesh) to increase the surface area for extraction.
Degradation of this compound: Aldehyd groups can be susceptible to oxidation and other degradation reactions, especially at high temperatures or exposure to light and air.Conduct extractions under an inert atmosphere (e.g., nitrogen or argon) if possible. Use amber glassware to protect the extract from light. Consider adding an antioxidant, such as ascorbic acid or BHT, to the extraction solvent. Avoid excessive heat and prolonged extraction times.
Low Extraction Efficiency Inappropriate Solvent Selection: The polarity of the extraction solvent may not be optimal for this compound.Based on its furan (B31954) ether structure, solvents of medium polarity are likely effective. Start with ethanol (B145695) or methanol (B129727) and optimize the concentration with water (e.g., 50-80% ethanol). For non-polar impurities, a pre-extraction with a non-polar solvent like hexane (B92381) can be performed.
Suboptimal Extraction Parameters: Incorrect solid-to-liquid ratio, extraction time, or temperature.Systematically optimize each parameter. A typical starting point for the solid-to-liquid ratio is 1:10 to 1:20 (g/mL). For maceration, try extraction times from 6 to 48 hours. For UAE and HRE, start with shorter durations (e.g., 30-90 minutes) and moderate temperatures (e.g., 40-60°C).[5]
Difficulties in Purification Co-extraction of Impurities: The crude extract may contain a complex mixture of compounds with similar polarities to this compound.Employ chromatographic techniques for purification. Column chromatography with silica (B1680970) gel is a common method. A step-gradient elution with a solvent system like hexane-ethyl acetate (B1210297) or dichloromethane-methanol can be effective. Monitor the fractions using Thin-Layer Chromatography (TLC).
Emulsion Formation during Liquid-Liquid Extraction: This is common when working with plant extracts containing surfactants.To break emulsions, you can try adding a saturated NaCl solution (salting out), centrifugation, or gentle swirling instead of vigorous shaking.[10]

Data on Extraction of Phenolic Compounds from Cirsium Species

Table 1: Comparison of Extraction Methods for Phenolic Compounds from Cirsium vulgare

Extraction MethodSolventTimeTotal Phenolic Content (mg GAE/g)Total Flavonoid Content (mg RE/g)Reference
Maceration50% Ethanol6 h3.74 ± 0.190.15 ± 0.01[5]
Ultrasound-Assisted Extraction (UAE)50% Ethanol30 min-0.17 ± 0.01[5]
Heat-Reflux Extraction (HRE)50% Ethanol90 min13.10 ± 0.660.24 ± 0.01[5]

GAE: Gallic Acid Equivalents; RE: Rutin Equivalents

Table 2: Effect of Solvent on the Extraction of Phenolic Compounds from Cirsium yildizianum

Extraction MethodSolventTotal Phenolic Content (mg GAE/g)Total Flavonoid Content (mg RE/g)Reference
Homogenizer-Assisted Extraction (HAE)Methanol37.1046.78[5]
Homogenizer-Assisted Extraction (HAE)Water--

GAE: Gallic Acid Equivalents; RE: Rutin Equivalents

Experimental Protocols

The following are generalized protocols for the extraction and analysis of this compound, based on methods used for similar compounds. Optimization of these protocols for your specific laboratory conditions and plant material is highly recommended.

Protocol 1: Heat-Reflux Extraction (HRE)
  • Preparation of Plant Material: Dry the aerial parts of the Cirsium plant at 40-50°C in a ventilated oven until a constant weight is achieved. Grind the dried material into a fine powder (40-60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a 250 mL round-bottom flask.

    • Add 150 mL of 70% ethanol.

    • Set up a reflux apparatus and heat the mixture to the boiling point of the solvent.

    • Maintain the reflux for 90 minutes.

  • Filtration and Solvent Evaporation:

    • Allow the mixture to cool to room temperature.

    • Filter the extract through Whatman No. 1 filter paper.

    • Wash the residue with a small amount of the extraction solvent.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Drying and Storage: Dry the crude extract in a vacuum oven to remove any residual solvent. Store the dried extract in a desiccator in the dark at 4°C.

Protocol 2: Ultrasound-Assisted Extraction (UAE)
  • Preparation of Plant Material: Prepare the plant material as described in Protocol 1.

  • Extraction:

    • Place 10 g of the powdered plant material in a 250 mL Erlenmeyer flask.

    • Add 150 mL of 70% ethanol.

    • Place the flask in an ultrasonic bath.

    • Sonicate for 30 minutes at a controlled temperature (e.g., 40°C).

  • Filtration and Solvent Evaporation: Follow the steps outlined in Protocol 1.

  • Drying and Storage: Follow the steps outlined in Protocol 1.

Protocol 3: Quantification of this compound by HPLC-DAD
  • Preparation of Standard Solutions: Prepare a stock solution of this compound standard (if available) in methanol (1 mg/mL). From the stock solution, prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Preparation of Sample Solution: Dissolve a known amount of the dried crude extract in methanol to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (starting point):

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile.

      • 0-20 min: 10-50% B

      • 20-25 min: 50-90% B

      • 25-30 min: 90% B

      • 30-35 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Scan for the optimal wavelength using a DAD detector (furan rings typically absorb around 280 nm).

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Visualizations

The following diagrams illustrate key workflows and concepts related to this compound extraction and analysis.

Extraction_Workflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_downstream Downstream Processing Harvesting Harvest Cirsium Plant Drying Drying Harvesting->Drying Grinding Grinding to Powder Drying->Grinding Extraction_Method Select Extraction Method (HRE, UAE, Maceration) Grinding->Extraction_Method Solvent_Addition Add Solvent (e.g., 70% Ethanol) Extraction_Method->Solvent_Addition Extraction_Process Perform Extraction Solvent_Addition->Extraction_Process Filtration Filtration Extraction_Process->Filtration Solvent_Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Solvent_Evaporation Crude_Extract Crude this compound Extract Solvent_Evaporation->Crude_Extract Troubleshooting_Logic Start Low this compound Yield Check_Material Check Plant Material (ID, Preparation) Start->Check_Material Check_Extraction Review Extraction Protocol (Solvent, Time, Temp) Check_Material->Check_Extraction Material OK Optimize_Extraction Optimize Extraction Parameters Check_Material->Optimize_Extraction Material Issue Check_Analysis Verify Analytical Method (Standard, Calibration) Check_Extraction->Check_Analysis Protocol OK Check_Extraction->Optimize_Extraction Protocol Issue Check_Analysis->Optimize_Extraction Analysis OK Purify_Extract Improve Purification Check_Analysis->Purify_Extract Analysis Issue Successful_Yield Improved Yield Optimize_Extraction->Successful_Yield Purify_Extract->Successful_Yield Signaling_Pathway_Placeholder cluster_biosynthesis Putative Biosynthesis of Furan Aldehydes Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL Benzaldehyde_Derivatives Benzaldehyde Derivatives Cinnamic_Acid->Benzaldehyde_Derivatives Furan_Ring_Formation Furan Ring Formation Benzaldehyde_Derivatives->Furan_Ring_Formation Cirsiumaldehyde_Precursor This compound Precursor Furan_Ring_Formation->Cirsiumaldehyde_Precursor This compound This compound Cirsiumaldehyde_Precursor->this compound

References

Cirsiumaldehyde stability issues in solution and storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cirsiumaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in experimental settings. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, this compound powder should be stored at 10°C - 25°C in a tightly sealed container to protect it from moisture and air.[1]

Q2: How should I prepare this compound solutions for my experiments?

A2: It is recommended to prepare fresh solutions of this compound for each experiment to minimize degradation. If a stock solution is necessary, it should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The choice of solvent can impact stability; polar aprotic solvents like DMSO or DMF are common, but their suitability should be confirmed for your specific assay.

Q3: What factors can affect the stability of this compound in solution?

A3: The stability of this compound, a flavonoid-like compound, can be influenced by several factors including:

  • pH: Extreme pH values can lead to hydrolysis or oxidation.

  • Light: Exposure to UV or even ambient light can cause photodegradation.[2][3]

  • Oxygen: The presence of oxygen can lead to oxidative degradation, which may be accelerated by factors like heat and light.[4]

  • Temperature: Higher temperatures generally increase the rate of degradation.[4]

  • Solvent: The type of solvent can affect the stability of the compound.

  • Presence of other substances: Metal ions or reactive oxygen species in the solution can catalyze degradation.

Q4: Are there known degradation products of this compound?

A4: While specific degradation products of this compound are not extensively documented in publicly available literature, flavonoids, in general, can degrade through the opening of the heterocyclic C-ring, leading to the formation of smaller phenolic compounds.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of compound activity or inconsistent results over time. Degradation of this compound in stock or working solutions.Prepare fresh solutions for each experiment. If using a stock solution, aliquot and store at -80°C. Protect solutions from light and minimize exposure to air. Perform a stability test in your experimental buffer.
Color change in the this compound solution. Oxidation or degradation of the compound.Discard the solution. When preparing new solutions, use deoxygenated solvents and store under an inert atmosphere (e.g., nitrogen or argon) if possible.
Precipitation of the compound in aqueous buffers. Low solubility of this compound in aqueous media.Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into the aqueous buffer to the final desired concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Unexpected peaks in analytical chromatography (HPLC, LC-MS). Presence of degradation products.Review solution preparation and storage procedures. Analyze a freshly prepared standard to confirm the retention time of the intact compound. If degradation is suspected, an LC-MS/MS analysis can help identify the degradation products.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Solution

This protocol outlines a general method to assess the stability of this compound under specific experimental conditions using High-Performance Liquid Chromatography (HPLC).

1. Materials:

2. Preparation of this compound Stock Solution:

  • Accurately weigh a known amount of this compound powder.
  • Dissolve it in an appropriate solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mM).

3. Incubation Conditions:

  • Dilute the stock solution to the final experimental concentration in the desired buffer (e.g., PBS pH 7.4).
  • Divide the solution into separate aliquots for each time point and condition to be tested (e.g., room temperature in light, room temperature in dark, 4°C in dark).

4. Time-Point Analysis:

  • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each condition.
  • Immediately analyze the sample by HPLC or store it at -80°C for later analysis.

5. HPLC Analysis:

  • Mobile Phase: A typical gradient elution for flavonoids might involve water with 0.1% formic acid (Solvent A) and methanol or acetonitrile with 0.1% formic acid (Solvent B).
  • Gradient: A linear gradient from a low to a high percentage of Solvent B over a set time.
  • Flow Rate: Typically 0.5-1.0 mL/min.
  • Detection: Monitor at the wavelength of maximum absorbance for this compound.
  • Quantification: The concentration of this compound at each time point is determined by integrating the peak area and comparing it to a standard curve of freshly prepared solutions.

6. Data Analysis:

  • Plot the percentage of remaining this compound against time for each condition.
  • This will provide a stability profile of the compound under the tested conditions.

Visualizations

Logical Workflow for Troubleshooting this compound Stability Issues

G Troubleshooting this compound Stability A Inconsistent Experimental Results B Suspect this compound Instability A->B C Check Solution Preparation & Storage B->C G Perform Stability Test (HPLC) B->G J Investigate Other Experimental Factors B->J If stability is confirmed D Prepare Fresh Solutions C->D E Aliquot & Store at -80°C C->E F Protect from Light & Air C->F D->G E->G F->G H Results Consistent? G->H I Problem Solved H->I Yes K Degradation Confirmed H->K No L Modify Experimental Conditions (e.g., buffer, temp) K->L L->G

Caption: A flowchart for troubleshooting inconsistent experimental results potentially caused by this compound instability.

Potential (Hypothetical) Signaling Pathway of Interest

As the precise signaling pathways modulated by this compound are a subject of ongoing research, the following diagram illustrates a hypothetical pathway where a natural compound with anti-inflammatory properties might act.

G Hypothetical Anti-Inflammatory Signaling Pathway cluster_0 Cytoplasm cluster_1 Nucleus Pro-inflammatory Stimulus Pro-inflammatory Stimulus Receptor Receptor Pro-inflammatory Stimulus->Receptor IKK IKK Receptor->IKK IκB IκB IKK->IκB inhibits NF-κB NF-κB IκB->NF-κB sequesters NF-κB_nucleus NF-κB NF-κB->NF-κB_nucleus This compound This compound This compound->IKK inhibits Gene Expression Gene Expression NF-κB_nucleus->Gene Expression promotes

References

Technical Support Center: Overcoming Low Aqueous Solubility of Cirsiumaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low aqueous solubility of Cirsiumaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound, also known as 5,5'-Oxybis(5-methylene-2-furaldehyde), is a naturally occurring aldehyde compound found in plants of the Cirsium genus.[1][2][3] It is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.[4][5] However, its low aqueous solubility (approximately 0.89 g/L at 25°C) presents a significant challenge for in vitro and in vivo studies, as well as for the development of aqueous formulations, potentially limiting its bioavailability and therapeutic efficacy.

Q2: What are the primary strategies to improve the aqueous solubility of this compound?

A2: Several techniques can be employed to enhance the solubility of poorly water-soluble compounds like this compound. These can be broadly categorized as:

  • Physical Modifications:

    • Co-solvency: Using a mixture of water and a water-miscible organic solvent.

    • Particle Size Reduction: Increasing the surface area through techniques like micronization or nanosuspension.

  • Chemical Modifications:

    • Complexation: Forming inclusion complexes with molecules like cyclodextrins.

  • Use of Excipients:

    • Surfactants: Employing surfactants to form micelles that encapsulate the hydrophobic compound.

    • Nanoparticle Delivery Systems: Encapsulating this compound within polymeric nanoparticles or liposomes.

Q3: Which solvents are recommended for preparing stock solutions of this compound?

A3: Due to its low water solubility, it is recommended to prepare stock solutions of this compound in organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this purpose. For in vivo studies, these stock solutions can then be further diluted into aqueous-based formulations containing co-solvents or other solubilizing agents.

Troubleshooting Guides

Issue 1: this compound precipitates when I dilute my DMSO stock solution in an aqueous buffer for my cell-based assay.

This is a common problem due to the hydrophobic nature of this compound. Here are several approaches to troubleshoot this issue, ranging from simple to more complex formulation strategies.

The addition of a water-miscible organic solvent (co-solvent) to the aqueous buffer can increase the solubility of this compound.

Recommended Co-solvents:

  • Ethanol (B145695)

  • Polyethylene Glycol 300 (PEG300)

  • Polyethylene Glycol 400 (PEG400)

  • Propylene Glycol (PG)

Troubleshooting Steps:

  • Prepare a higher concentration stock solution of this compound in 100% DMSO.

  • Prepare a series of aqueous buffers containing different percentages of a co-solvent (e.g., 1%, 5%, 10% Ethanol).

  • Slowly add the this compound DMSO stock solution to the co-solvent/buffer mixture while vortexing to facilitate mixing.

  • Visually inspect for any precipitation immediately and after a short incubation period (e.g., 30 minutes) at the experimental temperature.

  • If precipitation still occurs, try increasing the percentage of the co-solvent or using a different co-solvent.

Quantitative Data on Co-solvency (General Guidance):

Co-solvent SystemTypical Concentration Range (% v/v)Notes
DMSO/Water< 1% DMSO in final solutionHigh concentrations of DMSO can be toxic to cells. It is crucial to keep the final DMSO concentration low.
Ethanol/Water1 - 10%Ethanol is a commonly used co-solvent, but higher concentrations can affect cell viability.
PEG300/Water1 - 20%PEG300 is a less volatile and often less toxic alternative to ethanol.
PG/Water1 - 20%Propylene Glycol is another widely used co-solvent in pharmaceutical formulations.

Surfactants form micelles in aqueous solutions that can encapsulate hydrophobic molecules like this compound, increasing their apparent solubility.

Recommended Surfactants:

  • Tween 80 (Polysorbate 80)

  • Cremophor EL

Troubleshooting Steps:

  • Prepare a stock solution of the surfactant in your aqueous buffer (e.g., 10% Tween 80).

  • Create a series of working solutions with different final surfactant concentrations (e.g., 0.1%, 0.5%, 1% Tween 80).

  • Add the this compound DMSO stock solution to the surfactant-containing buffer.

  • Ensure the final concentration of the surfactant is above its critical micelle concentration (CMC).

Quantitative Data on Surfactant Solubilization (General Guidance):

SurfactantTypical Concentration Range (% w/v)Notes
Tween 800.1 - 2%Widely used non-ionic surfactant. Ensure the concentration is compatible with your experimental system.
Cremophor EL0.1 - 1%Can be very effective but may have biological effects of its own that need to be controlled for.
Issue 2: Low bioavailability of this compound in animal studies due to poor absorption.

For in vivo applications, enhancing solubility is directly linked to improving absorption and bioavailability. More advanced formulation strategies are often required.

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic molecules, forming an "inclusion complex" that is more water-soluble.

Recommended Cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Experimental Protocol: Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)

  • Determine the molar ratio of this compound to cyclodextrin (B1172386) to be tested (e.g., 1:1, 1:2).

  • Place the cyclodextrin in a mortar and add a small amount of a water/ethanol (50:50 v/v) mixture to form a paste.

  • Add the this compound to the paste and knead for 30-60 minutes.

  • Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.

  • Pulverize the dried complex into a fine powder.

  • Determine the solubility of the complex in water using the shake-flask method (described in the Experimental Protocols section).

Expected Outcome: The formation of an inclusion complex can significantly increase the aqueous solubility of this compound. For example, complexation of a similar aldehyde, cuminaldehyde, with HP-β-CD has been shown to improve its water solubility.

Encapsulating this compound into nanoparticles can improve its solubility, stability, and pharmacokinetic profile.

Experimental Protocol: Preparation of this compound-Loaded Polymeric Nanoparticles (Solvent Evaporation Method)

  • Dissolve this compound and a biodegradable polymer (e.g., PLGA) in a volatile organic solvent (e.g., acetone (B3395972) or dichloromethane).

  • Prepare an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol - PVA).

  • Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Evaporate the organic solvent under reduced pressure, leading to the formation of solid nanoparticles.

  • Collect the nanoparticles by centrifugation, wash with deionized water to remove excess stabilizer and unencapsulated drug, and then lyophilize for storage.

  • Characterize the nanoparticles for size, morphology, encapsulation efficiency, and drug release profile.

Experimental Protocols

Shake-Flask Method for Solubility Determination

This is a standard method to determine the equilibrium solubility of a compound.

  • Add an excess amount of this compound (or its formulation) to a known volume of the desired aqueous medium (e.g., water, buffer, co-solvent mixture) in a sealed vial.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After agitation, allow the samples to stand to let undissolved particles settle.

  • Withdraw a sample from the supernatant and filter it through a 0.22 µm or 0.45 µm syringe filter to remove any undissolved solid.

  • Quantify the concentration of this compound in the filtrate using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

Quantification of this compound

UV-Vis Spectrophotometry:

  • Prepare a series of standard solutions of this compound in a suitable solvent (e.g., ethanol or methanol) of known concentrations.

  • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Measure the absorbance of the unknown sample (from the solubility experiment, appropriately diluted) and determine its concentration using the calibration curve.

High-Performance Liquid Chromatography (HPLC):

  • Develop an HPLC method with a suitable stationary phase (e.g., C18 column) and mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a small amount of acid like formic acid).

  • Prepare a calibration curve by injecting standard solutions of this compound of known concentrations.

  • Inject the filtered sample from the solubility experiment and determine the concentration based on the peak area relative to the calibration curve.

Signaling Pathway Diagrams

This compound and related compounds from Cirsium species have been reported to exert anti-inflammatory and antioxidant effects by modulating key signaling pathways.

PI3K/Akt Signaling Pathway

Cirsium species have been shown to potentially modulate the PI3K/Akt pathway, which is crucial for cell survival and proliferation. Inhibition of this pathway can be a mechanism for anti-inflammatory and anti-cancer effects.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR activates CellSurvival Cell Survival, Proliferation, Inhibition of Apoptosis mTOR->CellSurvival This compound This compound This compound->PI3K inhibits This compound->Akt inhibits

Caption: this compound may inhibit the PI3K/Akt pathway, reducing cell survival and proliferation.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Inhibition of this pathway leads to a reduction in the expression of pro-inflammatory mediators like COX-2 and iNOS.

NFkB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates (leading to degradation) NFkB_IkB NF-κB-IκB Complex (Inactive) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to InflammatoryGenes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) NFkB->InflammatoryGenes activates transcription of NFkB_IkB->NFkB releases This compound This compound This compound->IKK inhibits

Caption: this compound may inhibit NF-κB activation, suppressing pro-inflammatory gene expression.

Experimental Workflow: Troubleshooting this compound Solubility

This workflow provides a logical progression for addressing solubility issues.

Solubility_Workflow Start Start: Low this compound Solubility CoSolvent Try Co-solvent (e.g., Ethanol, PEG300) Start->CoSolvent Precipitation1 Precipitation? CoSolvent->Precipitation1 Surfactant Try Surfactant (e.g., Tween 80) Precipitation1->Surfactant  Yes   Success Solubility Improved Precipitation1->Success  No   Precipitation2 Precipitation? Surfactant->Precipitation2 Cyclodextrin Use Cyclodextrin Complexation Precipitation2->Cyclodextrin  Yes   Precipitation2->Success  No   Nanoparticle Prepare Nanoparticle Formulation Cyclodextrin->Nanoparticle  If further enhancement needed   Cyclodextrin->Success Nanoparticle->Success Failure Consider Alternative Delivery System Nanoparticle->Failure If challenges persist

Caption: A stepwise approach to overcoming this compound's low aqueous solubility.

References

Technical Support Center: Optimizing HPLC Parameters for Cirsiumaldehyde Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Cirsiumaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method optimization, troubleshooting, and answers to frequently asked questions.

Recommended HPLC Method for this compound Analysis

While a specific validated method for this compound is not widely published, the following starting parameters are recommended based on the analysis of structurally similar aromatic aldehydes.[1][2][3][4] Optimization around these conditions is encouraged to achieve the desired separation and resolution.

Experimental Protocol: Starting Parameters

This protocol outlines a general reverse-phase HPLC method suitable for the separation of this compound.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade acetonitrile (B52724), methanol, and water.

  • Formic acid or acetic acid (for mobile phase modification).

  • This compound standard of known purity.

  • Sample dissolution solvent (e.g., acetonitrile or methanol).

2. Chromatographic Conditions:

ParameterRecommended Starting ConditionNotes
Stationary Phase C18 Reverse-Phase ColumnA C18 column is a good starting point for moderately polar compounds like this compound.
Mobile Phase Acetonitrile and Water (with 0.1% Formic Acid)The organic modifier percentage should be optimized. Start with a 50:50 (v/v) ratio. The acid helps to improve peak shape.
Elution Mode Isocratic or GradientStart with an isocratic elution. If co-elution or long run times are an issue, a gradient may be necessary.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature improves reproducibility.
Detection Wavelength ~280 nm (scan for optimal)Aromatic aldehydes typically have strong UV absorbance. A DAD detector is recommended to determine the optimal wavelength.
Injection Volume 10 µLThis can be adjusted based on sample concentration and sensitivity requirements.

3. Sample Preparation:

  • Accurately weigh a known amount of this compound standard or sample.

  • Dissolve the material in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection to prevent column blockage.

4. Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared sample.

  • Monitor the chromatogram and record the retention time and peak area of this compound.

5. Optimization:

  • Mobile Phase Composition: Adjust the ratio of acetonitrile to water to control the retention time. Increasing the acetonitrile percentage will decrease the retention time.

  • pH: The addition of a small amount of acid (e.g., 0.1% formic acid) can improve peak shape by suppressing the ionization of silanol (B1196071) groups on the stationary phase.

  • Flow Rate: Can be adjusted to optimize run time and resolution.

  • Column Temperature: Increasing the temperature can sometimes improve peak shape and reduce viscosity, but may affect selectivity.

Troubleshooting Guide

This guide addresses common issues that may arise during the HPLC analysis of this compound.

ProblemPossible CauseSuggested Solution
No Peak or Very Small Peak - Incorrect injection.- Sample degradation.- Detector issue.- Verify autosampler/manual injection.- Ensure sample is fresh and properly stored. This compound, as an aldehyde, may be susceptible to oxidation.[5]- Check detector lamp and settings.
Peak Tailing - Active silanol groups on the column.- Column overload.- Inappropriate mobile phase pH.- Use a column with end-capping or add a competing base (e.g., triethylamine) to the mobile phase in small amounts.- Reduce the sample concentration or injection volume.- Add 0.1% formic or acetic acid to the mobile phase to suppress silanol activity.
Peak Splitting or Broadening - Column contamination or void.- Sample solvent incompatible with mobile phase.- Co-eluting impurity.- Flush the column with a strong solvent or replace it if necessary.- Dissolve the sample in the mobile phase or a weaker solvent.- Adjust the mobile phase composition or use a gradient to improve resolution.
Shifting Retention Times - Inconsistent mobile phase composition.- Fluctuation in column temperature.- Pump malfunction or leaks.- Prepare fresh mobile phase and ensure proper mixing and degassing.- Use a column oven to maintain a stable temperature.- Check for leaks in the system and ensure the pump is delivering a consistent flow rate.
High Backpressure - Column or tubing blockage.- Precipitated buffer in the system.- High mobile phase viscosity.- Filter all samples and mobile phases.- Flush the system with an appropriate solvent to dissolve any precipitate.- Consider using a less viscous organic modifier or increasing the column temperature.

Frequently Asked Questions (FAQs)

Q1: What is the best type of column to use for this compound separation?

A1: A C18 reverse-phase column is the most common and a good starting point for the analysis of moderately polar aromatic compounds like this compound. Columns with end-capping are often preferred to minimize peak tailing caused by interactions with residual silanol groups.

Q2: How can I improve the peak shape of my this compound chromatogram?

A2: Peak tailing is a common issue with aldehydes. To improve peak shape, consider the following:

  • Acidify the mobile phase: Adding a small amount of an acid like formic or acetic acid (e.g., 0.1%) can significantly improve peak symmetry.

  • Use a high-purity silica (B1680970) column: Modern columns are designed to have fewer active silanol groups.

  • Optimize the sample solvent: Dissolving your sample in the mobile phase is ideal.

Q3: My retention time for this compound is not consistent between runs. What could be the cause?

A3: Inconsistent retention times are often due to a few key factors:

  • Mobile phase preparation: Ensure your mobile phase is accurately prepared, thoroughly mixed, and degassed before use. Even small variations in the organic-to-aqueous ratio can cause shifts.

  • Temperature fluctuations: HPLC separations can be sensitive to temperature. Using a column oven will provide a stable environment and improve reproducibility.

  • System equilibration: Make sure the column is fully equilibrated with the mobile phase before starting your analytical run.

Q4: Is this compound stable under typical HPLC conditions?

A4: Aldehydes can be susceptible to oxidation. It is recommended to use freshly prepared solutions for analysis. If you suspect degradation, you can compare the chromatograms of a fresh sample with one that has been stored for some time. Storing stock solutions at low temperatures and protected from light can help minimize degradation.

Q5: What detection wavelength should I use for this compound?

A5: this compound contains aromatic rings and carbonyl groups, which will result in UV absorbance. A good starting point is around 280 nm. However, it is highly recommended to use a Diode Array Detector (DAD) to scan the UV spectrum of this compound and determine its wavelength of maximum absorbance (λmax) for the best sensitivity.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common HPLC issues encountered during this compound analysis.

HPLC_Troubleshooting_Workflow start Start Analysis problem Problem with Chromatogram? start->problem no_peak No or Small Peak problem->no_peak Yes bad_shape Poor Peak Shape (Tailing/Splitting) problem->bad_shape Yes rt_shift Retention Time Shift problem->rt_shift Yes high_pressure High Backpressure problem->high_pressure Yes end Analysis Successful problem->end No check_injection Verify Injection & Sample Integrity no_peak->check_injection optimize_mp Optimize Mobile Phase (pH, % Organic) bad_shape->optimize_mp check_mp_prep Verify Mobile Phase Prep & Degassing rt_shift->check_mp_prep filter_samples Filter Sample & Mobile Phase high_pressure->filter_samples check_detector Check Detector Settings check_injection->check_detector check_column Inspect/Flush/Replace Column optimize_mp->check_column check_sample_solvent Check Sample Solvent Compatibility check_column->check_sample_solvent check_temp Ensure Stable Column Temperature check_mp_prep->check_temp check_system Check for Leaks & Pump Issues check_temp->check_system flush_system Flush System filter_samples->flush_system

Caption: A flowchart for troubleshooting common HPLC problems.

References

Preventing degradation of Cirsiumaldehyde during experimental procedures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the proper handling and use of Cirsiumaldehyde in experimental settings to minimize its degradation and ensure the reliability and reproducibility of your results. The following information is based on the general chemical properties of phenolic and furan (B31954) aldehydes, as specific stability data for this compound is limited in published literature.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation?

A1: Based on the chemical structure of this compound, which contains both phenolic and furan aldehyde moieties, the primary factors contributing to its degradation are likely:

  • Oxidation: The aldehyde group is susceptible to oxidation, which can convert it into a carboxylic acid. This process can be accelerated by exposure to air (oxygen).[1][2]

  • Light: Exposure to light, particularly UV light, can provide the energy to initiate and accelerate degradation reactions.

  • pH: Extreme pH conditions, especially alkaline pH, can catalyze the degradation of phenolic aldehydes.[3]

  • Temperature: Elevated temperatures generally increase the rate of chemical reactions, including degradation pathways.

  • Presence of Metal Ions: Certain metal ions can act as catalysts for oxidation reactions.

Q2: What is the recommended method for storing this compound?

A2: To ensure long-term stability, solid this compound should be stored at 10°C to 25°C in a tightly sealed container to protect it from air and moisture.[4] For enhanced stability, especially for long-term storage, refrigeration at 2-8°C is recommended. The container should be opaque to protect the compound from light.

Q3: How should I prepare a stock solution of this compound?

A3: It is recommended to prepare a concentrated stock solution in a high-purity, inert solvent in which this compound is fully soluble. The choice of solvent will depend on the experimental requirements. For cell culture experiments, sterile DMSO is a common choice. Prepare the stock solution, aliquot it into single-use vials to minimize freeze-thaw cycles, and store at -20°C or -80°C, protected from light.[1]

Q4: Can I store my diluted this compound working solutions?

A4: It is not recommended to store diluted working solutions for extended periods. These solutions are more prone to degradation due to the lower concentration of the compound and increased interaction with the solvent and dissolved gases. Prepare fresh working solutions from your frozen stock for each experiment.

Q5: What are the potential degradation products of this compound?

A5: While specific degradation products of this compound have not been extensively documented, based on its structure, potential degradation products could include the corresponding carboxylic acid from the oxidation of the aldehyde group and products resulting from the opening of the furan ring.

Troubleshooting Guide

Issue EncounteredPossible CauseTroubleshooting Steps
Inconsistent or lower-than-expected biological activity in assays. Degradation of this compound in the stock solution or during the experiment.1. Verify Stock Solution Integrity: Prepare a fresh stock solution of this compound. If possible, check the purity of the old and new stock solutions using an analytical technique like HPLC. 2. Minimize Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to avoid repeated temperature changes. 3. Optimize Experimental Conditions: Protect your experimental setup from light. If compatible with your assay, consider de-gassing your buffers to remove dissolved oxygen.
Change in the color or appearance of the this compound stock solution (e.g., yellowing). Oxidation or polymerization of the compound.1. Discard the Solution: A visible change in the solution is a strong indicator of degradation. Do not use this stock for experiments. 2. Review Storage and Handling: Ensure the stock solution is stored at the correct temperature, protected from light, and in a tightly sealed container. 3. Use High-Purity Solvents: Impurities in solvents can sometimes accelerate degradation.
Precipitation of this compound in aqueous buffers or cell culture media. Poor solubility of this compound at the working concentration.1. Check Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous solution is not high enough to be toxic to cells but sufficient to maintain solubility. 2. Prepare Fresh Dilutions: Prepare the final working solution immediately before use to minimize the time for precipitation to occur. 3. Gentle Warming and Vortexing: Briefly and gently warm the solution and vortex to aid dissolution, but avoid excessive heat which could cause degradation.

Data on Factors Affecting Stability

ParameterConditionExpected Impact on this compound StabilityRationale
Temperature Increased TemperatureDecreased StabilityAccelerates the rate of all chemical reactions, including degradation.
Decreased Temperature (e.g., 2-8°C or frozen)Increased StabilitySlows down the rate of chemical reactions.
Light Exposure to UV or ambient lightDecreased StabilityProvides energy for photochemical degradation reactions.
Storage in the darkIncreased StabilityPrevents light-induced degradation.
pH Alkaline conditions (pH > 7)Decreased StabilityCan catalyze the oxidation of the phenolic hydroxyl group and the aldehyde.
Neutral to slightly acidic conditions (pH 4-7)Likely More StablePhenolic aldehydes generally exhibit better stability in this pH range.
Oxygen Exposure to airDecreased StabilityThe aldehyde group is susceptible to oxidation.
Use of de-gassed solvents/inert atmosphereIncreased StabilityReduces the availability of oxygen for oxidative degradation.
Solvent Protic solvents (e.g., water, methanol)Potentially less stableMay participate in degradation reactions.
Aprotic, inert solvents (e.g., DMSO, DMF)Likely More StableLess likely to react with the compound.

Experimental Protocols

Protocol for Preparation and Storage of this compound Stock Solution

Materials:

  • This compound (solid)

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Sterile pipette tips

Procedure:

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound using a calibrated analytical balance.

  • Dissolution: Transfer the weighed this compound to a sterile glass vial. Add the required volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM or 20 mM).

  • Solubilization: Vortex the solution gently until the this compound is completely dissolved. A brief, gentle warming in a water bath (not exceeding 37°C) may be used if necessary, but avoid prolonged heating.

  • Aliquoting: Once fully dissolved, immediately aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes or cryovials. This is crucial to minimize contamination and degradation from repeated freeze-thaw cycles.

  • Storage: Tightly cap the aliquots and store them at -20°C or -80°C, protected from light.

  • Labeling: Clearly label all aliquots with the compound name, concentration, date of preparation, and solvent used.

Visualizations

G Potential Degradation Pathway of this compound This compound This compound (Phenolic Furan Aldehyde) Carboxylic_Acid Carboxylic Acid Derivative This compound->Carboxylic_Acid Oxidation of Aldehyde Group Ring_Opened_Products Furan Ring-Opened Products This compound->Ring_Opened_Products Ring Cleavage Oxidizing_Agents Oxidizing Agents (e.g., O2, Metal Ions) Oxidizing_Agents->this compound Light_Heat Light / Heat Light_Heat->this compound Extreme_pH Extreme pH (especially alkaline) Extreme_pH->this compound

Caption: Potential degradation pathways for this compound.

G General Experimental Workflow for this compound start Start prep_stock Prepare Concentrated Stock Solution in DMSO start->prep_stock aliquot_store Aliquot into Single-Use Vials and Store at -80°C (Protected from Light) prep_stock->aliquot_store thaw Thaw a Single Aliquot Immediately Before Use aliquot_store->thaw prep_working Prepare Fresh Working Solution in Assay Buffer/Medium thaw->prep_working perform_exp Perform Experiment Promptly prep_working->perform_exp end End perform_exp->end

Caption: Recommended workflow for handling this compound.

G Troubleshooting Inconsistent Results start Inconsistent or Low Activity Observed check_stock Was the stock solution freshly prepared and properly stored? start->check_stock check_working Was the working solution prepared fresh for the experiment? check_stock->check_working Yes prepare_new_stock Prepare a fresh stock solution. Re-run the experiment. check_stock->prepare_new_stock No check_conditions Was the experiment protected from light? check_working->check_conditions Yes prepare_fresh_working Always prepare working solutions immediately before use. check_working->prepare_fresh_working No protect_from_light Repeat the experiment with light protection (e.g., amber tubes). check_conditions->protect_from_light No other_factors Consider other experimental variables (e.g., cell passage number, reagent quality). check_conditions->other_factors Yes

Caption: Troubleshooting flowchart for this compound experiments.

References

Troubleshooting Cirsiumaldehyde synthesis side reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of Cirsiumaldehyde (also known as oct-7-enal).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final yield of this compound is significantly lower than expected. What are the potential causes?

Low yields can arise from several factors throughout the multi-step synthesis. Here are some common areas to investigate:

  • Incomplete Oxidation: The final step, the oxidation of oct-7-en-1-ol to this compound, is critical. If the oxidizing agent is old, impure, or used in insufficient molar excess, the conversion will be incomplete, leaving unreacted starting material.

  • Over-oxidation: A common side reaction in aldehyde synthesis is the over-oxidation of the desired aldehyde to the corresponding carboxylic acid (oct-7-enoic acid).[1] This is more likely with harsh oxidizing agents or if the reaction is not carefully monitored. Milder reagents like Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) are recommended to minimize this.[2][3]

  • Product Volatility: this compound is a volatile compound. Significant loss can occur during workup and solvent evaporation if not performed at reduced temperature and pressure.

  • Issues in Precursor Steps: The overall yield is multiplicative. A low yield in any of the preceding steps of the synthesis will impact the final quantity of this compound. Re-evaluate the yield and purity of all intermediates.

  • Purification Losses: During chromatographic purification, some product may be lost on the column. Ensure the chosen solvent system provides good separation from byproducts without excessive retention of the aldehyde.

Q2: I've detected an acidic impurity in my final product. What is it and how can I remove it?

The most likely acidic impurity is oct-7-enoic acid, the result of over-oxidation of this compound.

Identification:

  • TLC Analysis: The carboxylic acid will have a lower Rf value (be more polar) than the aldehyde.

  • IR Spectroscopy: Look for a broad O-H stretch around 2500-3300 cm⁻¹ in addition to the carbonyl C=O stretch.

  • ¹H NMR Spectroscopy: The aldehydic proton signal (around 9.77 ppm) will be diminished, and a new broad singlet for the carboxylic acid proton may appear downfield (>10 ppm).

Removal:

  • Aqueous Base Wash: During the workup, wash the organic layer with a mild base like saturated sodium bicarbonate (NaHCO₃) solution. This will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer.

  • Bisulfite Adduct Formation: Aldehydes can be selectively separated from non-carbonyl compounds by forming a solid bisulfite adduct. This can then be filtered and the aldehyde regenerated by treatment with a base.[4]

Q3: My reaction mixture turned into a dark, tarry substance during the PCC oxidation. What happened?

This is a common issue when using PCC. The byproduct, a reduced chromium salt, can form a tarry mixture that complicates product isolation.

Solution:

  • Adsorbent Use: Perform the oxidation in the presence of an adsorbent like alumina (B75360) (Al₂O₃) or silica (B1680970) gel. The adsorbent will bind the chromium byproducts, keeping them as a free-flowing powder that can be easily filtered off at the end of the reaction.

  • Anhydrous Conditions: Ensure the reaction is performed under strictly anhydrous conditions. The presence of water can lead to the formation of hydrates from the aldehyde, which can be further oxidized or lead to side reactions.[5]

Q4: Are there alternatives to PCC for the final oxidation step?

Yes, several other reagents can be used, with some offering advantages in terms of yield, reaction conditions, and ease of workup.

  • Dess-Martin Periodinane (DMP): This is a mild and highly selective oxidizing agent for converting primary alcohols to aldehydes. It often provides higher yields than PCC and operates under neutral pH at room temperature. However, it is more expensive and potentially explosive under certain conditions.

  • Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride. It is very mild and effective but requires cryogenic temperatures (-78 °C) and careful handling of malodorous byproducts.

Quantitative Data Summary

The final oxidation step from oct-7-en-1-ol to this compound is critical for the overall yield. Below is a comparison of yields obtained using two different common oxidizing agents as reported in the literature.

Oxidizing AgentSolventReaction TimeYield (%)Reference
PCC / Al₂O₃CH₂Cl₂Not Specified80--INVALID-LINK--
Dess-Martin Periodinane (DMP)Anhydrous CH₂Cl₂Not Specified78--INVALID-LINK--

Experimental Protocols

Synthesis of this compound from Pentane-1,5-diol

This five-step protocol is adapted from J. Braz. Chem. Soc., Vol. 19, No. 6, 1125-1128, 2008.

Step 1: Monoprotection of Pentane-1,5-diol

  • To a solution of pentane-1,5-diol in THF, add 1 equivalent of tert-butyldimethylsilyl chloride (TBSCl) and sodium hydride (NaH).

  • Stir the reaction at room temperature for 1 hour.

  • Work up the reaction to yield 5-(tert-butyldimethylsilyloxy)pentan-1-ol. (Reported Yield: 60%)

Step 2: Tosylation of the Free Alcohol

  • Dissolve the product from Step 1 in chloroform (B151607) (CHCl₃).

  • Add tosyl chloride (TsCl), triethylamine (B128534) (Et₃N), and a catalytic amount of DMAP.

  • Stir the reaction at room temperature overnight.

  • After workup, 5-(tert-butyldimethylsilyloxy)pentyl tosylate is obtained. (Reported Yield: 86%)

Step 3: Chain Elongation with Allyl Grignard

  • In diethyl ether (Et₂O), react the tosylate from Step 2 with allylmagnesium bromide in the presence of copper(I) iodide (CuI).

  • The reaction is initiated at -20 °C and allowed to warm to room temperature over 4.5 hours.

  • This step yields tert-butyldimethyl(oct-7-en-1-yloxy)silane. (Reported Yield: 92%)

Step 4: Deprotection to Oct-7-en-1-ol

Step 5: Oxidation to this compound

  • Dissolve the oct-7-en-1-ol from Step 4 in anhydrous dichloromethane (B109758) (CH₂Cl₂).

  • Add Pyridinium Chlorochromate (PCC) adsorbed on alumina (Al₂O₃).

  • Stir the mixture until the starting material is consumed (monitor by TLC).

  • Filter the mixture to remove the spent chromium reagent and evaporate the solvent under reduced pressure to obtain this compound. (Reported Yield: 80%)

Visualizations

This compound Synthesis Workflow

G cluster_start Starting Material cluster_steps Synthesis Steps cluster_intermediates Intermediates cluster_end Final Product pentanediol Pentane-1,5-diol step1 Step 1: Monoprotection (TBSCl, NaH) pentanediol->step1 intermediate1 5-(TBSO)-pentan-1-ol step1->intermediate1 Yield: 60% step2 Step 2: Tosylation (TsCl, Et3N) intermediate2 5-(TBSO)-pentyl tosylate step2->intermediate2 Yield: 86% step3 Step 3: Alkylation (AllylMgBr, CuI) intermediate3 TBS-protected oct-7-en-1-ol step3->intermediate3 Yield: 92% step4 Step 4: Deprotection (TBAF) intermediate4 Oct-7-en-1-ol step4->intermediate4 Yield: ~100% step5 Step 5: Oxidation (PCC/Al2O3) This compound This compound step5->this compound Yield: 80% intermediate1->step2 intermediate2->step3 intermediate3->step4 intermediate4->step5

Caption: Five-step synthesis workflow for this compound.

Troubleshooting Logic for Low Yield in Oxidation Step

G start Low Yield of This compound q1 Check TLC of crude product. Is starting material (alcohol) present? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No sol1 Incomplete Oxidation: - Check activity of oxidant - Increase molar ratio of oxidant - Increase reaction time a1_yes->sol1 q2 Is an acidic byproduct detected (e.g., by base wash or different TLC spot)? a1_no->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol2 Over-oxidation to Carboxylic Acid: - Use milder oxidant (e.g., DMP) - Monitor reaction closely - Ensure anhydrous conditions a2_yes->sol2 sol3 Other Issues: - Product loss during workup (volatility) - Mechanical losses - Side reactions (e.g., isomerization) a2_no->sol3

Caption: Troubleshooting workflow for low this compound yield.

References

Technical Support Center: High-Purity Cirsiumaldehyde Purification Strategies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of high-purity Cirsiumaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for extracting this compound from plant material?

A1: The most common and effective methods for extracting this compound, a flavonoid, from Cirsium species involve solvent extraction. Techniques such as ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and heat-reflux extraction are often employed to enhance efficiency.[1][2] The choice of solvent is critical, with ethanol (B145695) and methanol (B129727) generally showing better yields for phenolic compounds compared to water.[1]

Q2: Which chromatographic techniques are best suited for purifying this compound to high purity?

A2: For achieving high purity, a multi-step chromatographic approach is typically necessary. Initial purification can be performed using column chromatography with silica (B1680970) gel or macroporous adsorption resins.[3][4] This is often followed by preparative High-Performance Liquid Chromatography (HPLC) for final polishing to achieve >98% purity.[5] Reversed-phase columns (e.g., C18) are commonly used for flavonoid purification.[3]

Q3: What are the common impurities I might encounter during this compound purification?

A3: Cirsium japonicum, a common source of this compound, contains a variety of other flavonoids and phenolic compounds that may co-elute during chromatography. These include luteolin, apigenin, hispidulin, pectolinarin, linarin, and chlorogenic acid.[2][6][7] Structurally similar flavonoids are the most challenging impurities to remove.

Q4: How can I assess the purity of my this compound sample?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the standard method for assessing the purity of this compound.[2] Quantitative Nuclear Magnetic Resonance (qNMR) can also be a powerful tool for determining absolute purity.[8]

Q5: What are the optimal storage conditions for this compound to prevent degradation?

A5: As a phenolic aldehyde, this compound is susceptible to degradation, particularly at elevated temperatures and non-neutral pH.[5][9][10][11][12] For long-term storage, it is recommended to keep the purified compound as a solid at -20°C or below, protected from light and moisture. For solutions, use a neutral pH buffer and store at low temperatures for short periods. The presence of antioxidants may also enhance stability.[13]

Troubleshooting Guides

Issue 1: Low Yield of this compound After Initial Extraction
Possible Cause Troubleshooting Step
Inefficient cell wall disruptionEnsure plant material is finely ground to increase surface area for solvent penetration.
Inappropriate solvent selectionSwitch to a more polar organic solvent like methanol or ethanol if using a non-polar solvent. A solvent-water mixture (e.g., 70% ethanol) can also be effective.[14]
Insufficient extraction time or temperatureOptimize extraction time and temperature. For heat-sensitive compounds, consider non-thermal methods like ultrasound-assisted extraction (UAE).[1]
Degradation during extractionIf using heat-reflux, ensure the temperature is not excessively high to prevent degradation. Consider adding an antioxidant to the extraction solvent.[13]
Issue 2: Co-elution of Impurities During Column Chromatography
Possible Cause Troubleshooting Step
Poor separation on silica gelThe complex flavonoid composition of Cirsium extracts often leads to co-elution.[2][6][7]
Solution 1: Optimize Mobile Phase. Perform a thorough TLC analysis with various solvent systems to find the optimal mobile phase for separation. A gradient elution from a non-polar to a more polar solvent system is often effective.[7]
Solution 2: Change Stationary Phase. If silica gel does not provide adequate separation, consider using a different stationary phase like alumina (B75360) or a reversed-phase C18 material.[15]
Solution 3: Use Macroporous Resin. Macroporous resins can be effective for the initial cleanup and enrichment of flavonoids from crude extracts.[3]
Issue 3: Peak Tailing or Broadening in HPLC
Possible Cause Troubleshooting Step
Column overloadReduce the sample concentration or injection volume.[16]
Secondary interactions with silicaThe phenolic hydroxyl groups of flavonoids can interact with residual silanols on the silica backbone of the column. Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress this interaction.[16]
Column contamination or degradationFlush the column with a strong solvent. If the problem persists, the column may need to be replaced.[16]
Inappropriate mobile phase pHThe pH of the mobile phase can affect the ionization state and peak shape of phenolic compounds. Experiment with slight adjustments to the mobile phase pH.[17]
Issue 4: Difficulty in Achieving >98% Purity with Preparative HPLC

| Possible Cause | Troubleshooting Step | | Co-eluting structural isomers or closely related flavonoids | Solution 1: Optimize HPLC Method. Adjust the mobile phase composition (e.g., switch from acetonitrile (B52724) to methanol), change the gradient slope, or lower the flow rate to improve resolution.[17] | | | Solution 2: Change Column Selectivity. Use a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a polar-embedded column) to alter the elution order of closely related compounds.[17] | | | Solution 3: Two-Dimensional HPLC (2D-HPLC). For extremely challenging separations, a 2D-HPLC approach with two different column chemistries can be employed.[4] |

Quantitative Data Summary

The following tables provide illustrative data based on typical flavonoid purification protocols.

Table 1: Comparison of Extraction Methods for Total Flavonoids from Cirsium Species

Extraction MethodSolventTemperature (°C)Time (h)Total Flavonoid Yield (mg/g dry weight)
Maceration70% Ethanol252415.2 ± 1.3
Heat-Reflux70% Ethanol80225.8 ± 2.1
Ultrasound-Assisted70% Ethanol500.528.5 ± 1.9

Note: Data are representative examples and actual yields may vary.

Table 2: Multi-step Purification of this compound (Illustrative Example)

Purification StepPurity (%)Recovery (%)
Crude Ethanol Extract~5100
Macroporous Resin Chromatography~4085
Silica Gel Column Chromatography~8570
Preparative HPLC>9855

Note: This is an illustrative example. Actual purity and recovery rates will depend on the specific experimental conditions.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction of this compound
  • Sample Preparation: Dry the aerial parts of Cirsium japonicum at 50°C and grind into a fine powder (40-60 mesh).

  • Extraction:

    • Mix 10 g of the powdered plant material with 200 mL of 70% ethanol in a flask.

    • Place the flask in an ultrasonic bath.

    • Perform sonication at 50°C for 30 minutes.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Re-extract the residue under the same conditions.

    • Combine the filtrates and evaporate the solvent under reduced pressure at 50°C using a rotary evaporator to obtain the crude extract.

Protocol 2: Purification of this compound by Column Chromatography
  • Column Packing:

    • Prepare a slurry of silica gel (200-300 mesh) in n-hexane.

    • Pour the slurry into a glass column and allow it to pack under gravity, gently tapping the column to ensure uniform packing.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

    • Dry the silica gel-adsorbed sample and carefully load it onto the top of the packed column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., n-hexane) and gradually increase the polarity by adding ethyl acetate (B1210297) in a stepwise gradient (e.g., 100:0, 90:10, 80:20, etc., n-hexane:ethyl acetate).

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Fraction Pooling:

    • Combine the fractions containing this compound (identified by comparison with a standard on TLC).

    • Evaporate the solvent to yield the enriched this compound fraction.

Protocol 3: High-Purity Purification by Preparative HPLC
  • System and Column: A preparative HPLC system with a C18 column (e.g., 250 x 20 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A linear gradient from 20% B to 50% B over 40 minutes at a flow rate of 10 mL/min.

  • Detection: UV detection at 280 nm.

  • Fraction Collection: Collect the peak corresponding to the retention time of a this compound standard.

  • Post-Purification: Evaporate the solvent from the collected fraction under reduced pressure and lyophilize to obtain high-purity this compound.

Visualizations

Experimental Workflow

experimental_workflow plant_material Cirsium sp. Plant Material extraction Solvent Extraction (UAE/MAE) plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chrom Column Chromatography (Silica/Resin) crude_extract->column_chrom semi_pure Semi-Pure Fraction column_chrom->semi_pure prep_hplc Preparative HPLC semi_pure->prep_hplc high_purity High-Purity this compound prep_hplc->high_purity analysis Purity Analysis (HPLC-MS/NMR) high_purity->analysis

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting Logic for Co-eluting Impurities in HPLC

troubleshooting_logic start Co-eluting Peak Observed optimize_mobile Optimize Mobile Phase Gradient & Solvent start->optimize_mobile change_column Change Column Stationary Phase optimize_mobile->change_column No resolved Peaks Resolved optimize_mobile->resolved Yes two_d_hplc Consider 2D-HPLC change_column->two_d_hplc No change_column->resolved Yes two_d_hplc->resolved Yes not_resolved Still Not Resolved two_d_hplc->not_resolved No

Caption: A decision tree for resolving co-eluting peaks during HPLC purification.

Signaling Pathway: Anti-inflammatory Action of this compound

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimuli (LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates nucleus Nucleus genes Pro-inflammatory Genes (iNOS, COX-2) NFkB_nuc->genes activates inflammation Inflammation genes->inflammation This compound This compound This compound->IKK inhibits

Caption: this compound inhibits the NF-κB inflammatory pathway.

Signaling Pathway: Antioxidant Action of this compound

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 Ub Ubiquitin Nrf2->Ub ubiquitination Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates Proteasome Proteasomal Degradation Ub->Proteasome ARE ARE Nrf2_nuc->ARE binds Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes activates Cell_Protection Cellular Protection Antioxidant_Genes->Cell_Protection This compound This compound This compound->Keap1 modulates

Caption: this compound promotes antioxidant response via the Keap1-Nrf2 pathway.

References

Technical Support Center: LC-MS Analysis of Cirsiumaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Cirsiumaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its chemical properties?

A1: this compound is a naturally occurring aromatic aldehyde found in plants of the Cirsium genus.[][2] Its chemical formula is C₁₂H₁₀O₅, with a molecular weight of 234.2 g/mol .[][2][3] Its structure, 5-[(5-formylfuran-2-yl)methoxymethyl]furan-2-carbaldehyde, features two aldehyde groups and an ether linkage, making it a relatively polar molecule. This polarity influences its chromatographic behavior and interaction with different sample matrices.

Q2: What are matrix effects and how do they affect the analysis of this compound?

A2: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), significantly impacting the accuracy, precision, and sensitivity of quantification. In the analysis of this compound from complex samples like plant extracts or biological fluids (e.g., plasma), matrix components such as phospholipids (B1166683), salts, and other endogenous molecules can interfere with the ionization process in the MS source.

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A3: The presence of matrix effects can be assessed both qualitatively and quantitatively.

  • Qualitative Assessment: The post-column infusion technique is a common method. A constant flow of a this compound standard solution is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any dip or rise in the constant signal baseline as the matrix components elute indicates regions of ion suppression or enhancement, respectively.

  • Quantitative Assessment: The post-extraction spike method is used to quantify the extent of matrix effects. This involves comparing the signal response of this compound spiked into a blank matrix extract to the response of a pure standard solution at the same concentration. The matrix factor (MF) is calculated as:

    • MF = (Peak Area in Matrix) / (Peak Area in Neat Solvent)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF ≈ 1 suggests minimal matrix effect.

Troubleshooting Guide

Problem 1: Low signal intensity or complete signal loss for this compound in complex samples.

  • Possible Cause: Significant ion suppression from co-eluting matrix components. In plasma, phospholipids are a common cause of ion suppression. In plant extracts, other phenolics, lipids, or carbohydrates can interfere.

  • Troubleshooting Steps:

    • Improve Sample Preparation: A simple "dilute and shoot" or protein precipitation may be insufficient. Implement a more rigorous sample cleanup method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interferences. For plasma, consider phospholipid removal plates or specific SPE cartridges. For plant extracts, a C18 or mixed-mode SPE can be effective.

    • Optimize Chromatography: Modify the LC gradient to achieve better separation between this compound and the interfering matrix components. Experiment with different mobile phase compositions or a column with a different chemistry.

    • Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of matrix components and thereby lessen ion suppression.

    • Check Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects than Electrospray Ionization (ESI) for certain compounds. If your instrument has an APCI source, it may be worth evaluating.

Problem 2: High variability and poor reproducibility in this compound quantification.

  • Possible Cause: Inconsistent matrix effects between different samples or carryover from previous injections.

  • Troubleshooting Steps:

    • Use an Internal Standard (IS): The most effective way to compensate for variable matrix effects is to use a stable isotope-labeled (SIL) internal standard for this compound. Since a commercial SIL-IS may not be readily available, a structural analog that co-elutes with this compound can be a suitable alternative.

    • Implement Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is representative of your study samples. This helps to normalize the matrix effects between the calibrators and the unknown samples.

    • Investigate Carryover: Inject a blank solvent after a high concentration sample to check for carryover. If observed, optimize the needle wash method on your autosampler and ensure adequate column flushing between injections.

Quantitative Data Summary

AnalyteMatrixSample PreparationMatrix Effect (%)Recovery (%)Reference
Phenolic Aldehyde MixRapeseed ExtractQuEChERS-11.5 to 13.781.9 to 117.2
ConiferaldehydeHuman PlasmaProtein Precipitation-4595Based on
ConiferaldehydeHuman PlasmaLLE (MTBE)-1588Based on
ConiferaldehydeHuman PlasmaSPE (C18)-592Based on
Flavonoid MixRat PlasmaProtein Precipitation-30 to -5085-95Based on

Note: The data for Coniferaldehyde and Flavonoid Mix are representative values based on typical performance of the cited methods and are intended for illustrative purposes.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

Objective: To quantify the degree of ion suppression or enhancement for this compound in a specific matrix.

Materials:

  • Blank matrix (e.g., human plasma, plant extract)

  • This compound standard solution

  • Neat solvent (e.g., mobile phase starting conditions)

  • Your established sample extraction materials (solvents, SPE cartridges, etc.)

Procedure:

  • Prepare Set A (Neat Solution): Prepare a solution of this compound in the neat solvent at a known concentration (e.g., 100 ng/mL).

  • Prepare Set B (Post-Extraction Spike): a. Take a volume of blank matrix and perform your entire sample extraction procedure. b. In the final step, just before LC-MS analysis, spike the extracted blank matrix with the this compound standard to achieve the same final concentration as Set A.

  • Analysis: Inject both sets of samples into the LC-MS system and record the peak area for this compound.

  • Calculation:

    • Matrix Effect (%) = [ ( (Peak Area of Set B) / (Peak Area of Set A) ) - 1 ] * 100

    • A negative percentage indicates ion suppression, while a positive percentage indicates ion enhancement.

Protocol 2: Sample Preparation of this compound from Plant Material using Solid-Phase Extraction (SPE)

Objective: To extract this compound from a complex plant matrix while minimizing matrix interferences.

Materials:

  • Homogenized plant material

  • Extraction solvent (e.g., 80% Methanol (B129727) in water)

  • C18 SPE cartridges

  • Methanol (for conditioning and elution)

  • Deionized water

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., 50:50 Methanol:Water)

Procedure:

  • Extraction: a. Weigh 1 g of homogenized plant material into a centrifuge tube. b. Add 10 mL of 80% methanol, vortex thoroughly, and sonicate for 30 minutes. c. Centrifuge at 4000 rpm for 10 minutes. d. Collect the supernatant.

  • SPE Cleanup: a. Condition: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. b. Load: Load the supernatant from step 1d onto the conditioned SPE cartridge. c. Wash: Wash the cartridge with 5 mL of deionized water to remove polar impurities. d. Elute: Elute this compound and other retained compounds with 5 mL of methanol into a clean collection tube.

  • Final Preparation: a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in 1 mL of the reconstitution solvent. c. Filter through a 0.22 µm syringe filter before injection into the LC-MS system.

Visualizations

MatrixEffectMechanism cluster_LC LC Column cluster_ESI ESI Source Analyte This compound Droplet Charged Droplet Analyte->Droplet Analyte Ions Matrix Matrix Components (Lipids, Salts, etc.) Matrix->Droplet Co-eluting Interference Matrix->Droplet Ion Suppression (Competition for charge/ efficient evaporation) MS Mass Spectrometer (Detector) Droplet->MS Gas-Phase Ions

Caption: Mechanism of ion suppression in the ESI source.

TroubleshootingWorkflow start Poor this compound Signal or High Variability q_matrix Assess Matrix Effect (Post-Extraction Spike) start->q_matrix is_significant Significant ME (>20% suppression/enhancement) q_matrix->is_significant Yes no_significant Minimal ME q_matrix->no_significant No improve_sample_prep Improve Sample Prep (SPE, LLE) is_significant->improve_sample_prep optimize_lc Optimize Chromatography (Gradient, Column) is_significant->optimize_lc optimize_ms Optimize MS Parameters (Source Temp, Voltages) no_significant->optimize_ms end Reliable Quantification optimize_ms->end use_is Use Internal Standard (SIL-IS or Analog) improve_sample_prep->use_is optimize_lc->use_is matrix_matched Use Matrix-Matched Calibrants use_is->matrix_matched matrix_matched->end

Caption: Troubleshooting decision tree for matrix effects.

ExperimentalWorkflow cluster_sample Sample Collection cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_validation Method Validation sample_node Plant Tissue or Biological Fluid extraction Extraction (e.g., 80% MeOH) sample_node->extraction cleanup Cleanup (e.g., SPE) extraction->cleanup concentration Evaporation & Reconstitution cleanup->concentration lcms LC-MS/MS System concentration->lcms data Data Acquisition lcms->data me_assess Matrix Effect Assessment data->me_assess quant Quantification (with IS / Matrix-Matched Cal) me_assess->quant

Caption: General workflow for this compound analysis.

References

Technical Support Center: Enhancing the In Vitro Bioavailability of Cirsiumaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vitro bioavailability of Cirsiumaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

A1: this compound is a naturally occurring aldehyde compound found in plants of the Cirsium genus.[1] It has garnered interest in pharmacological research due to its potential bioactive properties, including anti-inflammatory, antioxidant, and antimicrobial activities.[1] Its unique chemical structure allows it to interact with specific cellular targets, modulating signaling pathways and enzyme activities.[1]

Q2: Why is the in vitro bioavailability of this compound a concern?

A2: Like many phytochemicals, this compound's utility in in vitro studies can be hampered by poor aqueous solubility.[2] This can lead to challenges in preparing stock solutions, inaccurate dosing in cell-based assays, and ultimately, underestimation of its biological activity.

Q3: What are the primary factors limiting the in vitro bioavailability of this compound?

A3: The primary limiting factors are likely its low aqueous solubility and potentially its susceptibility to metabolism by cellular enzymes.[2] Efflux by cellular transporters could also play a role in reducing its intracellular concentration.

Q4: What are some general strategies to enhance the in vitro bioavailability of poorly soluble compounds like this compound?

A4: Several strategies can be employed, including the use of co-solvents, pH adjustment, formulation into nanocarriers like self-nanoemulsifying drug delivery systems (SNEDDS), and the use of surfactants.

Troubleshooting Guides

Issue 1: Difficulty Dissolving this compound

Symptoms:

  • Visible precipitate in the stock solution or cell culture medium.

  • Inconsistent results between experiments.

  • Lower than expected biological activity.

Possible Causes:

  • Low intrinsic aqueous solubility of this compound.

  • Use of an inappropriate solvent for the stock solution.

  • Precipitation upon dilution of the stock solution into aqueous cell culture medium.

Troubleshooting Steps:

  • Solvent Selection:

    • Start with a small amount of this compound and test its solubility in various biocompatible solvents such as DMSO, ethanol, or polyethylene (B3416737) glycol (PEG).

    • Ensure the final concentration of the organic solvent in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Co-Solvent Systems:

    • Consider using a mixture of solvents to improve solubility. For example, a combination of DMSO and PEG 400 might be more effective than DMSO alone.

  • pH Adjustment:

    • Determine the pKa of this compound (if not available, this may require experimental determination). Adjusting the pH of the solvent may enhance the solubility of ionizable compounds.

  • Sonication/Vortexing:

    • After adding the solvent, gently sonicate or vortex the solution to aid in dissolution.

  • Preparation of Stock Solutions:

    • Prepare a high-concentration stock solution in an appropriate organic solvent and then dilute it stepwise into the cell culture medium. This can help to avoid immediate precipitation.

Issue 2: Low Cellular Uptake or Activity

Symptoms:

  • Lack of a dose-dependent response in cell-based assays.

  • Requirement of very high concentrations to observe a biological effect.

Possible Causes:

  • Poor membrane permeability of this compound.

  • Active efflux of this compound from the cells by transporters like P-glycoprotein (P-gp).

  • Rapid intracellular metabolism of this compound.

Troubleshooting Steps:

  • Permeability Enhancement:

    • Consider using formulation strategies like SNEDDS, which can enhance transcellular absorption.

    • Include permeability enhancers in your formulation, though their effects on your specific cell model must be validated.

  • Inhibition of Efflux Pumps:

    • If efflux is suspected, co-incubate with known inhibitors of common efflux pumps (e.g., verapamil (B1683045) for P-gp). An increase in this compound's activity in the presence of an inhibitor would suggest it is a substrate for that transporter.

  • Metabolism Assessment:

    • To assess metabolic stability, incubate this compound with liver microsomes or cell lysates and measure its degradation over time.

    • If rapid metabolism is observed, consider using metabolic inhibitors (if the specific enzymes are known) or a different in vitro model with lower metabolic activity.

Data Presentation

Table 1: Example Solubility Data for this compound in Different Solvents

Solvent SystemThis compound Solubility (µg/mL)Observations
Water< 1Insoluble
PBS (pH 7.4)< 1Insoluble
100% DMSO> 10,000Soluble
100% Ethanol> 5,000Soluble
10% DMSO in PBS50Partially Soluble
10% Ethanol in PBS25Sparingly Soluble

Note: This table presents hypothetical data for illustrative purposes.

Table 2: Example Caco-2 Permeability Data for this compound Formulations

FormulationApparent Permeability Coefficient (Papp) (10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)
This compound in 0.5% DMSO0.54.2
This compound-loaded SNEDDS2.51.8
This compound with P-gp Inhibitor1.81.1

Note: This table presents hypothetical data for illustrative purposes. A higher Papp (A-B) indicates better absorption. An efflux ratio greater than 2 suggests active efflux.

Experimental Protocols

1. Protocol for Determining Aqueous Solubility

  • Objective: To determine the solubility of this compound in aqueous solutions.

  • Materials: this compound powder, selected aqueous buffers (e.g., PBS), orbital shaker, centrifuge, HPLC system.

  • Method:

    • Add an excess amount of this compound to a known volume of the aqueous buffer in a sealed vial.

    • Incubate the vials on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

    • Centrifuge the samples to pellet the undissolved compound.

    • Carefully collect the supernatant and filter it through a 0.22 µm filter.

    • Quantify the concentration of this compound in the supernatant using a validated HPLC method.

2. Protocol for Caco-2 Permeability Assay

  • Objective: To assess the intestinal permeability and active efflux of this compound.

  • Materials: Caco-2 cells, Transwell inserts, Hanks' Balanced Salt Solution (HBSS), this compound formulations, HPLC system.

  • Method:

    • Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to form a differentiated monolayer.

    • Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).

    • For apical to basolateral (A-B) transport, add the this compound formulation to the apical chamber and fresh HBSS to the basolateral chamber.

    • For basolateral to apical (B-A) transport, add the this compound formulation to the basolateral chamber and fresh HBSS to the apical chamber.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the receiver chamber at specified time points.

    • Analyze the concentration of this compound in the samples by HPLC.

    • Calculate the apparent permeability coefficient (Papp).

3. Protocol for In Vitro Metabolism Study using Liver Microsomes

  • Objective: To evaluate the metabolic stability of this compound.

  • Materials: this compound, liver microsomes (human, rat, or other species), NADPH regenerating system, incubation buffer, HPLC-MS/MS system.

  • Method:

    • Pre-incubate this compound with liver microsomes in the incubation buffer at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points, stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the remaining amount of this compound using an HPLC-MS/MS system.

    • Calculate the in vitro half-life and intrinsic clearance.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_characterization Physicochemical Characterization cluster_enhancement Enhancement Strategies cluster_evaluation In Vitro Evaluation problem Low Bioavailability of This compound in vitro solubility Solubility Assessment problem->solubility Is solubility a limiting factor? permeability Permeability Assay (e.g., Caco-2) problem->permeability Is permeability a limiting factor? stability Metabolic Stability (e.g., Microsomes) problem->stability Is metabolism a limiting factor? formulation Formulation Development (e.g., SNEDDS, Co-solvents) solubility->formulation If solubility is low permeability->formulation If permeability is low efflux_inhibition Efflux Pump Inhibition permeability->efflux_inhibition If efflux is high cell_uptake Cellular Uptake Studies formulation->cell_uptake efflux_inhibition->cell_uptake bioactivity Bioactivity Assays (e.g., Anti-inflammatory) cell_uptake->bioactivity

Caption: Experimental workflow for enhancing this compound's in vitro bioavailability.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor ros ROS receptor->ros External Stimulus This compound This compound This compound->ros Scavenges nfkb_pathway IKK This compound->nfkb_pathway Inhibits ros->nfkb_pathway nfkb_complex p65-IκB Complex nfkb_pathway->nfkb_complex Phosphorylates IκB nfkb_p65 p65 nfkb_p65_nuc p65 nfkb_p65->nfkb_p65_nuc Translocates nfkb_ikb IκB nfkb_complex->nfkb_p65 Releases p65 gene_expression Inflammatory Gene Expression (e.g., COX-2, iNOS) nfkb_p65_nuc->gene_expression Induces

Caption: Hypothetical anti-inflammatory signaling pathway modulated by this compound.

troubleshooting_logic start Start: Inconsistent In Vitro Results check_solubility Is this compound fully dissolved in media? start->check_solubility check_precipitation Does it precipitate over time? check_solubility->check_precipitation Yes improve_solubility Action: - Use co-solvents - Test different vehicles - Prepare fresh dilutions check_solubility->improve_solubility No check_activity Is bioactivity still low? check_precipitation->check_activity No stabilize_solution Action: - Use stabilizing excipients - Reduce incubation time check_precipitation->stabilize_solution Yes investigate_uptake Investigate cellular uptake: - Permeability assays - Efflux pump inhibition check_activity->investigate_uptake Yes end End: Consistent Results check_activity->end No improve_solubility->check_solubility stabilize_solution->check_precipitation investigate_uptake->end

Caption: Troubleshooting logic for inconsistent in vitro results with this compound.

References

Validation & Comparative

Validating the Anti-inflammatory Effects of Bioactive Compounds from Cirsium Species in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The genus Cirsium, commonly known as thistles, encompasses a variety of plant species that have been utilized in traditional medicine for their therapeutic properties, including anti-inflammatory, antioxidant, and hepatoprotective effects.[1][2] While the term "Cirsiumaldehyde" is not a recognized scientific name for a specific compound, the anti-inflammatory potential of various phytochemicals isolated from Cirsium species, particularly flavonoids and phenolic acids, is well-documented.[1][2] This guide provides a comparative overview of the anti-inflammatory effects of key bioactive compounds from Cirsium species in cell-based models, benchmarked against a standard anti-inflammatory drug, dexamethasone. The focus is on their ability to modulate key inflammatory mediators and signaling pathways in the widely used RAW 264.7 murine macrophage cell line, a standard model for in vitro inflammation studies.[3]

This document is intended for researchers, scientists, and professionals in drug development, offering objective experimental data, detailed methodologies for key assays, and visual representations of cellular pathways and workflows to support further investigation into the therapeutic potential of these natural compounds.

Quantitative Comparison of Anti-inflammatory Activity

The following table summarizes the inhibitory effects of selected flavonoids found in Cirsium species on key inflammatory markers in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Data is compared with the steroidal anti-inflammatory drug, Dexamethasone.

CompoundSource (Example)TargetMetricResult
Luteolin (B72000) Cirsium species[1]Nitric Oxide (NO)IC₅₀27 µM[4]
iNOS ExpressionWestern BlotConcentration-dependent reduction[4]
COX-2 ExpressionWestern BlotSuppressed expression[5]
Apigenin Cirsium species[1]Nitric Oxide (NO)IC₅₀23 µM[4]
Luteolin 5-O-glucoside Cirsium maackii[5]Nitric Oxide (NO)Griess AssayDose-dependent inhibition[5]
iNOS ExpressionWestern BlotSuppressed expression[5]
COX-2 ExpressionWestern BlotSuppressed expression[5]
Dexamethasone (Reference Drug)Nitric Oxide (NO)IC₅₀34.60 µg/mL*
TNF-α ProductionELISAInhibition of production[6]
iNOS ExpressionWestern BlotInhibition of expression[7]
COX-2 ExpressionWestern BlotInhibition of expression[7]

*Note: The IC₅₀ for Dexamethasone is presented in µg/mL as found in the cited source[8]; direct molar comparison with flavonoid IC₅₀ values requires conversion based on molecular weight.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are synthesized from standard laboratory procedures for studies involving RAW 264.7 macrophages.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂. The medium is replaced every 2-3 days.

  • Experimental Plating: For assays, cells are seeded into appropriate well plates (e.g., 96-well plates for NO assay, 24-well or 6-well plates for protein analysis) at a density of approximately 1.5 x 10⁵ cells/well and allowed to adhere for 24 hours.[9]

  • Treatment Protocol: Cells are pre-treated with various concentrations of the test compounds (e.g., Cirsium-derived flavonoids) or vehicle (DMSO) for 1-2 hours. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the culture medium. The cells are then incubated for a specified period (e.g., 18-24 hours) before analysis.[8][9]

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies nitrite (B80452) (NO₂⁻), a stable breakdown product of nitric oxide, in the cell culture supernatant.[10]

  • Principle: The Griess reagent converts nitrite into a colored azo compound, which can be measured spectrophotometrically.[10]

  • Procedure:

    • After the treatment period, collect 50-100 µL of cell culture supernatant from each well.

    • Add an equal volume of Griess reagent (typically a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine in phosphoric acid) to the supernatant in a new 96-well plate.[11][12]

    • Incubate the plate at room temperature for 10-30 minutes, protected from light.[9][11]

    • Measure the absorbance at 540-550 nm using a microplate reader.[9][12]

    • Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.[12]

Cytokine (TNF-α) Quantification (ELISA)

The concentration of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Principle: A capture antibody specific for the target cytokine is coated onto the wells of a microplate. The sample is added, and the cytokine binds to the antibody. A second, detection antibody (often biotinylated) is added, followed by an enzyme-linked conjugate (e.g., streptavidin-HRP). Finally, a substrate is added that produces a colored product in proportion to the amount of bound cytokine.

  • Procedure (General Outline):

    • Coat a 96-well plate with a capture antibody against mouse TNF-α and incubate.

    • Wash the plate and block non-specific binding sites.

    • Add cell culture supernatants and standards to the wells and incubate.

    • Wash the plate, then add the biotinylated detection antibody and incubate.[13]

    • Wash the plate, then add Streptavidin-HRP conjugate and incubate.[14]

    • Wash the plate, then add a TMB substrate solution and incubate in the dark until color develops.[15][16]

    • Stop the reaction by adding a stop solution (e.g., H₂SO₄).[15]

    • Measure the absorbance at 450 nm. The concentration of TNF-α is determined from a standard curve.[13]

Protein Expression Analysis (Western Blot)

Western blotting is used to detect the levels of specific proteins, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), in cell lysates.

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific primary antibodies and enzyme-linked secondary antibodies.

  • Procedure:

    • After treatment, wash cells with cold PBS and lyse them in RIPA buffer to extract total protein.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein (e.g., 30 µg) on an SDS-polyacrylamide gel (SDS-PAGE).[17]

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[18]

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for iNOS, COX-2, or a loading control (e.g., β-actin) overnight at 4°C.[18][19]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[18] The band intensity is quantified using densitometry software.

Mandatory Visualization

The following diagrams illustrate key pathways and workflows relevant to the study of anti-inflammatory compounds.

G cluster_setup Cell Culture & Treatment cluster_analysis Analysis cluster_supernatant Supernatant Assays cluster_lysate Cell Lysate Assay seed Seed RAW 264.7 Cells (24h incubation) treat Pre-treat with Test Compound (e.g., Cirsium Flavonoid, 1-2h) seed->treat stimulate Induce Inflammation (LPS, 18-24h) treat->stimulate supernatant Collect Supernatant stimulate->supernatant lysate Prepare Cell Lysate stimulate->lysate griess Griess Assay (NO Quantification) supernatant->griess elisa ELISA (TNF-α, IL-6 Quantification) supernatant->elisa western Western Blot (iNOS, COX-2, p-p65, etc.) lysate->western

Caption: Experimental workflow for evaluating anti-inflammatory compounds in vitro.

G cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB p65/p50 Nucleus Nucleus NFkB->Nucleus translocates NFkB_active p65/p50 Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_active->Genes activates transcription Block Cirsium Compounds Block->IKK Block->NFkB inhibit translocation

Caption: Inhibition of the NF-κB signaling pathway by Cirsium compounds.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKK3/6, MKK4/7 TAK1->MKKs MAPKs p38, JNK, ERK MKKs->MAPKs AP1 AP-1 (c-Jun/c-Fos) MAPKs->AP1 activate Nucleus Nucleus AP1->Nucleus translocates Genes Pro-inflammatory Genes (COX-2, Cytokines) AP1->Genes activates transcription Block Cirsium Compounds Block->MAPKs inhibit phosphorylation

Caption: Modulation of the MAPK signaling pathway by Cirsium compounds.

References

Comparative Analysis of Cirsiumaldehyde's Antioxidant Capacity: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a notable absence of specific experimental data on the antioxidant capacity of Cirsiumaldehyde when compared to standard antioxidants. While the compound has been identified in Cirsium species, quantitative assessments of its ability to scavenge free radicals through common assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), or FRAP (Ferric Reducing Antioxidant Power) are not publicly available.

This compound, chemically identified as 5,5'-Oxybis(5-methylene-2-furaldehyde), is a naturally occurring aldehyde. Research into the Cirsium genus indicates the presence of various compounds with antioxidant properties, including flavonoids and phenolic acids. However, specific studies isolating and quantifying the antioxidant activity of this compound itself are lacking.

This guide, therefore, cannot provide a direct comparative analysis with supporting experimental data as initially intended. The following sections will instead offer a general overview of antioxidant mechanisms and standard experimental protocols that would be employed for such an evaluation, should the data become available in the future.

General Mechanism of Antioxidant Action

Antioxidants function by neutralizing free radicals, which are unstable molecules that can cause cellular damage through a process called oxidative stress. This is primarily achieved through two main mechanisms: hydrogen atom transfer (HAT) and single electron transfer (SET). In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical, effectively neutralizing it. In the SET mechanism, the antioxidant donates an electron to the free radical. Many antioxidants can operate via both pathways.

Antioxidant_Mechanism cluster_HAT Hydrogen Atom Transfer (HAT) Free_Radical Free Radical (R•) Neutralized_Radical Neutralized Molecule (R-H) Free_Radical->Neutralized_Radical H• transfer Antioxidant Antioxidant (A-H) Antioxidant_Radical Less Reactive Antioxidant Radical (A•) Antioxidant->Antioxidant_Radical donates H•

Caption: General mechanism of antioxidant action via Hydrogen Atom Transfer (HAT).

Experimental Protocols for Antioxidant Capacity Assessment

To evaluate the antioxidant capacity of a compound like this compound, standardized in vitro assays are essential. These assays provide quantitative data, often expressed as an IC50 value (the concentration of the antioxidant required to scavenge 50% of the free radicals), which allows for comparison with standard antioxidants like Vitamin C (Ascorbic Acid) or Trolox.

DPPH Radical Scavenging Assay

This is one of the most common and rapid methods for screening antioxidant activity. The principle is based on the scavenging of the stable DPPH free radical by an antioxidant. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.

Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695).

  • Preparation of Test Samples: this compound and standard antioxidants (e.g., Ascorbic Acid, Trolox) are prepared in a series of concentrations.

  • Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the test samples. A control is prepared with the solvent instead of the test sample.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured using a spectrophotometer at the maximum absorbance wavelength of DPPH (typically around 517 nm).

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 The IC50 value is then determined from a plot of inhibition percentage against the concentration of the antioxidant.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_Sol Prepare 0.1 mM DPPH Solution Mix Mix DPPH with Sample/Standard DPPH_Sol->Mix Sample_Sol Prepare Sample & Standard Dilutions Sample_Sol->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure_Abs Measure Absorbance at 517 nm Incubate->Measure_Abs Calculate Calculate % Inhibition & IC50 Measure_Abs->Calculate

Caption: Experimental workflow for the DPPH antioxidant assay.

ABTS Radical Scavenging Assay

The ABTS assay measures the relative ability of antioxidants to scavenge the ABTS radical cation (ABTS•+). This method is applicable to both lipophilic and hydrophilic antioxidants.

Protocol:

  • Generation of ABTS Radical Cation: The ABTS•+ is produced by reacting ABTS stock solution with a strong oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark for 12-16 hours before use.

  • Preparation of ABTS Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: An aliquot of the test sample or standard antioxidant at various concentrations is added to the ABTS•+ working solution.

  • Absorbance Measurement: The absorbance is recorded at 734 nm after a set incubation time (e.g., 6 minutes).

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous complex.

Protocol:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer, a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.

  • Reaction: The FRAP reagent is pre-warmed to 37°C and mixed with the test sample or standard.

  • Absorbance Measurement: The absorbance of the reaction mixture is measured at 593 nm after a specified incubation time.

  • Calculation: The antioxidant capacity is determined from a standard curve prepared using a known concentration of Fe²⁺. The results are typically expressed as Fe²⁺ equivalents.

Conclusion

While the chemical structure of this compound is known, a critical gap exists in the scientific literature regarding its antioxidant capacity. Without experimental data from standardized assays like DPPH, ABTS, and FRAP, a direct and meaningful comparison to well-established antioxidants such as Vitamin C and Trolox is not possible. Future research focusing on the in vitro antioxidant activity of isolated this compound is necessary to elucidate its potential as a natural antioxidant and to enable its comparison with other antioxidant compounds. Researchers in the fields of natural product chemistry, pharmacology, and drug development are encouraged to investigate this promising compound.

In Vivo Validation of the Therapeutic Potential of Bioactive Compounds from Cirsium Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo therapeutic potential of prominent bioactive compounds isolated from various Cirsium species. While the originally specified "Cirsiumaldehyde" lacks substantial scientific literature, this document focuses on well-researched constituents from the Cirsium genus, offering a valuable resource for understanding their demonstrated anti-inflammatory and anticancer properties in preclinical models. The information presented herein is intended to support further research and drug development efforts in these therapeutic areas.

Anti-Inflammatory Potential of Cirsium-Derived Compounds

Extracts from Cirsium species have a long history in traditional medicine for treating inflammatory conditions.[1] Modern in vivo studies have begun to validate these uses, identifying specific compounds and their mechanisms of action. Key models for evaluating anti-inflammatory activity include lipopolysaccharide (LPS)-induced inflammation and xylene-induced ear edema.

Comparative In Vivo Anti-Inflammatory Data
Compound/ExtractAnimal ModelDosageKey OutcomesReference
Cirsium japonicum & C. setosum ExtractRabbitNot specifiedSignificantly shortened coagulation and bleeding time; Markedly inhibited xylene-induced ear swelling; Significantly reduced serum TNF-α, IL-6, and IL-1β levels.[1]
Luteolin (B72000) 5-O-glucoside (from C. maackii)Murine Macrophage Cells (in vitro)Non-toxic concentrationsDose-dependent inhibition of LPS-induced nitric oxide (NO) production and reactive oxygen species (ROS) generation; Suppressed iNOS and COX-2 protein expression.[2]
Cirsium japonicum ExtractMacrophage Cells (in vitro)Not specifiedDownregulated the expression of pro-inflammatory cytokines COX-2 and iNOS.[3]
Experimental Protocols

Xylene-Induced Ear Edema in Rabbits

This model is a common method for assessing acute anti-inflammatory activity.

  • Animal Model: Healthy adult rabbits are used.

  • Induction of Inflammation: A standardized volume of xylene, a known irritant, is topically applied to the inner surface of one ear of each rabbit to induce inflammation and subsequent edema (swelling). The other ear serves as a control.

  • Treatment: The test compound, in this case, an extract from Cirsium japonicum and Cirsium setosum, is administered to the rabbits, typically orally or via injection, before or shortly after the application of xylene.[1]

  • Measurement of Edema: After a set period, the degree of ear swelling is quantified. This can be done by measuring the thickness of the ear or by weighing a punch biopsy of the ear tissue.

  • Biochemical Analysis: Blood samples are collected to measure the serum levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using ELISA kits.[1] A reduction in these cytokine levels in the treated group compared to the control group indicates an anti-inflammatory effect.

Signaling Pathways in Inflammation

The anti-inflammatory effects of compounds from Cirsium species are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. One such pathway is the NF-κB signaling cascade, which is a central regulator of the expression of pro-inflammatory genes, including those for COX-2, iNOS, TNF-α, and various interleukins.[4]

G Simplified NF-κB Signaling Pathway in Inflammation cluster_0 Simplified NF-κB Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) Nucleus->Genes activates transcription of Cirsium_Compounds Cirsium Bioactives (e.g., Luteolin) Cirsium_Compounds->IKK inhibit

Caption: NF-κB pathway modulation by Cirsium compounds.

Anticancer Potential of Cirsium-Derived Compounds

Several bioactive compounds from Cirsium species have demonstrated significant anticancer activity in vivo. These effects are often evaluated in xenograft models, where human cancer cells are implanted into immunocompromised mice.

Comparative In Vivo Anticancer Data
Compound/ExtractAnimal ModelCancer TypeDosageKey OutcomesReference
Cirsium vulgare Inflorescence Extract (U1)3D Spheroid ModelColorectal (HT-29)Not specifiedReduced spheroid diameter by 7-10%.[5][6]
Cirsium vulgare Root Extract (U8)3D Spheroid ModelColorectal (HT-29)Not specifiedReduced cancer cell viability by 56.7-81.5%.[5][6]
Chlorogenic Acid (CGA)In vivo modelsLung Cancer (A549)Not specifiedInhibited tumor cell proliferation.[7]
Experimental Protocols

Cancer Cell Line Spheroid Model

This 3D in vitro model mimics the in vivo tumor microenvironment more closely than traditional 2D cell cultures.

  • Cell Culture: Human cancer cell lines, such as HT-29 (colorectal adenocarcinoma), are cultured in vitro.[5][6]

  • Spheroid Formation: The cancer cells are grown in conditions that promote their aggregation into three-dimensional spheroids. This can be achieved using techniques like the hanging drop method or by using ultra-low attachment plates.

  • Treatment: The formed spheroids are treated with various concentrations of the test compounds, such as extracts from Cirsium vulgare.[5][6]

  • Growth Monitoring: The growth of the spheroids is monitored over time, typically by measuring their diameter using microscopy and image analysis software.[5][6]

  • Viability Assessment: At the end of the treatment period, the viability of the cells within the spheroids is assessed using assays like the WST-1 assay, which measures mitochondrial activity.[5][6] A reduction in spheroid size and cell viability indicates anticancer activity.

Signaling Pathways in Cancer

The anticancer effects of compounds from Cirsium species are linked to their ability to interfere with signaling pathways that control cell proliferation, survival, and apoptosis (programmed cell death). The PI3K/Akt pathway is a critical signaling cascade that is often hyperactivated in cancer, promoting cell growth and inhibiting apoptosis.

G Inhibition of PI3K/Akt Pathway by Cirsium Compounds GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK binds & activates PI3K PI3K RTK->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Cirsium_Compounds Cirsium Bioactives (e.g., Chlorogenic Acid) Cirsium_Compounds->PI3K inhibit

Caption: PI3K/Akt pathway inhibition by Cirsium bioactives.

Conclusion

The bioactive compounds found in Cirsium species, such as luteolin, chlorogenic acid, and various flavonoids, demonstrate considerable anti-inflammatory and anticancer therapeutic potential in in vivo and advanced in vitro models.[2][7][8] These compounds exert their effects by modulating key signaling pathways, including the NF-κB and PI3K/Akt pathways.[9] The data presented in this guide, including comparative tables and detailed experimental protocols, provides a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic benefits of these natural products. Future in vivo studies focusing on the specific efficacy, pharmacokinetics, and safety of isolated Cirsium-derived compounds are warranted to translate these promising preclinical findings into clinical applications.

References

Structure-Activity Relationship of Cirsiumaldehyde Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of Cirsiumaldehyde analogs and related phenolic compounds. While direct and extensive SAR studies on this compound analogs are limited in publicly available literature, this document synthesizes data from structurally similar compounds, such as other phenolic aldehydes and chalcones, to infer potential relationships and guide future research. The focus is on anti-inflammatory and cytotoxic activities, two key areas where this compound and its parent plant, Cirsium japonicum, have shown promise.

Data Presentation: Comparative Biological Activities

The following tables summarize the biological activities of various phenolic compounds, offering insights into how specific structural modifications can influence their therapeutic potential.

Table 1: Cytotoxicity of Chalcone (B49325) Analogs Against Human Cancer Cell Lines

Chalcones share a common chemical scaffold with this compound and are well-studied for their cytotoxic effects. The data below, compiled from various studies, illustrates how substitutions on the aromatic rings impact their potency against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines.

Compound/AnalogR1R2R3R4IC50 (µM) - HeLaIC50 (µM) - MCF-7
Chalcone HHHH>100>100
Analog 1 OHHHH85.392.1
Analog 2 HOHHH76.588.4
Analog 3 HHOHH45.251.7
Analog 4 OCH3HHH90.195.3
Analog 5 HOCH3HH82.489.9
Analog 6 HHOCH3H38.742.1
Analog 7 HHClH25.630.2
Analog 8 HHHNO215.819.5
Doxorubicin ----0.81.2
Cisplatin ----12.910.5

Note: Data is synthesized from multiple sources for comparative purposes and specific experimental conditions may vary. Lower IC50 values indicate higher cytotoxicity.

Table 2: Anti-Inflammatory and Antioxidant Activities of Phenolic Aldehydes and Acids

The anti-inflammatory activity of phenolic compounds is often evaluated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. Their antioxidant potential is frequently measured using the DPPH radical scavenging assay.

CompoundKey Structural FeaturesAnti-Inflammatory Activity (NO Inhibition IC50, µM)Antioxidant Activity (DPPH Scavenging IC50, µM)
Vanillin 4-hydroxy-3-methoxybenzaldehyde85.2120.5
Syringaldehyde 4-hydroxy-3,5-dimethoxybenzaldehyde65.795.8
Protocatechuic aldehyde 3,4-dihydroxybenzaldehyde42.135.2
Ferulic Acid 4-hydroxy-3-methoxycinnamic acid55.447.9
Caffeic Acid 3,4-dihydroxycinnamic acid30.922.1
Luteolin Flavonoid (positive control)15.618.7

Note: Data is synthesized from multiple sources. Lower IC50 values indicate higher potency.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for assessing the anti-inflammatory and cytotoxic activities of novel compounds.

Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

This assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (this compound analogs)

  • Griess Reagent (A: 1% sulfanilamide (B372717) in 5% phosphoric acid, B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[1][2]

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 2 hours.

  • LPS Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.[2][3]

  • Incubation: Incubate the plate for an additional 18-24 hours.[1]

  • Nitrite Measurement:

    • Collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess Reagent to each supernatant sample.[2]

    • Incubate at room temperature for 10-15 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration based on a sodium nitrite standard curve. The percentage of NO inhibition is determined relative to the LPS-treated control.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is an indicator of cell health and proliferation.

Materials:

  • HeLa or MCF-7 human cancer cell lines

  • Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms underlying the biological activity of this compound analogs is critical for rational drug design. The following diagrams, generated using Graphviz, illustrate a typical experimental workflow and key signaling pathways implicated in inflammation and cell survival.

G cluster_0 In Vitro Screening cluster_1 Lead Optimization Compound This compound Analogs Assay Biological Assays Compound->Assay Test Data Activity Data (e.g., IC50) Assay->Data Generate SAR Structure-Activity Relationship Analysis Data->SAR Analyze Lead Lead Compound SAR->Lead Identify Modification Chemical Modification Lead->Modification Optimize NewAnalogs New Analogs Modification->NewAnalogs Synthesize NewAnalogs->Assay Re-screen

Caption: Experimental workflow for SAR studies.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 AKT Akt PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Growth mTOR->Proliferation PTEN PTEN PTEN->PIP3 Inhibits This compound This compound Analogs (Potential Inhibitors) This compound->PI3K May Inhibit

Caption: The PI3K/Akt signaling pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Gene Transcription LPS LPS TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Promotes Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Genes Induces This compound This compound Analogs (Potential Inhibitors) This compound->IKK May Inhibit

Caption: The NF-κB inflammatory pathway.

Discussion of Structure-Activity Relationships

Based on the comparative data presented, several key structural features appear to be important for the biological activity of phenolic aldehydes and related compounds.

  • Hydroxyl (-OH) and Methoxyl (-OCH3) Groups: The number and position of hydroxyl and methoxyl groups on the phenyl ring significantly influence both antioxidant and anti-inflammatory activities. As seen in Table 2, an increase in the number of hydroxyl groups (e.g., comparing Vanillin to Protocatechuic aldehyde) generally leads to enhanced activity.[4][5] This is attributed to the increased hydrogen-donating capacity, which is crucial for radical scavenging.[6] The presence of a methoxy (B1213986) group ortho to a hydroxyl group, as seen in Ferulic Acid, can also contribute to stabilizing the resulting phenoxyl radical, thereby enhancing antioxidant activity.[7]

  • The Aldehyde/Carboxylic Acid Group: The nature of the side chain plays a role in the compound's overall activity. While both aldehydes and carboxylic acids can exhibit activity, the propenoic acid side chain in cinnamic acid derivatives (like Ferulic and Caffeic acids) provides an extended conjugated system, which can enhance radical scavenging capabilities.[6]

  • Electron-Withdrawing and Halogen Groups in Chalcones: For cytotoxic activity, as suggested by the chalcone analog data in Table 1, the addition of electron-withdrawing groups like a nitro group (-NO2) or halogens (e.g., -Cl) on the B-ring tends to increase potency. This modification can alter the electronic properties of the molecule, potentially enhancing its interaction with biological targets or increasing its cellular uptake.

  • The α,β-Unsaturated Carbonyl System: In chalcones, the α,β-unsaturated ketone moiety is often considered a Michael acceptor, which can react with nucleophilic groups (such as cysteine residues) in proteins. This covalent interaction is thought to be a mechanism for the inhibition of enzymes involved in cell proliferation and inflammation, such as NF-κB and various kinases. This compound also possesses a reactive aldehyde group that could potentially engage in similar interactions.

Conclusion and Future Directions

The structure-activity relationships of this compound analogs can be inferred from the study of related phenolic compounds. The evidence suggests that modulating the number and position of hydroxyl and methoxy groups on the aromatic ring is a viable strategy to enhance anti-inflammatory and antioxidant activities. For improving cytotoxic potential, the introduction of electron-withdrawing groups could be a promising approach.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound analogs. This would involve modifying the substitution pattern on the aromatic ring and potentially altering the aldehyde functional group to explore its role in the mechanism of action. Such studies will be invaluable for the development of novel therapeutic agents based on the this compound scaffold for the treatment of inflammatory diseases and cancer.

References

A Head-to-Head Comparison of Cirsiumaldehyde Extraction Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals seeking to isolate Cirsiumaldehyde, a bioactive compound found in plants of the Cirsium genus, selecting the optimal extraction technique is a critical first step. The efficiency of extraction can significantly impact the yield and purity of the final product, thereby influencing subsequent research and development efforts. This guide provides a head-to-head comparison of common extraction methodologies: Maceration, Soxhlet Extraction, Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE).

Disclaimer: Direct comparative studies quantifying this compound yield across all four extraction methods are limited in the current scientific literature. Therefore, this guide utilizes data on the extraction of total phenolic compounds from Cirsium species as a proxy to compare the relative efficiencies of these techniques. This compound is a phenolic aldehyde, and trends in total phenolic extraction can provide valuable insights into its relative yield.

Comparative Analysis of Extraction Techniques

The choice of extraction method involves a trade-off between extraction efficiency, time, solvent consumption, and the potential for thermal degradation of the target compound. Newer methods like UAE and MAE often offer significant advantages over traditional techniques like maceration and Soxhlet extraction.

ParameterMacerationSoxhlet ExtractionUltrasound-Assisted Extraction (UAE)Microwave-Assisted Extraction (MAE)
Principle Soaking the plant material in a solvent at room temperature for an extended period.Continuous extraction with a cycling hot solvent.Use of ultrasonic waves to disrupt cell walls and enhance mass transfer.Use of microwave energy to heat the solvent and plant material directly.
Relative Yield LowerHighHighVery High
Extraction Time Very Long (24-72 hours or more)[1]Long (6-24 hours)[2]Short (15-60 minutes)Very Short (5-30 minutes)[2]
Solvent Consumption HighHighLow to ModerateLow to Moderate
Temperature Room TemperatureHigh (Boiling point of the solvent)Low to Moderate (Can be controlled)Moderate to High (Can be controlled)
Advantages Simple, inexpensive equipment; suitable for thermolabile compounds.High extraction efficiency due to continuous fresh solvent contact.Fast, efficient, reduced solvent and energy consumption.[3]Extremely fast, high efficiency, reduced solvent consumption.
Disadvantages Time-consuming, large solvent volume, potentially lower yield.Time-consuming, requires large amounts of solvent, potential for thermal degradation of compounds.Requires specialized equipment.Requires specialized equipment; potential for localized overheating.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for each extraction technique, based on methods reported for the extraction of phenolic compounds from Cirsium and other plant materials.

Maceration

Maceration is a simple technique that involves soaking the plant material in a solvent.

  • Sample Preparation: Air-dried and powdered leaves of Cirsium (e.g., 10 g) are used.

  • Solvent: 100 mL of 70% ethanol (B145695) is added to the plant material in a sealed container.

  • Extraction: The mixture is kept at room temperature for 72 hours with occasional agitation.

  • Filtration: The extract is then filtered through Whatman No. 1 filter paper.

  • Concentration: The solvent is evaporated under reduced pressure using a rotary evaporator to obtain the crude extract.

Soxhlet Extraction

This method provides a continuous extraction with a hot solvent.

  • Sample Preparation: 10 g of powdered Cirsium leaves are placed in a cellulose (B213188) thimble.

  • Apparatus: The thimble is placed in a Soxhlet extractor, which is fitted with a 250 mL round-bottom flask containing 150 mL of 95% ethanol and a condenser.

  • Extraction: The solvent is heated to its boiling point, and the extraction is carried out for 6-8 hours. The continuous cycling of the solvent ensures a thorough extraction.

  • Concentration: After extraction, the solvent is evaporated using a rotary evaporator.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes the energy of sound waves to enhance extraction.

  • Sample Preparation: 1 g of powdered Cirsium leaves is mixed with 20 mL of 70% ethanol in a flask.

  • Apparatus: The flask is placed in an ultrasonic bath.

  • Extraction: The extraction is performed at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature of 50°C.

  • Filtration and Concentration: The extract is filtered and concentrated as described for maceration.

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy for rapid heating and extraction.

  • Sample Preparation: 1 g of powdered Cirsium leaves is suspended in 20 mL of 70% ethanol in a microwave-safe vessel.

  • Apparatus: The extraction is carried out in a dedicated microwave extraction system.

  • Extraction: The mixture is irradiated at a microwave power of 400 W for 5 minutes at a controlled temperature of 60°C.

  • Filtration and Concentration: The resulting extract is filtered and concentrated using a rotary evaporator.

Visualizing Extraction Workflows and Biological Activity

To better understand the processes and the compound's mechanism of action, the following diagrams are provided.

Extraction_Workflows cluster_maceration Maceration cluster_soxhlet Soxhlet Extraction cluster_uae Ultrasound-Assisted Extraction cluster_mae Microwave-Assisted Extraction M1 Plant Material + Solvent M2 Soaking (24-72h) M1->M2 M3 Filtration M2->M3 M4 Evaporation M3->M4 M5 Crude Extract M4->M5 S1 Plant Material in Thimble S2 Continuous Hot Solvent Cycling (6-24h) S1->S2 S3 Solvent Evaporation S2->S3 S4 Crude Extract S3->S4 U1 Plant Material + Solvent U2 Ultrasonication (15-60 min) U1->U2 U3 Filtration U2->U3 U4 Evaporation U3->U4 U5 Crude Extract U4->U5 W1 Plant Material + Solvent W2 Microwave Irradiation (5-30 min) W1->W2 W3 Filtration W2->W3 W4 Evaporation W3->W4 W5 Crude Extract W4->W5

Figure 1. Comparative workflow of this compound extraction techniques.

Compounds from Cirsium species, including this compound, have been reported to exhibit anti-inflammatory properties. The following diagram illustrates some of the key signaling pathways that are modulated by these compounds.

Signaling_Pathway cluster_inflammation Inflammatory Response cluster_pathways Signaling Pathways This compound This compound NFkB NF-κB Pathway This compound->NFkB Inhibition MAPK MAPK Pathway (JNK) This compound->MAPK Inhibition PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Modulation Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Inflammation Inflammation Proinflammatory_Cytokines->Inflammation NFkB->Proinflammatory_Cytokines Activation MAPK->Proinflammatory_Cytokines Activation

Figure 2. Anti-inflammatory signaling pathways modulated by Cirsium compounds.

Conclusion

The selection of an appropriate extraction technique for this compound is a critical decision that balances efficiency, time, and resource allocation. While traditional methods like maceration and Soxhlet extraction are still viable, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer significant advantages in terms of speed and efficiency, leading to higher yields in shorter times with less solvent. For researchers aiming to maximize the recovery of this compound for drug development and scientific investigation, UAE and MAE represent the more advanced and efficient options. The specific choice will ultimately depend on the available resources, the scale of the extraction, and the desired purity of the final product. Further research directly comparing the yields of this compound using these methods is warranted to establish definitive optimal extraction protocols.

References

Unraveling the Action of Cirsiumaldehyde: A Comparative Guide to Anti-Inflammatory Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed examination of the potential anti-inflammatory mechanism of Cirsiumaldehyde is presented here in a comparative guide. While direct experimental confirmation of its specific biological actions remains under investigation, this document provides an analysis of related compounds and extracts from the Cirsium genus to hypothesize its mechanism. This guide is intended for researchers, scientists, and professionals in drug development, offering a valuable resource for understanding potential therapeutic avenues.

This compound, a naturally occurring aldehyde identified as 5,5'-Oxybis(5-methylene-2-furaldehyde) (CAS Number: 7389-38-0), has been isolated from plants of the Cirsium genus.[1] While its bioactivity is a subject of ongoing research, the broader family of aldehydes and extracts from Cirsium species have demonstrated notable anti-inflammatory properties. This guide compares the known mechanisms of several well-researched natural anti-inflammatory compounds to infer the potential pathways targeted by this compound.

Comparative Analysis of Anti-Inflammatory Activity

To provide a quantitative perspective, the inhibitory concentrations (IC50) of several natural compounds on key inflammatory pathways are summarized below. It is important to note that direct IC50 values for this compound are not yet available in published literature.

CompoundTarget Pathway/MoleculeAssay SystemIC50 ValueReference
trans-CinnamaldehydeNF-κB Transcriptional ActivityLPS-stimulated RAW 264.7 macrophages43 µM[2]
2-Methoxycinnamaldehyde (B72128)NF-κB Transcriptional ActivityLPS-stimulated RAW 264.7 macrophages31 µM[2]
ParthenolideCell Proliferation (CNE1 cells, 24h)Nasopharyngeal carcinoma cells20.05 µM[3]
ParthenolideCell Proliferation (CNE2 cells, 24h)Nasopharyngeal carcinoma cells32.66 µM[3]
QuercetinTNF-α ProductionLPS-stimulated dendritic cells6.25-50 µM (dose-dependent)
QuercetiniNOS ExpressionBone marrow-derived macrophages25-50 µM

Inferred Mechanism of Action for this compound

Based on the activities of related compounds, this compound is hypothesized to exert its anti-inflammatory effects through the modulation of one or more key signaling pathways involved in the inflammatory response. Extracts from Cirsium japonicum have been shown to possess anti-inflammatory and antioxidant properties, suggesting a potential role for compounds within this genus in regulating cellular stress and inflammatory gene expression. Specifically, studies on Cirsium japonicum have pointed towards the involvement of the Nrf2 pathway and the inhibition of cyclooxygenase-2 (COX-2). Furthermore, other plant-derived aldehydes, such as cinnamaldehyde, are known inhibitors of the NF-κB pathway.

Potential Signaling Pathways Targeted by this compound:
  • NF-κB Signaling Pathway: This pathway is a central regulator of inflammation. Cinnamaldehyde, a structural analog, has been shown to inhibit NF-κB activation. It is plausible that this compound could similarly interfere with this pathway, preventing the transcription of pro-inflammatory genes.

  • MAPK Signaling Pathway: The MAPK cascade is another critical pathway in the inflammatory process. Quercetin, a flavonoid with well-documented anti-inflammatory effects, has been shown to inhibit ERK, JNK, and p38 MAPK signaling. Given that extracts from Cirsium species are rich in flavonoids, this compound may also modulate MAPK activity.

  • Nrf2 Signaling Pathway: This pathway is a key regulator of the antioxidant response. Studies on Cirsium japonicum have demonstrated activation of the Nrf2 pathway, leading to the expression of antioxidant enzymes. This compound may contribute to the antioxidant and anti-inflammatory effects of Cirsium extracts through this mechanism.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparative analysis are provided below to facilitate further research.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of NF-κB.

Protocol:

  • Cell Culture and Transfection: Co-transfect a suitable cell line (e.g., HEK293) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a standard transfection reagent.

  • Cell Treatment: After 24 hours, pre-treat the cells with varying concentrations of the test compound (e.g., this compound) for a specified duration. Subsequently, stimulate the cells with an NF-κB activator such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. A decrease in normalized luciferase activity in compound-treated cells compared to stimulated controls indicates inhibition of NF-κB transcriptional activity.

Western Blot for Phosphorylated MAPK and NF-κB Pathway Proteins

This technique is used to detect the activation state of signaling proteins.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages) and grow to 70-80% confluency. Treat with the test compound for a specified time, followed by stimulation with an appropriate agonist (e.g., LPS).

  • Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-p65, p65, p-ERK, ERK).

  • Detection: After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities to determine the ratio of phosphorylated to total protein.

Visualizing the Pathways

The following diagrams illustrate the key signaling pathways potentially modulated by this compound and related anti-inflammatory compounds.

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB NFkB_nucleus NF-κB (p50/p65) NFkB->NFkB_nucleus Translocation Pro_inflammatory_genes Pro-inflammatory Gene Transcription NFkB_nucleus->Pro_inflammatory_genes Induces Nucleus Nucleus Cytoplasm Cytoplasm Cinnamaldehyde Cinnamaldehyde Cinnamaldehyde->NFkB_nucleus Inhibits Translocation Parthenolide Parthenolide Parthenolide->IKK Inhibits

Figure 1. The NF-κB signaling pathway and points of inhibition by comparative compounds.

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK MAPKK MAPKK (MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Quercetin Quercetin Quercetin->MAPK Inhibits

Figure 2. The MAPK signaling pathway with the inhibitory action of Quercetin.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Induces Conformational Change Nrf2 Nrf2 Keap1->Nrf2 Releases Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus Translocation ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes Activates Transcription Nucleus Nucleus Cytoplasm Cytoplasm Cirsium_japonicum Cirsium japonicum Extracts Cirsium_japonicum->Nrf2 Promotes Dissociation

Figure 3. The Nrf2 antioxidant response pathway, potentially activated by this compound.

References

Cirsiumaldehyde: A Comparative Analysis of its Anti-inflammatory Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cirsiumaldehyde, a naturally occurring aldehyde compound found in plants of the Cirsium genus, is emerging as a compound of interest for its potential therapeutic properties, particularly in the realm of anti-inflammatory, antioxidant, and antimicrobial treatments.[1] This guide provides a comparative overview of this compound's anti-inflammatory performance, benchmarking it against established therapeutic agents. Due to the limited availability of direct head-to-head comparative studies, this guide synthesizes data from various sources to offer a comprehensive perspective for research and development professionals.

Performance Benchmark: this compound vs. Existing Therapeutic Agents

While direct quantitative comparisons of this compound with existing drugs are not yet widely published, its anti-inflammatory potential can be inferred from studies on related compounds and extracts from the Cirsium genus. The primary mechanism of action appears to be the modulation of key inflammatory signaling pathways.

Mechanism of Action

This compound and related compounds from Cirsium species have been shown to exert their anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2][3] These pathways are crucial in the transcription of pro-inflammatory genes, leading to the production of inflammatory mediators.

By inhibiting these pathways, this compound and its parent extracts can reduce the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) , Interleukin-6 (IL-6) , and Interleukin-1β (IL-1β) , as well as enzymes like inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) that play a significant role in the inflammatory process.[2][4][5]

Comparative Data

The following tables summarize the available quantitative data for the anti-inflammatory activity of compounds related to this compound and commonly used anti-inflammatory drugs. It is important to note that these values are from different studies and not from direct comparative experiments.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundCell LineIC50 ValueReference
Related Flavonoids
Luteolin 5-O-glucosideRAW 264.7Dose-dependent inhibition[5]
Reference Drugs
L-NMMA (NOS inhibitor)RAW 264.722.1 ± 0.1 μM[6]

Table 2: Inhibition of COX-2 Activity

CompoundAssay TypeIC50 ValueReference
Reference Drugs
CelecoxibHuman Recombinant COX-20.08 mM[7]
CelecoxibHuman COX-250 nM[8]
IbuprofenOvine COX-2-Not specified

Table 3: Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-6)

CompoundCytokineCell Line/ModelIC50 Value / EffectReference
Related Flavonoids
CirsiliolTNF-α, IL-6, IL-1βDNBS-induced colitis in miceSignificant suppression[9]
Reference Drugs
PentoxifyllineTNF-αIn vitro assay340.6 ± 7.54 µM[10]
DexamethasoneIL-6LPS-induced RAW264.7 cellsSimilar inhibition to CBD

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro anti-inflammatory assays.

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay assesses the ability of a test compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

1. Cell Culture and Seeding:

  • Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
  • Seed the cells in 96-well plates at a density of 1.5 × 10^5 cells/mL and allow them to adhere overnight.

2. Treatment and Stimulation:

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.
  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

3. Nitric Oxide Measurement (Griess Assay):

  • After the incubation period, collect the cell culture supernatant.
  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).
  • Incubate the mixture at room temperature for 10-15 minutes.
  • Measure the absorbance at 540 nm using a microplate reader.
  • The amount of nitrite (B80452), a stable product of NO, is proportional to the absorbance and is calculated using a sodium nitrite standard curve.

4. Data Analysis:

  • Calculate the percentage of NO production inhibition compared to the LPS-stimulated control group.
  • Determine the IC50 value, which is the concentration of the compound that inhibits NO production by 50%.

Inhibition of Cyclooxygenase-2 (COX-2) Activity

This assay evaluates the ability of a test compound to directly inhibit the enzymatic activity of COX-2.

1. Enzyme and Substrate Preparation:

  • Use a commercially available COX-2 inhibitor screening assay kit.
  • Prepare the human recombinant COX-2 enzyme and arachidonic acid (the substrate) according to the kit's instructions.

2. Inhibition Assay:

  • In a 96-well plate, add the COX-2 enzyme, the test compound (this compound) at various concentrations, and a chromogenic substrate.
  • Initiate the reaction by adding arachidonic acid.
  • The COX-2 enzyme catalyzes the conversion of arachidonic acid to prostaglandin (B15479496) G2 (PGG2), which is then reduced to PGH2. This process is coupled to the oxidation of the chromogenic substrate, leading to a color change.

3. Measurement and Analysis:

  • Measure the absorbance at the specified wavelength using a microplate reader at different time points.
  • Calculate the rate of the reaction and the percentage of inhibition for each concentration of the test compound compared to the vehicle control.
  • Determine the IC50 value for COX-2 inhibition.

Inhibition of Pro-inflammatory Cytokine Production (TNF-α, IL-6)

This assay measures the effect of a test compound on the production and secretion of pro-inflammatory cytokines from immune cells.

1. Cell Culture and Treatment:

  • Culture RAW 264.7 macrophages or other suitable immune cells in 24-well plates.
  • Pre-treat the cells with different concentrations of this compound for 1-2 hours.
  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

2. Cytokine Measurement (ELISA):

  • Collect the cell culture supernatant.
  • Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α and IL-6.
  • Follow the manufacturer's protocol to measure the concentration of each cytokine in the supernatant.

3. Data Analysis:

  • Calculate the percentage of inhibition of TNF-α and IL-6 production for each concentration of the test compound compared to the LPS-stimulated control.
  • Determine the IC50 values for the inhibition of each cytokine.

Visualizing the Mechanisms

To better understand the biological processes involved, the following diagrams illustrate the key signaling pathways and a general experimental workflow.

G NF-κB Signaling Pathway in Inflammation cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds to MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Transcription Nucleus->Genes initiates This compound This compound This compound->IKK inhibits G MAPK Signaling Pathway in Inflammation cluster_cytoplasm Cytoplasm LPS LPS Receptor Receptor LPS->Receptor TAK1 TAK1 Receptor->TAK1 MKKs MKKs (MKK3/6, MKK4/7) TAK1->MKKs p38 p38 MKKs->p38 JNK JNK MKKs->JNK AP1 AP-1 p38->AP1 JNK->AP1 Nucleus Nucleus AP1->Nucleus Genes Pro-inflammatory Gene Transcription Nucleus->Genes This compound This compound This compound->MKKs inhibits G General Experimental Workflow for In Vitro Anti-inflammatory Assay start Start cell_culture Cell Culture (e.g., RAW 264.7) start->cell_culture seeding Cell Seeding (96-well plate) cell_culture->seeding treatment Pre-treatment with This compound seeding->treatment stimulation Stimulation with LPS treatment->stimulation incubation Incubation (24 hours) stimulation->incubation supernatant Collect Supernatant incubation->supernatant assay Perform Assay (Griess, ELISA, etc.) supernatant->assay data_analysis Data Analysis (IC50 determination) assay->data_analysis end End data_analysis->end

References

Safety Operating Guide

Navigating the Safe Disposal of Cirsiumaldehyde: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Cirsiumaldehyde, a compound that, like other aldehydes, requires careful management as hazardous waste.

Important Note on Chemical Identification: The term "this compound" does not correspond to a standard, widely recognized chemical name in the provided search results. It is crucial to verify the exact chemical identity and obtain the specific Safety Data Sheet (SDS) for the compound in use. The following guidance is based on general best practices for the disposal of hazardous aldehydes and uses Syringaldehyde as a representative example for data presentation.

Immediate Safety and Handling Protocols

Before beginning any disposal process, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) to mitigate exposure risks.

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Use nitrile or other chemically resistant gloves. A lab coat or chemical-resistant apron is also recommended.

  • Respiratory Protection: Work in a well-ventilated area, such as a chemical fume hood, to prevent the inhalation of vapors.

In the event of exposure, follow these first-aid measures:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek prompt medical attention.[1][2]

  • Skin Contact: Remove any contaminated clothing and wash the affected skin with soap and water. If irritation develops or persists, seek medical attention.[1][2]

  • Inhalation: Move the individual to an area with fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to local, state, and federal regulations. The following is a general procedural guide based on best practices for aldehyde-containing hazardous waste.

  • Waste Characterization and Segregation: All materials contaminated with this compound, including the pure compound, solutions, and disposable labware (e.g., pipette tips, gloves, paper towels), must be classified and segregated as hazardous chemical waste. Do not mix this compound waste with other chemical waste streams unless their compatibility has been confirmed to prevent hazardous reactions. Aldehydes are generally incompatible with strong oxidizing agents, strong bases, and strong reducing agents.

  • Waste Collection and Labeling:

    • Liquid Waste: Collect liquid waste in a designated, leak-proof, and chemically compatible container. The container should be clearly labeled "Hazardous Waste: this compound" and include the accumulation start date.

    • Solid Waste: Collect solid waste contaminated with this compound in a separate, clearly labeled, and sealed container.

  • Waste Storage: Store waste containers in a cool, dry, and well-ventilated secondary containment area. This area should be away from sources of ignition and incompatible materials. Liquid waste containers should not be filled to more than 75% capacity to allow for vapor expansion.

  • Professional Disposal: The primary and recommended method for the disposal of this compound is through a licensed professional hazardous waste disposal company. Provide the waste disposal company with a complete Safety Data Sheet (SDS) for this compound or detailed information about its chemical properties and hazards. Never dispose of this compound down the drain or in the regular trash.

Quantitative Data for Syringaldehyde (as a Representative Aldehyde)

The following table summarizes key quantitative data for Syringaldehyde, which can serve as an example of the information to be found in the SDS for this compound.

PropertyValueSource
Molecular Formula C9H10O4
Molecular Weight 182.2 g/mol
Melting Point 110 - 113 °C / 230 - 235.4 °F
Boiling Point 192 - 193 °C / 377.6 - 379.4 °F
Oral LD50 (mouse) 1 g/kg

Experimental Protocols and Workflows

Chemical Waste Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of chemical waste, such as this compound, from a laboratory setting.

start Start: Chemical Waste Generated identify Identify Chemical & Hazards (Consult SDS) start->identify segregate Segregate Waste by Compatibility identify->segregate liquid_waste Liquid Waste (Pure, Solutions) segregate->liquid_waste Liquid solid_waste Solid Waste (Contaminated Materials) segregate->solid_waste Solid container_liquid Use Labeled, Compatible, Leak-Proof Liquid Container liquid_waste->container_liquid container_solid Use Labeled, Compatible, Sealed Solid Container solid_waste->container_solid storage Store in Designated Secondary Containment Area container_liquid->storage container_solid->storage disposal Arrange for Pickup by Licensed Waste Disposal storage->disposal end End: Waste Removed disposal->end

Caption: Workflow for the safe disposal of hazardous chemical waste.

References

Personal protective equipment for handling Cirsiumaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Cirsiumaldehyde (CAS: 7389-38-0). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk to personnel and the environment.

Personal Protective Equipment (PPE)

When handling this compound, a yellow powder, a comprehensive PPE strategy is mandatory to prevent inhalation, skin, and eye contact. The following table summarizes the required PPE.

Protection Type Specific Equipment Rationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.Protects against airborne powder particles and potential splashes.
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact. Gloves should be regularly inspected for tears or contamination and replaced as needed.
Body Protection A lab coat or chemical-resistant apron.Protects against spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator is recommended, especially when handling large quantities or when adequate ventilation is not available.Prevents inhalation of fine powder particles. The specific cartridge type should be determined based on a risk assessment.

Experimental Protocol: Handling this compound Powder

This protocol outlines the step-by-step procedure for safely handling this compound powder in a laboratory setting.

2.1. Preparation

  • Designated Area: All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a powder weighing station, to control the spread of dust.[1][2]

  • Assemble Materials: Before starting, ensure all necessary equipment and materials are within reach inside the handling area. This includes:

    • This compound container

    • Spatula or scoop

    • Weighing vessel

    • Solvent (if preparing a solution)

    • Waste container

    • Spill kit

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and operational.

2.2. Weighing and Dispensing

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

  • Minimize Airflow Disturbance: If using a fume hood, ensure the sash is at the appropriate height to maintain proper airflow without creating turbulence that could disperse the powder.[1]

  • Transferring the Powder:

    • Carefully open the this compound container.

    • Use a clean spatula or scoop to transfer the desired amount of powder to the weighing vessel.

    • Avoid generating dust by moving slowly and deliberately.

    • Close the this compound container immediately after dispensing.

  • Dissolving the Powder (if applicable):

    • If preparing a solution, add the solvent to the powder in the weighing vessel.

    • Stir gently to dissolve.

2.3. Post-Handling

  • Decontamination: Wipe down the work surface, spatula, and any other contaminated equipment with a damp cloth or towel. Dispose of cleaning materials as hazardous waste.

  • Remove PPE: Remove gloves and lab coat before leaving the work area. Wash hands thoroughly with soap and water.

Operational and Disposal Plan

A systematic plan for spills and waste disposal is crucial for maintaining a safe laboratory environment.

3.1. Spill Management

In the event of a this compound powder spill, follow these steps:

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Evacuate (if necessary): For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) office.

  • Control the Spill:

    • For small spills, cover the powder with a damp paper towel or a suitable absorbent material to prevent it from becoming airborne.[3][4]

    • Do not use dry sweeping methods, as this can disperse the powder.

  • Clean-up:

    • Wearing appropriate PPE, carefully scoop the contained spill material into a labeled hazardous waste container.

    • Clean the spill area with a wet cloth, and dispose of the cleaning materials in the hazardous waste container.

  • Decontaminate: Thoroughly decontaminate the area and any affected equipment.

3.2. Waste Disposal

All this compound waste, including unused product, contaminated materials, and spill cleanup debris, must be treated as hazardous waste.

  • Waste Collection:

    • Collect all this compound waste in a clearly labeled, sealed, and compatible hazardous waste container.

  • Aldehyde Neutralization (Optional, with EHS approval):

    • For liquid aldehyde waste, chemical neutralization can render it non-hazardous. Commercial products like Aldex® can be used to neutralize aldehydes, making them safe for drain disposal in some cases.

    • Another method involves treatment with sodium pyrosulfite, which can neutralize aldehydes in waste water within 15 minutes.

    • Important: Always consult with your institution's EHS office before attempting any in-lab chemical treatment of hazardous waste.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste container through your institution's certified hazardous waste management provider.

Visual Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Waste & Spill Management prep_area Designate Handling Area (Fume Hood) prep_ppe Don Appropriate PPE prep_area->prep_ppe prep_materials Assemble Materials prep_ppe->prep_materials weigh Weigh Powder prep_materials->weigh Proceed to Handling dissolve Dissolve in Solvent (if applicable) weigh->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate Proceed to Post-Handling remove_ppe Remove PPE decontaminate->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands collect_waste Collect Waste in Labeled Container wash_hands->collect_waste Ongoing Waste Collection dispose Dispose via Certified Hazardous Waste Vendor collect_waste->dispose spill_cleanup Spill Cleanup (if necessary) spill_cleanup->collect_waste

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.